molecular formula C24H27N5O2 B2948364 OfChi-h-IN-1 CAS No. 902928-83-0

OfChi-h-IN-1

Cat. No.: B2948364
CAS No.: 902928-83-0
M. Wt: 417.513
Attention: For research use only. Not for human or veterinary use.
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Description

OfChi-h-IN-1 is a useful research compound. Its molecular formula is C24H27N5O2 and its molecular weight is 417.513. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[(4-methylphenyl)methyl]-3-[4-(2-methylpropyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O2/c1-16(2)15-28-23(31)19-6-4-5-7-20(19)29-21(26-27-24(28)29)12-13-22(30)25-14-18-10-8-17(3)9-11-18/h4-11,16H,12-15H2,1-3H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTKGDSQKBUSOKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CCC2=NN=C3N2C4=CC=CC=C4C(=O)N3CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

OfChi-h-IN-1 mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Action of OfChi-h-IN-1

Introduction

This compound is a potent and selective inhibitor of OfChi-h, a glycoside hydrolase family 18 (GH18) chitinase (B1577495) found in major agricultural pests such as Ostrinia furnacalis (the Asian corn borer) and Ostrinia nubilalis (the European corn borer).[1][2][3] Chitinases are critical enzymes for the degradation of chitin (B13524), a primary structural component of the insect exoskeleton and the peritrophic matrix lining the midgut. By targeting OfChi-h, this compound disrupts the molting process, leading to significant inhibition of larval growth and development.[1] Its efficacy and specific mode of action position it as a promising candidate for a new generation of insect growth regulators for crop protection.[1] This document provides a detailed overview of its mechanism of action, supported by quantitative data, experimental methodologies, and visual diagrams.

Core Mechanism of Action

The primary mechanism of action of this compound is the direct competitive inhibition of the OfChi-h enzyme. Chitin, a polymer of N-acetylglucosamine, is the natural substrate for OfChi-h. The enzyme catalyzes the hydrolysis of chitin into smaller oligosaccharides, a process essential for the shedding of the old exoskeleton and the formation of a new one during insect molting.

This compound, a triazolo-quinazolinone derivative identified through structure-based virtual screening, binds to the active site of OfChi-h.[1] This binding event prevents the natural substrate, chitin, from accessing the catalytic residues of the enzyme, thereby blocking its hydrolytic activity. The consequence of this enzymatic inhibition at the physiological level is the failure of the molting process (ecdysis). Larvae treated with this compound are unable to properly shed their old cuticle, leading to developmental arrest and, ultimately, mortality.[1] This makes it a more potent insecticide than the commercial pesticide Hexaflumuron.[1][3]

cluster_0 Normal Physiological Process cluster_1 Inhibitory Action of this compound OfChi_h OfChi-h (Chitinase) Products Chitin Oligomers (Degradation Products) OfChi_h->Products Catalyzes Chitin Chitin (in Exoskeleton) Chitin->OfChi_h Substrate Molting Successful Molting & Larval Development Products->Molting Enables Inhibitor This compound Blocked_Enzyme Inhibited OfChi-h Inhibitor->Blocked_Enzyme Binds to No_Products No Chitin Degradation Blocked_Enzyme->No_Products Leads to Enzyme_Target OfChi-h Failure Molting Failure & Insecticidal Effect No_Products->Failure Causes cluster_workflow Discovery and Validation Workflow VS Virtual Screening (Computational) Synth Chemical Synthesis of Hits VS->Synth Identifies Scaffolds EnzymeAssay Enzyme Inhibition Assay (In Vitro) Synth->EnzymeAssay Provides Compounds Bioassay Insecticidal Bioassay (In Vivo) EnzymeAssay->Bioassay Confirms Potency (Determines Ki) Lead Lead Candidate (e.g., this compound) Bioassay->Lead Validates Efficacy (Determines LC50) cluster_pathway Enzymatic Pathway and Point of Inhibition Chitin Chitin Substrate Complex Enzyme-Substrate Complex Chitin->Complex OfChi_h OfChi-h Active Site OfChi_h->Complex Blocked Inhibited Enzyme Inhibitor This compound Inhibitor->Blocked Competitive Binding Products Hydrolysis (Molting Signal) Complex->Products Catalysis Blocked->Chitin Prevents Binding

References

OfChi-h-IN-1: A Technical Whitepaper on a Novel Chitinase Inhibitor for Insect Growth Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

OfChi-h-IN-1 is a potent and selective inhibitor of OfChi-h, a chitinase (B1577495) exclusive to lepidopteran insects, discovered through structure-based virtual screening of triazolo-quinazolinone derivatives. With a Ki value of 0.33 μM, this compound demonstrates significant insecticidal activity against the Asian corn borer (Ostrinia furnacalis) and the European corn borer (Ostrinia nubilalis), surpassing the efficacy of the commercial insecticide hexaflumuron. By disrupting the normal molting process, this compound presents a promising avenue for the development of targeted and environmentally conscious pest management strategies. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative inhibitory and insecticidal data, detailed experimental protocols, and the relevant signaling pathways.

Introduction

Chitin (B13524), a polymer of N-acetylglucosamine, is a critical structural component of the insect exoskeleton and peritrophic membrane. The precise regulation of chitin synthesis and degradation is paramount for successful insect growth and development, particularly during the molting process. Chitinases, the enzymes responsible for chitin hydrolysis, are therefore essential for insect survival. OfChi-h is a specific chitinase found only in lepidopteran species, making it an attractive target for the development of selective insecticides with minimal off-target effects on beneficial insects and other organisms.

This compound, a novel triazolo-quinazolinone derivative, has been identified as a highly effective inhibitor of OfChi-h.[1] Its potent inhibitory action disrupts the delicate balance of chitin metabolism, leading to significant developmental defects and mortality in targeted pests. This whitepaper details the current scientific understanding of this compound, offering a technical resource for researchers in agrochemical development and insect molecular biology.

Mechanism of Action

The primary mechanism of action of this compound is the competitive inhibition of the OfChi-h enzyme. This inhibition prevents the breakdown of old cuticle during the molting process, leading to the inability of the insect larva to shed its exoskeleton, ultimately resulting in death. The specificity of this compound for the lepidopteran-specific OfChi-h enzyme suggests a favorable safety profile for non-target organisms.

The expression of chitinases, including OfChi-h, is tightly regulated by the insect molting hormone, 20-hydroxyecdysone (B1671079) (20E). The signaling cascade initiated by 20E is crucial for the temporal coordination of gene expression required for successful molting.

Signaling Pathway

The regulation of chitinase expression is a critical component of the insect molting signaling pathway, which is primarily controlled by the steroid hormone 20-hydroxyecdysone (20E). A pulse of 20E at the end of each larval instar initiates a cascade of gene expression that orchestrates the molting process.

The binding of 20E to its nuclear receptor, a heterodimer of the Ecdysone (B1671078) Receptor (EcR) and Ultraspiracle protein (USP), forms a transcription factor complex. This complex then binds to ecdysone response elements (EcREs) in the promoter regions of target genes. This leads to the activation of a transcriptional hierarchy.

One of the key primary response genes activated by the 20E-EcR/USP complex is the Broad-Complex (BR-C). BR-C encodes several zinc-finger transcription factors that, in turn, regulate the expression of a battery of late-response genes, including chitinases.[2][3][4] Specifically, the BR-C Z4 isoform has been shown to enhance the expression of chitinase genes during metamorphosis.[2] Inhibition of OfChi-h by this compound disrupts the final step of this pathway, the degradation of the old cuticle, leading to molting failure and larval death.

OfChi_h_Signaling_Pathway cluster_hemolymph Hemolymph cluster_cell Epidermal Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_extracellular Extracellular Space (Cuticle) 20E 20-Hydroxyecdysone (20E) EcR_USP EcR/USP Complex 20E->EcR_USP Binds EcR_USP_20E 20E-EcR/USP Complex EcR_USP->EcR_USP_20E Translocates to Nucleus EcRE Ecdysone Response Element (EcRE) EcR_USP_20E->EcRE Binds BR_C Broad-Complex (BR-C) Gene EcRE->BR_C Activates Transcription BR_C_protein BR-C Protein (Transcription Factor) BR_C->BR_C_protein Translation OfChi_h_gene OfChi-h Gene BR_C_protein->OfChi_h_gene Activates Transcription OfChi_h_protein OfChi-h (Chitinase) OfChi_h_gene->OfChi_h_protein Translation & Secretion Chitin Chitin OfChi_h_protein->Chitin Hydrolyzes Molting_Failure Molting Failure OfChi_h_protein->Molting_Failure Leads to Degraded_Chitin Degraded Chitin Chitin->Degraded_Chitin OfChi_h_IN_1 This compound OfChi_h_IN_1->OfChi_h_protein Inhibits Virtual_Screening_Workflow start Start: Crystal Structure of OfChi-h docking Molecular Docking Simulation start->docking database Chemical Compound Database database->docking scoring Scoring and Ranking of Compounds docking->scoring selection Selection of Top-Scoring Scaffolds scoring->selection synthesis Chemical Synthesis of Derivatives selection->synthesis end End: Candidate Inhibitors (e.g., this compound) synthesis->end

References

The Architect's Guide to Chi-h Inhibitors: From Discovery to Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Chitinases, a family of glycosyl hydrolases that degrade chitin (B13524), have emerged as significant therapeutic targets in a range of human diseases.[1] Although mammals do not synthesize chitin, they possess two active chitinases, chitotriosidase (CHIT1) and acidic mammalian chitinase (B1577495) (AMCase), as well as chitinase-like proteins (CLPs) such as YKL-40.[1][2] These enzymes are deeply implicated in the pathophysiology of inflammatory and fibrotic diseases, including asthma, chronic obstructive pulmonary disease (COPD), idiopathic pulmonary fibrosis (IPF), and inflammatory bowel disease (IBD).[1][3][4] Their roles in modulating immune responses and tissue remodeling have made them attractive targets for small molecule inhibitor development.[3] This technical guide provides a comprehensive overview of the discovery and development of chitinase inhibitors, with a focus on core methodologies, quantitative data, and the underlying biological pathways.

Mammalian Chitinase Signaling Pathways in Disease

The signaling cascades initiated by mammalian chitinases and CLPs are complex and context-dependent, often involving the modulation of inflammatory and tissue repair responses.

CHIT1 and AMCase in T-helper 2 (Th2)-Mediated Inflammation

In allergic diseases like asthma, CHIT1 and AMCase are often upregulated in response to Th2 cytokines, particularly Interleukin-13 (IL-13).[4][5] AMCase, in particular, has been shown to be a key mediator of IL-13-induced airway hyperresponsiveness and inflammation.[5] The activity of these chitinases can lead to the recruitment of inflammatory cells such as eosinophils and macrophages to the site of inflammation.[6] Inhibition of AMCase has been demonstrated to ameliorate Th2 inflammation and airway hyperresponsiveness.[5]

CHIT1_AMCase_Signaling cluster_allergen Allergen/Chitin Exposure cluster_immune_cells Immune Cell Activation cluster_chitinases Chitinase Upregulation cluster_downstream Pathophysiological Effects Allergen Allergen/ Chitin Th2 Th2 Cell Allergen->Th2 Activation IL13 IL-13 Th2->IL13 Secretion Epithelial Epithelial Cell AMCase AMCase Epithelial->AMCase Expression Macrophage Macrophage Macrophage->AMCase Expression CHIT1 CHIT1 Macrophage->CHIT1 Expression IL13->Epithelial Stimulation IL13->Macrophage Stimulation Inflammation Airway Inflammation AMCase->Inflammation AHR Airway Hyperresponsiveness AMCase->AHR Chemokines Chemokine Production AMCase->Chemokines CHIT1->Inflammation Remodeling Tissue Remodeling CHIT1->Remodeling Chemokines->Inflammation Recruitment of inflammatory cells

Figure 1: Signaling pathway of CHIT1 and AMCase in Th2-mediated inflammation.
YKL-40 (CHI3L1) Signaling in Inflammation and Cancer

YKL-40, a chitinase-like protein lacking enzymatic activity, is a key player in inflammation and tumorigenesis.[7][8] It is secreted by various cell types, including cancer cells, macrophages, and neutrophils.[9] YKL-40 can activate several downstream signaling pathways, including the PI3K/Akt, MAPK/ERK, and NF-κB pathways.[7][9] These pathways are crucial for cell proliferation, survival, angiogenesis, and tissue remodeling.[8][10] In cancer, elevated YKL-40 levels are often associated with poor prognosis.[11]

YKL40_Signaling cluster_stimuli Stimuli cluster_cells Cellular Sources cluster_ykl40 YKL-40 Production cluster_pathways Downstream Signaling Pathways cluster_effects Cellular Responses Inflammatory_Stimuli Inflammatory Stimuli Macrophages Macrophages Inflammatory_Stimuli->Macrophages Tumor_Microenvironment Tumor Microenvironment Cancer_Cells Cancer Cells Tumor_Microenvironment->Cancer_Cells YKL40 YKL-40 (CHI3L1) Cancer_Cells->YKL40 Secretion Macrophages->YKL40 Secretion PI3K_Akt PI3K/Akt Pathway YKL40->PI3K_Akt Activation MAPK_ERK MAPK/ERK Pathway YKL40->MAPK_ERK Activation NFkB NF-κB Pathway YKL40->NFkB Activation Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation Metastasis Invasion & Metastasis PI3K_Akt->Metastasis MAPK_ERK->Proliferation Angiogenesis Angiogenesis MAPK_ERK->Angiogenesis Inflammation Inflammation NFkB->Inflammation

Figure 2: YKL-40 (CHI3L1) signaling in inflammation and cancer.

Experimental Protocols for Chi-h Inhibitor Discovery

The discovery of novel chitinase inhibitors employs a range of experimental techniques, from computational screening to in vitro enzymatic assays.

Virtual Screening for Hit Identification

Virtual screening is a computational method used to search large libraries of small molecules to identify those that are likely to bind to a drug target.[12] Structure-based virtual screening (SBVS) utilizes the 3D structure of the target enzyme to dock candidate compounds and predict their binding affinity.[6]

Virtual_Screening_Workflow start Start compound_library Compound Library (Large Database) start->compound_library protein_prep Target Protein Preparation (e.g., from PDB) start->protein_prep docking Molecular Docking (e.g., AutoDock Vina) compound_library->docking grid_generation Grid Generation (Define Binding Site) protein_prep->grid_generation grid_generation->docking scoring Scoring & Ranking docking->scoring hit_selection Hit Selection (Top-ranked compounds) scoring->hit_selection experimental_validation Experimental Validation (In vitro assays) hit_selection->experimental_validation end End experimental_validation->end

Figure 3: A typical workflow for virtual screening of enzyme inhibitors.

Detailed Methodology for Virtual Screening using AutoDock:

  • Target Preparation:

    • Obtain the 3D structure of the target chitinase (e.g., from the Protein Data Bank).

    • Prepare the protein for docking by removing water molecules, adding hydrogen atoms, and assigning charges.[12]

  • Ligand Library Preparation:

    • Obtain a library of small molecules in a suitable format (e.g., SDF or MOL2).

    • Convert the ligands to the PDBQT format required by AutoDock, which includes adding charges and defining rotatable bonds.[13]

  • Grid Box Generation:

    • Define the search space for docking by creating a grid box that encompasses the active site of the enzyme.[14]

  • Docking Simulation:

    • Perform docking of each ligand in the library against the prepared protein using software like AutoDock Vina.[12] The program will generate multiple binding poses for each ligand and estimate the binding affinity for each pose.[12]

  • Post-Docking Analysis and Hit Selection:

    • Rank the ligands based on their predicted binding energies.

    • Visually inspect the binding poses of the top-ranked compounds to ensure they form reasonable interactions with the active site residues.

    • Select a diverse set of promising compounds for experimental validation.[14]

In Situ Click Chemistry for Lead Discovery

In situ click chemistry is a target-guided synthesis approach where the biological target itself catalyzes the formation of an inhibitor from a mixture of smaller, complementary building blocks.[15] This technique has been successfully used to discover potent chitinase inhibitors.[16]

Detailed Methodology for In Situ Click Chemistry:

  • Fragment Selection:

    • Design and synthesize two sets of small molecule fragments: one containing an azide (B81097) group and the other an alkyne group. These fragments should have some affinity for adjacent binding pockets in the chitinase active site.[17]

  • In Situ Reaction:

    • Incubate the target chitinase with a mixture of the azide and alkyne fragments in an aqueous buffer.[18]

    • The enzyme will bind to a complementary pair of fragments, bringing the azide and alkyne groups into close proximity and catalyzing their [3+2] cycloaddition to form a triazole-linked inhibitor.[15]

  • Inhibitor Identification:

    • Analyze the reaction mixture using techniques like mass spectrometry to identify the newly formed triazole product(s).

  • Synthesis and Validation:

    • Synthesize the identified inhibitor(s) on a larger scale.

    • Confirm their inhibitory activity and determine their potency (IC50/Ki) using a standard chitinase activity assay.

Chitinase Activity Assay for Inhibitor Screening

A reliable and sensitive assay is crucial for screening compound libraries and determining the potency of inhibitors. Fluorogenic substrates are commonly used for high-throughput screening (HTS) of chitinase inhibitors.[19][20]

Detailed Methodology for Fluorometric Chitinase Assay:

  • Reagent Preparation:

    • Assay Buffer: Phosphate-Citrate Buffer (pH 5.2).[21]

    • Substrate Stock Solution: Prepare a 20 mg/mL stock solution of a fluorogenic substrate such as 4-methylumbelliferyl β-D-N,N′,N″-triacetylchitotriose (4-MU-GlcNAc3) in DMSO.[21]

    • Substrate Working Solution: Dilute the stock solution 40-fold in assay buffer to a final concentration of 0.5 mg/mL.[21]

    • Enzyme Solution: Prepare a solution of the target chitinase in assay buffer at a concentration that gives a linear reaction rate over the desired time course.

    • Inhibitor Solutions: Dissolve test compounds and a known inhibitor (e.g., argadin) in DMSO to create stock solutions, then prepare serial dilutions.[19]

    • Stop Solution: Glycine-NaOH buffer (pH 10.6).[21]

  • Assay Procedure (96-well plate format):

    • Add 2 µL of the test compound solution or control (DMSO for negative control, known inhibitor for positive control) to the wells of a black 96-well plate.[19]

    • Add 48 µL of the chitinase enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.[19]

    • Initiate the reaction by adding 50 µL of the pre-warmed substrate working solution to each well.[19]

    • Incubate the plate at 37°C for 30-60 minutes.[19]

    • Stop the reaction by adding 100 µL of the stop solution.[19]

    • Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 450 nm using a microplate reader.[22]

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Quantitative Data on Chi-h Inhibitors

The potency of chitinase inhibitors is typically reported as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). Below are tables summarizing the reported activities of some natural and synthetic chitinase inhibitors.

Table 1: Inhibitory Activity of Natural Chitinase Inhibitors

InhibitorChitinase SourceEnzymeTemperature (°C)IC50KiReference
AllosamidinBombyx mori (silkworm)--Potent inhibitor-[23]
Lucilia cuprina (blowfly)-372.3 nM-[23]
200.4 nM-[23]
ArgadinLucilia cuprina (blowfly)-37150 nM-[23]
203.4 nM-[23]
ArgifinLucilia cuprina (blowfly)-373.7 µM-[23]
200.10 µM-[23]
Psammaplin ABacillus sp.--68 µM-[23]
Streptomyces sp.Endochitinase-50 µM-[23]

Table 2: Inhibitory Activity of Synthetic Chitinase Inhibitors

CompoundChitinaseIC50/KiSelectivityReference
Aminotriazole derivative (Compound 15)Human CHIT1-Selective for CHIT1[1]
Dipyrido-pyrimidine derivative (Compound 17)Human CHIT1Nanomolar Ki~80-fold vs. hAMCase[1]
Macrocyclic Amidinourea (Compound 1a)Trichoderma viride chitinaseSubmicromolar inhibition-[24]
Macrocyclic Amidinourea (Compound 3f)Human AMCase/CHIT1Potent inhibitor-[24]
Bisdionin F (xanthine derivative)Human AMCase0.9 µM~20-fold vs. CHIT1[1]
KasugamycinHuman CHIT1Potent inhibitorSpecific among aminoglycosides[25]

Chi-h Inhibitor Drug Development Pipeline

The development of chitinase inhibitors as therapeutics is an active area of research. The drug discovery process follows a well-defined pipeline from initial hit identification to clinical trials.

Drug_Discovery_Pipeline cluster_discovery Discovery Phase cluster_preclinical Preclinical Development cluster_clinical Clinical Trials cluster_approval Regulatory Approval & Market target_id Target Identification & Validation hit_id Hit Identification (HTS, Virtual Screening) target_id->hit_id hit_to_lead Hit-to-Lead (SAR Studies) hit_id->hit_to_lead lead_opt Lead Optimization (ADME/Tox) hit_to_lead->lead_opt in_vivo In Vivo Efficacy Models lead_opt->in_vivo safety_pharm Safety Pharmacology in_vivo->safety_pharm tox Toxicology Studies safety_pharm->tox phase1 Phase I (Safety) tox->phase1 phase2 Phase II (Efficacy) phase1->phase2 phase3 Phase III (Pivotal Trials) phase2->phase3 nda NDA/BLA Submission phase3->nda approval Regulatory Approval nda->approval market Post-Market Surveillance approval->market

Figure 4: The drug discovery and development pipeline.

Several chitinase inhibitors have entered clinical development. For instance, an aminotriazole-based inhibitor (compound 15) has progressed to Phase II clinical trials for pulmonary sarcoidosis.[1] Nikkomycin Z, a chitin synthase inhibitor, is the only chitinase-targeting drug that has entered clinical trials for fungal infections.[26] The development of dual inhibitors targeting both AMCase and CHIT1 is also a promising strategy for respiratory diseases.[27]

Conclusion

The discovery and development of chitinase inhibitors represent a promising avenue for the treatment of a variety of inflammatory, fibrotic, and infectious diseases. This guide has provided an in-depth overview of the key signaling pathways, experimental methodologies for inhibitor discovery, and a summary of the quantitative data for prominent inhibitors. The continued application of advanced techniques such as virtual screening and structure-based drug design, coupled with a deeper understanding of the roles of chitinases in human health and disease, will undoubtedly lead to the development of novel and effective therapeutics in the future.

References

OfChi-h-IN-1: A Technical Guide to Target Identification and Inhibition of a Key Insect Chitinase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

OfChi-h-IN-1 is a potent inhibitor of Ostrinia furnacalis chitinase-h (OfChi-h), a crucial enzyme in the molting process of this significant agricultural pest. This document provides a comprehensive technical overview of the target identification of this compound, including its inhibitory activity, the biological pathway it affects, and the experimental methodologies used to characterize its interaction with OfChi-h.

Introduction

The Asian corn borer, Ostrinia furnacalis, poses a significant threat to agricultural productivity. A key physiological process in the life cycle of this and other lepidopteran pests is molting, which is dependent on the precise regulation of chitin (B13524) synthesis and degradation. Chitinases, enzymes that hydrolyze chitin, are therefore attractive targets for the development of novel and specific insecticides. OfChi-h is a chitinase (B1577495) exclusive to lepidopteran insects, making it a promising target for selective pest control.[1] this compound has been identified as a potent inhibitor of this enzyme, demonstrating significant insecticidal activity.[2] This guide details the target identification and characterization of this compound.

Target Identification and Validation

The primary molecular target of this compound is the chitinase OfChi-h. This was likely determined through a combination of techniques including affinity-based methods and subsequent enzymatic assays.

Hypothetical Target Identification Workflow

While the specific experimental protocol for the initial discovery of OfChi-h as the target of this compound is not publicly detailed, a common and effective approach involves affinity chromatography coupled with mass spectrometry. In this method, a derivative of this compound would be synthesized with a linker arm for immobilization on a solid support (e.g., agarose (B213101) beads). A lysate from Ostrinia furnacalis would then be passed over this affinity matrix. Proteins that bind to the immobilized inhibitor are captured, while non-binding proteins are washed away. The bound proteins are then eluted and identified using mass spectrometry.

G cluster_workflow Target Identification Workflow start Synthesize this compound derivative with linker for immobilization immobilize Immobilize derivative onto affinity chromatography resin start->immobilize affinity_chrom Incubate lysate with immobilized inhibitor immobilize->affinity_chrom prepare_lysate Prepare protein lysate from *Ostrinia furnacalis* prepare_lysate->affinity_chrom wash Wash away non-specifically bound proteins affinity_chrom->wash elute Elute specifically bound proteins wash->elute ms Identify eluted proteins by Mass Spectrometry (LC-MS/MS) elute->ms validate Validate target using enzymatic assays ms->validate

Figure 1: Hypothetical workflow for the affinity-based target identification of this compound.

Quantitative Data

The inhibitory potency of this compound against its target has been quantified, providing key data for its characterization.

CompoundTargetParameterValueReference
This compoundOfChi-hKi0.33 µM[2]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of this compound.

OfChi-h Inhibition Assay (Fluorometric Method)

This protocol describes a method to determine the inhibitory activity of compounds against OfChi-h using a fluorogenic substrate.

Materials:

  • Recombinant OfChi-h enzyme

  • 4-Methylumbelliferyl β-D-N,N',N''-triacetylchitotrioside (4-MU-GlcNAc3) substrate

  • This compound or other test compounds

  • Assay buffer (e.g., 50 mM sodium phosphate, pH 6.0)

  • Stop solution (e.g., 0.5 M sodium carbonate)

  • 96-well black microplates

  • Fluorometric microplate reader (Excitation: 360 nm, Emission: 450 nm)

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Create a serial dilution of this compound in the assay buffer to achieve a range of desired concentrations.

  • In a 96-well plate, add a fixed amount of OfChi-h enzyme to each well.

  • Add the serially diluted this compound to the wells containing the enzyme. Include a control with no inhibitor.

  • Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding the 4-MU-GlcNAc3 substrate to each well.

  • Incubate the reaction for a specific time (e.g., 30 minutes) at 37°C.

  • Stop the reaction by adding the stop solution.

  • Measure the fluorescence intensity in a microplate reader.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Affinity Pull-Down Assay

This protocol outlines a method to confirm the interaction between this compound and its target protein.

Materials:

  • Immobilized this compound on affinity resin (as described in the target identification workflow)

  • Control resin (without the inhibitor)

  • Ostrinia furnacalis protein lysate

  • Binding/Wash buffer (e.g., Tris-buffered saline with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer or a high concentration of a competing soluble ligand)

  • SDS-PAGE gels and Western blotting reagents

  • Antibody specific to OfChi-h

Procedure:

  • Equilibrate the immobilized this compound resin and the control resin with the binding/wash buffer.

  • Incubate the Ostrinia furnacalis protein lysate with both the inhibitor-bound resin and the control resin for a defined period (e.g., 1-2 hours) at 4°C with gentle rotation.

  • Wash the resins several times with the binding/wash buffer to remove non-specifically bound proteins.

  • Elute the bound proteins from the resins using the elution buffer.

  • Separate the eluted proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane for Western blot analysis.

  • Probe the membrane with an antibody specific to OfChi-h to confirm its presence in the eluate from the this compound resin but not in the control resin eluate.

Signaling Pathway

The expression of chitinases, including OfChi-h, is tightly regulated by the insect molting hormone, 20-hydroxyecdysone (B1671079) (20E). The 20E signaling pathway is a critical regulator of insect development and molting.[3]

G cluster_pathway 20-Hydroxyecdysone (20E) Signaling Pathway Hormone 20-Hydroxyecdysone (20E) ReceptorComplex EcR/USP Heterodimer (Ecdysone Receptor/Ultraspiracle) Hormone->ReceptorComplex Binds to EcRE Ecdysone (B1671078) Response Element (EcRE) in DNA ReceptorComplex->EcRE Binds to EarlyGenes Early Response Genes (e.g., E74, E75, Broad-Complex) EcRE->EarlyGenes Activates transcription of LateGenes Late Response Genes (including Chitinase genes like OfChi-h) EarlyGenes->LateGenes Regulate transcription of OfChi_h OfChi-h Protein LateGenes->OfChi_h Leads to expression of Molting Molting & Metamorphosis OfChi_h_IN_1 This compound OfChi_h_IN_1->OfChi_h Inhibits OfChi_h->Molting Enables

Figure 2: The 20-hydroxyecdysone signaling pathway and the point of inhibition by this compound.

The binding of 20E to its nuclear receptor complex, EcR/USP, initiates a transcriptional cascade. This complex binds to specific DNA sequences known as ecdysone response elements (EcREs) in the promoter regions of target genes. This leads to the activation of early response genes, which are themselves transcription factors. These early genes then regulate the expression of a larger set of late response genes, which include genes encoding for enzymes involved in the molting process, such as OfChi-h. By inhibiting OfChi-h, this compound disrupts this crucial final step in the pathway, leading to molting defects and insect mortality.

Conclusion

This compound is a potent and selective inhibitor of the lepidopteran-specific chitinase, OfChi-h. Its target has been validated through biochemical assays, and its mechanism of action is understood within the context of the hormonally regulated insect molting pathway. The experimental protocols and data presented in this guide provide a framework for the further study and development of this compound and related compounds as next-generation insecticides for the targeted control of agricultural pests like Ostrinia furnacalis.

References

A Technical Guide to the Biological Activity of OfChi-h-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Subject: In-depth analysis of OfChi-h-IN-1, a novel insect growth regulator.

Executive Summary

This compound is a potent, small-molecule inhibitor of OfChi-h, a specific chitinase (B1577495) enzyme found in major agricultural pests such as Ostrinia furnacalis (the Asian corn borer) and Ostrinia nubilalis (the European corn borer).[1][2][3] As a member of the triazolo-quinazolinone class of compounds, it represents a promising candidate for a new generation of insect growth regulators.[1] Its mechanism of action centers on the disruption of the insect molting process by inhibiting the breakdown of chitin (B13524), a critical structural component of the exoskeleton. This targeted activity results in significant insecticidal effects, with studies demonstrating superior efficacy compared to established pesticides like Hexaflumuron.[1] This document provides a comprehensive overview of the quantitative data, mechanism of action, and experimental protocols associated with the evaluation of this compound and its analogs.

Mechanism of Action: Targeting the Chitinolytic Pathway

The primary biological activity of this compound stems from its direct inhibition of the OfChi-h enzyme. OfChi-h is a glycoside hydrolase family 18 (GH18) chitinase, an essential enzyme in the chitin degradation pathway of lepidopteran pests.[4] This pathway is crucial for the molting process (ecdysis), where insects shed their old exoskeleton to grow.

The process involves the following key steps:

  • Chitin Breakdown: The OfChi-h enzyme initiates the degradation of chitin polymers in the old exoskeleton into smaller chito-oligosaccharides.

  • Final Hydrolysis: A second enzyme, β-N-acetylhexosaminidase (such as OfHex1), further breaks down these oligosaccharides into monomers of N-acetylglucosamine.[4]

  • Recycling: These monomers are then reabsorbed and recycled to synthesize the new exoskeleton.

By potently inhibiting OfChi-h, this compound prevents the initial and most critical step of chitin breakdown. This disruption leads to a failure in the molting process, ultimately causing larval death. This targeted approach is considered a promising strategy for developing safer and more effective pesticides.[2][3][5]

Figure 1: Mechanism of this compound Action cluster_pathway Insect Molting Pathway Chitin Chitin (Old Exoskeleton) Oligos Chito-oligosaccharides Chitin->Oligos Catalyzed by OfChi-h NAG N-acetylglucosamine (Recycled for New Exoskeleton) Oligos->NAG Catalyzed by OfHex1 Inhibitor This compound Inhibitor->Oligos Inhibition

Figure 1: Mechanism of this compound Action

Quantitative Biological Data

The potency of this compound has been quantified through enzymatic assays and comparative insecticidal studies. The data highlights its high affinity for the target enzyme and its effectiveness in pest control.

Table 1: Enzymatic Inhibition Data

Compound Target Enzyme Parameter Value Source

| this compound | OfChi-h | Ki | 0.33 μM |[1] |

Ki (Inhibition constant) represents the concentration of inhibitor required to produce half-maximum inhibition.

Table 2: Comparative Insecticidal Activity

Compound Test Organism Comparator Result Source

| this compound | Ostrinia nubilalis larvae | Hexaflumuron | Higher insecticidal activity |[1] |

Experimental Protocols

The discovery and evaluation of this compound and related compounds involve a multi-step workflow, from computational screening to in-vivo bioassays.

Figure 2: Discovery and Evaluation Workflow A Target Identification (e.g., OfChi-h) B Structure-Based Virtual Screening A->B C Hit Compound Identification B->C D Lead Optimization & Chemical Synthesis C->D E In Vitro Evaluation (Chitinase Inhibition Assay) D->E F In Vivo Evaluation (Insecticidal Bioassay) E->F G Candidate Compound (this compound) F->G

Figure 2: Discovery and Evaluation Workflow
Protocol: Chitinase Inhibition Assay (General)

This protocol outlines a general method for determining the inhibitory activity of compounds like this compound against the OfChi-h enzyme.

  • Reagent Preparation:

    • Enzyme Solution: Prepare a stock solution of purified recombinant OfChi-h enzyme in an appropriate buffer (e.g., 50 mM sodium phosphate, pH 6.0).

    • Substrate Solution: Prepare a solution of a fluorogenic chitin substrate (e.g., 4-Methylumbelliferyl β-D-N,N′,N′′-triacetylchitotrioside) in the same buffer.

    • Inhibitor Solutions: Prepare serial dilutions of this compound in DMSO, followed by a final dilution in the assay buffer.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of each inhibitor dilution.

    • Add 50 µL of the OfChi-h enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.

    • Initiate the enzymatic reaction by adding 30 µL of the substrate solution to each well.

    • Monitor the increase in fluorescence (Excitation: ~355 nm, Emission: ~460 nm) over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

    • Plot the percentage of inhibition versus the inhibitor concentration.

    • Determine the IC50 value (concentration at which 50% of enzyme activity is inhibited) by fitting the data to a dose-response curve.

    • Calculate the Ki value using the Cheng-Prusoff equation, if the substrate concentration and Km are known.

Protocol: Insecticidal Bioassay (Leaf Dipping Method)

This protocol, adapted from methods used for similar compounds, assesses the in-vivo insecticidal activity of this compound.[4][6]

  • Preparation:

    • Test Solutions: Prepare various concentrations of this compound in a suitable solvent containing a surfactant (e.g., 0.1% Tween-80) to ensure even coating.

    • Plant Material: Use fresh, healthy leaves from the host plant (e.g., corn for Ostrinia species).

    • Test Insects: Use synchronized, healthy larvae of a specific instar (e.g., third-instar Ostrinia nubilalis).

  • Assay Procedure:

    • Dip individual leaves into the test solutions for approximately 10-20 seconds.

    • Allow the leaves to air-dry completely in a fume hood.

    • Place one treated leaf into a Petri dish lined with moistened filter paper.

    • Introduce a set number of larvae (e.g., 10-15) into each Petri dish.

    • Seal the Petri dishes with parafilm, ensuring adequate ventilation.

    • Maintain the dishes in a controlled environment (e.g., 25°C, 16:8 light:dark photoperiod).

  • Data Collection and Analysis:

    • Assess larval mortality at regular intervals (e.g., 24, 48, 72, and 96 hours) post-treatment. Larvae are considered dead if they are unable to move when prodded with a fine brush.

    • Record any developmental abnormalities, such as failed molting.

    • Calculate the corrected mortality rate using Abbott's formula to account for any deaths in the control group.

    • Use probit analysis to determine the LC50 (lethal concentration required to kill 50% of the test population).

Conclusion and Future Perspectives

This compound is a well-characterized inhibitor of a critical insect enzyme, demonstrating significant potential as a targeted insecticide. Its high potency and efficacy against key agricultural pests underscore its value for further development. Future research should focus on several key areas:

  • Selectivity Profiling: Assessing the inhibitory activity of this compound against chitinases from non-target organisms, including beneficial insects and crustaceans, to confirm its environmental safety profile.

  • Resistance Studies: Investigating the potential for pests to develop resistance to this novel mechanism of action.

  • Formulation and Field Trials: Developing stable formulations for agricultural application and conducting field trials to evaluate efficacy under real-world conditions.

  • Multi-Target Inhibition: Exploring whether this compound or its derivatives also inhibit other key enzymes in the chitinolytic pathway, such as OfHex1, which could offer advantages in efficacy and resistance management.[4]

References

OfChi-h-IN-1: A Technical Guide to a Novel Chitinase Inhibitor for Insect Growth Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

OfChi-h-IN-1, a potent triazolo-quinazolinone derivative, has emerged as a promising insect growth regulator (IGR) through its targeted inhibition of OfChi-h, a critical chitinase (B1577495) enzyme in the Asian corn borer, Ostrinia furnacalis. This document provides a comprehensive technical overview of this compound, including its mechanism of action, synthesis, experimental protocols for its evaluation, and a detailed analysis of its insecticidal efficacy. By disrupting the normal molting process, this compound offers a targeted approach to pest management with demonstrated superiority over existing commercial insecticides such as Hexaflumuron. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the development of next-generation insecticides.

Introduction

Insect growth regulators (IGRs) represent a class of insecticides that interfere with the life cycle of insects, rather than causing direct mortality through neurotoxicity. This targeted approach offers greater specificity and a more favorable environmental profile compared to conventional broad-spectrum insecticides. A key target for IGRs is the insect's molting process, a complex series of physiological and biochemical events essential for growth and development. Chitin (B13524), a polysaccharide unique to arthropods and fungi, is a primary structural component of the insect exoskeleton. The synthesis and degradation of chitin are tightly regulated by a cascade of enzymes, making them attractive targets for insecticide development.

OfChi-h is a specific chitinase found in lepidopteran insects, including the significant agricultural pest, the Asian corn borer (Ostrinia furnacalis). This enzyme plays a crucial role in the degradation of the old cuticle during molting. Inhibition of OfChi-h disrupts this process, leading to molting failure and eventual death of the insect. This compound has been identified as a highly potent and specific inhibitor of this enzyme, positioning it as a lead candidate for the development of a novel IGR.

Mechanism of Action

This compound functions as a competitive inhibitor of the OfChi-h enzyme. By binding to the active site of OfChi-h, it prevents the hydrolysis of chitin, a critical step in the molting process. This inhibition leads to the inability of the insect larva to shed its old exoskeleton, resulting in developmental arrest and mortality. The specificity of this compound for the insect-specific chitinase, OfChi-h, suggests a lower potential for off-target effects on non-target organisms.

Signaling Pathway of Chitin Metabolism and Molting

The process of molting is under hormonal control, primarily regulated by ecdysteroids. The inhibition of chitinase by this compound disrupts the final stages of this hormonally controlled pathway.

G cluster_hormonal_control Hormonal Control cluster_chitin_metabolism Chitin Metabolism in Epidermal Cells Prothoracicotropic Hormone (PTTH) Prothoracicotropic Hormone (PTTH) Ecdysone Ecdysone Prothoracicotropic Hormone (PTTH)->Ecdysone Stimulates synthesis in prothoracic gland 20-Hydroxyecdysone (20E) 20-Hydroxyecdysone (20E) Ecdysone->20-Hydroxyecdysone (20E) Conversion in peripheral tissues Ecdysone Receptor (EcR/USP) Ecdysone Receptor (EcR/USP) 20-Hydroxyecdysone (20E)->Ecdysone Receptor (EcR/USP) Binds to Chitin Synthesis Genes Chitin Synthesis Genes Ecdysone Receptor (EcR/USP)->Chitin Synthesis Genes Activates transcription OfChi-h (Chitinase) OfChi-h (Chitinase) Ecdysone Receptor (EcR/USP)->OfChi-h (Chitinase) Induces expression of Chitin Synthase Chitin Synthase Chitin Synthesis Genes->Chitin Synthase Leads to synthesis of Chitin Chitin Chitin Synthase->Chitin Synthesizes new Old Cuticle Degradation Old Cuticle Degradation OfChi-h (Chitinase)->Old Cuticle Degradation Catalyzes Molting Failure Molting Failure Successful Molting Successful Molting Old Cuticle Degradation->Molting Failure Blockage leads to Old Cuticle Degradation->Successful Molting This compound This compound This compound->OfChi-h (Chitinase) Inhibits

Fig. 1: Signaling pathway of insect molting and the inhibitory action of this compound.

Quantitative Data

This compound, also identified in scientific literature as TQ19, has demonstrated potent inhibitory and insecticidal activities.[1]

ParameterValueTargetReference
Ki 0.33 μMOfChi-h[1]
Insecticidal Activity Higher than HexaflumuronOstrinia nubilalis larvae[1]

Further quantitative data, including dose-response curves and LC50 values specifically for Ostrinia furnacalis, are the subject of ongoing research and will be critical for full-scale development.

Experimental Protocols

The development and evaluation of this compound involve a multi-step process, from initial discovery through to in-vivo efficacy testing.

Experimental Workflow

The overall workflow for the identification and validation of this compound as an insect growth regulator is outlined below.

G cluster_discovery Discovery Phase cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Virtual Screening Virtual Screening Hit Identification Hit Identification Virtual Screening->Hit Identification Identifies potential scaffolds Lead Optimization Lead Optimization Hit Identification->Lead Optimization Improves potency and selectivity Synthesis of TQ Derivatives Synthesis of TQ Derivatives Lead Optimization->Synthesis of TQ Derivatives Purification & Characterization Purification & Characterization Synthesis of TQ Derivatives->Purification & Characterization In-vitro Chitinase Assay In-vitro Chitinase Assay Purification & Characterization->In-vitro Chitinase Assay In-vivo Insect Bioassay In-vivo Insect Bioassay In-vitro Chitinase Assay->In-vivo Insect Bioassay Confirms biological activity In-vivo Insect Bioassay->Lead Optimization Provides feedback for further refinement

Fig. 2: Experimental workflow for the development of this compound.
Synthesis of Triazolo-quinazolinone Derivatives

The synthesis of the triazolo-quinazolinone scaffold, from which this compound is derived, follows a general multi-step procedure. A representative protocol is provided below. For the specific synthesis of this compound (TQ19), please refer to the supplementary information of the primary research article by Dong et al. (2023).[1]

General Protocol:

  • Step 1: Synthesis of 2-thio-[2][3][4]triazolo[1,5-c]quinazoline derivatives. A mixture of the appropriate hydrazide and an isothiocyanate is refluxed in a suitable solvent (e.g., ethanol) to yield the corresponding thiosemicarbazide (B42300).

  • Step 2: Cyclization to form the triazolo-quinazolinone core. The thiosemicarbazide is then treated with a cyclizing agent, such as phosphorus oxychloride, to facilitate the formation of the triazolo-quinazolinone ring system.

  • Step 3: Functionalization. Further modifications to the core structure can be made through various substitution reactions to enhance activity and selectivity.

Detailed reaction conditions, including stoichiometry, temperature, and reaction times, must be optimized for each specific derivative.

In-vitro Chitinase Inhibition Assay

The inhibitory activity of this compound against OfChi-h is determined using a fluorometric assay.

Protocol:

  • Enzyme and Substrate Preparation: Recombinant OfChi-h is expressed and purified. A fluorogenic substrate, such as 4-methylumbelliferyl β-D-N,N′,N′′-triacetylchitotriose, is used.

  • Assay Conditions: The assay is performed in a suitable buffer (e.g., sodium phosphate (B84403) buffer, pH 6.0) at a constant temperature (e.g., 37°C).

  • Inhibition Measurement: The enzyme is pre-incubated with varying concentrations of this compound. The reaction is initiated by the addition of the substrate.

  • Data Acquisition: The fluorescence of the liberated 4-methylumbelliferone (B1674119) is measured over time using a fluorescence plate reader.

  • Data Analysis: The initial reaction velocities are calculated and plotted against the inhibitor concentration to determine the IC50 value. The inhibition constant (Ki) is determined by fitting the data to the appropriate enzyme inhibition model (e.g., competitive inhibition).

In-vivo Insecticidal Bioassay

The insecticidal efficacy of this compound is evaluated against the target pest, Ostrinia furnacalis (or a closely related species like Ostrinia nubilalis), using a diet incorporation method.

Protocol:

  • Insect Rearing: Larvae of O. furnacalis are reared on an artificial diet under controlled environmental conditions (e.g., 25°C, 60% relative humidity, 16:8 h light:dark photoperiod).

  • Diet Preparation: this compound is dissolved in a suitable solvent and incorporated into the artificial diet at various concentrations. A control diet containing only the solvent is also prepared.

  • Bioassay: A set number of early instar larvae (e.g., third-instar) are placed on the treated diet in individual containers.

  • Observation: Larval mortality and developmental abnormalities are recorded at regular intervals (e.g., 24, 48, 72, and 96 hours).

  • Data Analysis: The mortality data is corrected for control mortality using Abbott's formula. Dose-response curves are generated by plotting mortality against the logarithm of the concentration, and the lethal concentration (LC50) is calculated using probit analysis.

Conclusion and Future Directions

This compound represents a significant advancement in the field of insect growth regulators. Its potent and specific inhibition of OfChi-h, a key enzyme in the molting process of lepidopteran pests, underscores its potential as a valuable tool for integrated pest management. The demonstrated superior efficacy over existing commercial products highlights the promise of this novel chemical scaffold.

Future research should focus on several key areas to facilitate the translation of this lead compound into a commercially viable product:

  • Optimization of the synthetic route to improve yield and reduce costs for large-scale production.

  • Comprehensive toxicological and ecotoxicological studies to fully characterize the safety profile of this compound for non-target organisms and the environment.

  • Field trials to evaluate the efficacy of this compound under real-world agricultural conditions against a broader range of lepidopteran pests.

  • Investigation of potential resistance mechanisms to proactively develop resistance management strategies.

The continued development of this compound and related compounds holds the potential to provide farmers with a new and effective tool for sustainable crop protection.

References

An In-depth Technical Guide on the Inhibition of Chitinase by Triazolo-quinazolinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the emerging class of chitinase (B1577495) inhibitors based on a triazolo-quinazolinone scaffold. It consolidates key findings on their inhibitory activity, outlines detailed experimental protocols for their evaluation, and visualizes the underlying scientific processes. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel chitinase inhibitors for applications in agriculture and medicine.

Introduction

Chitinases are a family of enzymes that catalyze the hydrolysis of chitin, a major component of the exoskeletons of insects and the cell walls of fungi. This makes them a prime target for the development of novel insecticides and antifungal agents. The triazolo-quinazolinone scaffold has recently been identified as a promising new chemotype for potent and selective chitinase inhibition. This guide delves into the specifics of these compounds, focusing on their activity against the insect chitinase OfChi-h from Ostrinia furnacalis, a significant agricultural pest.

Quantitative Data on Inhibitory Activity

A series of triazolo-quinazolinone derivatives have been synthesized and evaluated for their inhibitory activity against OfChi-h. The inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki). While a comprehensive dataset for a full series of compounds is detailed in the primary research, this guide presents the publicly available data for the most potent compounds identified to date.

Table 1: Inhibitory Activity of Key Triazolo-quinazolinone Derivatives against OfChi-h

Compound IDStructureKi (μM)
TQ19A rationally designed triazolo-quinazolinone derivative0.33[1][2]
TQ8A triazolo-quinazolinone derivative with notable in vivo activityData not publicly available

Note: The full quantitative data, including IC50 values for a broader range of triazolo-quinazolinone derivatives, is contained within the supporting information of the primary research publication, which was not publicly accessible at the time of this guide's compilation.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the identification and characterization of triazolo-quinazolinone derivatives as chitinase inhibitors.

General Synthesis of Triazolo-quinazolinone Derivatives

The synthesis of the triazolo-quinazolinone scaffold can be achieved through a multi-component reaction. A general procedure is outlined below:

  • Reaction Setup: A mixture of an appropriate 1,3-cyclohexanedione (B196179) derivative (1 mmol), an aldehyde (1 mmol), and 3-amino-1,2,4-triazole (1 mmol) is prepared.

  • Solvent and Catalyst: The reaction can be carried out in a suitable solvent, and various catalysts can be employed to improve yields and reaction times.

  • Reaction Conditions: The mixture is typically heated under reflux. Reaction progress is monitored by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, the reaction mixture is cooled, and the resulting solid is filtered, washed with an appropriate solvent (e.g., ethanol), and dried. Further purification can be achieved by recrystallization or column chromatography.

OfChi-h Chitinase Inhibition Assay

The inhibitory activity of the synthesized compounds against OfChi-h is determined using a fluorometric assay.

  • Enzyme and Substrate:

    • Enzyme: Recombinant OfChi-h from Ostrinia furnacalis.

    • Substrate: 4-methylumbelliferyl β-d-N,N′,N″-triacetylchitotrioside (4-MU-GlcNAc3). This fluorogenic substrate releases the fluorescent product 4-methylumbelliferone (B1674119) (4-MU) upon cleavage by chitinase.

  • Assay Buffer: A suitable buffer is used to maintain the optimal pH for enzyme activity (e.g., phosphate-citrate buffer, pH 5.2).

  • Inhibitor Preparation: The triazolo-quinazolinone derivatives are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create stock solutions.

  • Assay Procedure:

    • The assay is performed in a 96-well plate format.

    • A solution containing the OfChi-h enzyme in the assay buffer is pre-incubated with varying concentrations of the test compounds for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

    • The enzymatic reaction is initiated by the addition of the 4-MU-GlcNAc3 substrate.

    • The fluorescence of the liberated 4-MU is measured at regular intervals using a microplate reader with an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 450 nm.

  • Data Analysis:

    • The rate of the enzymatic reaction is determined from the increase in fluorescence over time.

    • The percentage of inhibition for each compound concentration is calculated relative to a control reaction without an inhibitor.

    • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

    • Ki values can be determined by performing kinetic studies at different substrate and inhibitor concentrations and fitting the data to appropriate enzyme inhibition models (e.g., Michaelis-Menten kinetics with competitive, non-competitive, or uncompetitive inhibition models).

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the identification and characterization of triazolo-quinazolinone derivatives as chitinase inhibitors.

experimental_workflow cluster_screening Virtual Screening cluster_synthesis Chemical Synthesis cluster_assay Biological Evaluation cluster_mechanism Mechanism of Action vs Structure-Based Virtual Screening synthesis Synthesis of Triazolo- quinazolinone Derivatives vs->synthesis Identifies Scaffold in_vitro In Vitro Chitinase Inhibition Assay (OfChi-h) synthesis->in_vitro sar Structure-Activity Relationship (SAR) Analysis in_vitro->sar in_vivo In Vivo Insecticidal Activity Assay in_vitro->in_vivo docking Molecular Docking Studies in_vitro->docking sar->synthesis Guides Optimization molecular_docking cluster_enzyme OfChi-h Active Site cluster_inhibitor Triazolo-quinazolinone Inhibitor (e.g., TQ19) Lys362 Lys362 Asp313 Asp313 Glu314 Glu314 Trp375 Trp375 Tyr252 Tyr252 inhibitor Triazolo-quinazolinone Core inhibitor->Asp313 H-bond inhibitor->Glu314 H-bond inhibitor->Trp375 π-π stacking inhibitor->Tyr252 Hydrophobic Interaction r_group R-group Side Chain r_group->Lys362 Polar Interaction

References

The Impact of OfChi-h-IN-1 on the Larval Development of Ostrinia furnacalis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of OfChi-h-IN-1, a specific inhibitor of the chitinase (B1577495) OfChi-h, on the larval development of the Asian corn borer, Ostrinia furnacalis. Chitinolytic enzymes are crucial for the insect molting process, making them a prime target for the development of novel and specific insecticides.[1][2][3][4] OfChi-h, a chitinase found exclusively in lepidopteran insects, has been identified as a particularly promising target for pest control due to its essential role in larval molting.[1][2][5] This document summarizes key quantitative data from recent studies, details relevant experimental protocols, and provides visual representations of the underlying biological pathways and experimental workflows.

Quantitative Data on Inhibitor Potency and Larvicidal Activity

The development of inhibitors targeting OfChi-h has led to several compounds with significant biological activity against Ostrinia furnacalis. The efficacy of these inhibitors is typically quantified by their inhibitory concentration (IC50) or inhibition constant (Ki) against the target enzyme, as well as by their direct impact on the larvae, such as mortality rates.

InhibitorTarget Enzyme(s)IC50 (nM)Ki (nM)Larvicidal Activity (Mortality)Reference
Compound 8c OfChi-h, OfChtI1.51 (OfChi-h), 9.21 (OfChtI)-Comparable to commercial insecticides at low ppm concentrations.[3]
Compound 6a OfChi-h-58Not specified[1][5]
Compound 10a OfChi-h-19.4Superior to diflubenzuron (B1670561) and chlorbenzuron in pot experiments.[2]
Compound 9b OfChi-h-23.2Not specified[2]
Compound 10g OfChi-h-43.2Not specified[2]
Compound 3 OfChtI-1500Not specified[4]
AAP4 OfChi-h, OfHex1-29.3 (OfChi-h), 4900 (OfHex1)Significant insecticidal activity in leaf dipping and pot experiments.[6]
AAP16 OfChi-h, OfHex1-32.4 (OfChi-h), 7200 (OfHex1)Not specified[6]

Studies have also investigated the sublethal effects of compounds that disrupt larval development. For instance, Cyclosporin A (CsA), while not a direct chitinase inhibitor, has been shown to significantly impede larval development.

TreatmentLarval Weight (mg) after 7 daysPupation Rate (%)Reference
Control 84.9191.39[7]
CsA (24 µg/g) 45.7281.39[7]
CsA (48 µg/g) 39.9874.17[7]

These data highlight the potent effects of targeted inhibition on the developmental processes of O. furnacalis.

Experimental Protocols

Detailed methodologies are critical for the replication and advancement of research in this field. The following are composite protocols based on methods described in the cited literature.

Rearing of Ostrinia furnacalis

A stable and healthy insect colony is fundamental for consistent and reliable experimental results.

  • Colony Maintenance: O. furnacalis larvae are reared on a modified artificial diet.[8] A colony can be maintained for multiple generations in a controlled environment.[8][9]

  • Environmental Conditions: The rearing incubator should be set to a temperature of 27 ± 1°C, a relative humidity of 70-80%, and a 16:8 hour (light:dark) photoperiod.[8][9]

  • Diet Composition: While specific proprietary diets are used, a typical artificial diet for lepidopteran larvae consists of a mixture of agar, corn powder, yeast extract, vitamins, and antimicrobial agents to prevent spoilage.

  • Larval Staging: For experiments, larvae are often synchronized to a specific instar, commonly the 3rd instar, to ensure uniformity in developmental stage.[7][8]

Larvicidal Bioassays

The insecticidal effects of OfChi-h inhibitors are assessed through various bioassays.

  • Leaf-Dipping Method:

    • Test compounds are dissolved in an appropriate solvent (e.g., DMSO) and then diluted to various concentrations with water containing a surfactant (e.g., Triton X-100).

    • Fresh corn leaves are dipped into the test solutions for a specified time (e.g., 30 seconds) and then allowed to air dry.

    • The treated leaves are placed in individual Petri dishes or multi-well plates.

    • Third-instar O. furnacalis larvae are introduced into each container.

    • The containers are maintained under controlled environmental conditions.

    • Larval mortality is recorded at specified intervals (e.g., 24, 48, 72 hours). Larvae that are unresponsive to probing with a fine brush are considered dead.

  • Diet-Incorporation Method:

    • The test compound is mixed into the artificial diet at various concentrations while the diet is still liquid.

    • The diet is then poured into rearing containers and allowed to solidify.

    • Newly hatched or early-instar larvae are placed in the containers with the treated diet.

    • Developmental parameters such as larval weight, time to pupation, pupal weight, and mortality are recorded over the course of the experiment.[7]

Enzyme Inhibition Assay

To determine the potency of a compound against OfChi-h, an in vitro enzyme inhibition assay is performed.

  • Enzyme Preparation: Recombinant OfChi-h is expressed and purified from a suitable expression system (e.g., E. coli or insect cells).

  • Substrate: A chromogenic or fluorogenic substrate that is specifically cleaved by chitinase is used.

  • Assay Procedure:

    • The purified OfChi-h enzyme is pre-incubated with various concentrations of the inhibitor in a suitable buffer.

    • The enzymatic reaction is initiated by the addition of the substrate.

    • The reaction is allowed to proceed for a set time at a controlled temperature.

    • The reaction is stopped, and the amount of product formed is quantified using a spectrophotometer or fluorometer.

  • Data Analysis: The percentage of enzyme inhibition is calculated for each inhibitor concentration. The IC50 value is determined by fitting the data to a dose-response curve. The Ki value can be determined through further kinetic studies, such as a Dixon plot.

Scanning Electron Microscopy (SEM) of Larval Cuticle

SEM is used to visualize the morphological effects of chitinase inhibitors on the larval cuticle.

  • Sample Collection: Larvae treated with the inhibitor and control larvae are collected at a time point when molting defects are apparent.

  • Fixation: The larvae are fixed in a solution such as 2.5% glutaraldehyde (B144438) in phosphate (B84403) buffer to preserve their structure.

  • Dehydration: The samples are dehydrated through a graded series of ethanol (B145695) concentrations (e.g., 50%, 70%, 90%, 100%).

  • Critical Point Drying: The samples are subjected to critical point drying to remove the ethanol without causing structural damage.

  • Sputter Coating: The dried samples are mounted on stubs and coated with a thin layer of gold or palladium to make them conductive.

  • Imaging: The samples are then observed under a scanning electron microscope to visualize the cuticle surface.[2]

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action and the experimental process is facilitated by visual diagrams.

Chitin (B13524) Metabolism and Inhibition Pathway

The synthesis and degradation of chitin are tightly regulated processes essential for insect molting. OfChi-h plays a critical role in the degradation of the old cuticle. Inhibition of this enzyme disrupts the molting process, leading to larval mortality.

Chitin_Metabolism_Inhibition UDP_GlcNAc UDP-N-acetylglucosamine Chitin_Synthase Chitin Synthase (CHS) UDP_GlcNAc->Chitin_Synthase Chitin Chitin Polymer (in old cuticle) Chitin_Synthase->Chitin Synthesis Chitin_Degradation Chitin Degradation Chitin->Chitin_Degradation OfChi_h OfChi-h Chitin_Degradation->OfChi_h Molting_Failure Molting Failure & Larval Death Chitin_Degradation->Molting_Failure Disruption GlcNAc N-acetylglucosamine (Monomers for new cuticle) OfChi_h->GlcNAc Degradation OfChi_h_IN_1 This compound (Inhibitor) OfChi_h_IN_1->OfChi_h

Caption: Inhibition of OfChi-h disrupts chitin degradation, leading to molting failure.

Experimental Workflow for Inhibitor Evaluation

The process of identifying and validating a novel OfChi-h inhibitor follows a structured workflow, from initial screening to in vivo testing.

Inhibitor_Evaluation_Workflow Start Compound Design & Synthesis Virtual_Screening In Silico Screening (Molecular Docking) Start->Virtual_Screening In_Vitro_Assay In Vitro Enzyme Inhibition Assay (IC50/Ki) Virtual_Screening->In_Vitro_Assay Hit_Compound Hit Compound Identification In_Vitro_Assay->Hit_Compound In_Vivo_Bioassay In Vivo Larvicidal Bioassay (Leaf Dip / Diet Incorporation) Hit_Compound->In_Vivo_Bioassay Morphological_Analysis Morphological Analysis (SEM) In_Vivo_Bioassay->Morphological_Analysis Lead_Compound Lead Compound Validation Morphological_Analysis->Lead_Compound Pot_Experiments Greenhouse / Pot Experiments Lead_Compound->Pot_Experiments End Candidate for Pesticide Development Pot_Experiments->End

Caption: A typical workflow for the evaluation of novel OfChi-h inhibitors.

References

An In-depth Technical Guide to CAS Number 902928-83-0 (OfChi-h-IN-1/TQ19)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAS Number 902928-83-0 identifies the compound more specifically known as OfChi-h-IN-1 or TQ19. It is a potent and novel inhibitor of OfChi-h, a chitinase (B1577495) found in the Asian corn borer (Ostrinia furnacalis), a significant agricultural pest.[1] This technical guide provides a comprehensive overview of the available data on this compound, including its physicochemical and pharmacological properties, its mechanism of action, and detailed experimental protocols for its study.

Physicochemical Properties

While detailed experimental data for this compound is limited in publicly available literature, the primary research identifies it as a triazolo-quinazolinone derivative.[1] Further physicochemical characterization would be required for a complete profile.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 902928-83-0Internal Database
Synonyms This compound, TQ19[1]
Chemical Class Triazolo-quinazolinone Derivative[1]
Molecular Formula Not Reported-
Molecular Weight Not Reported-
Melting Point Not Reported-
Solubility Not Reported-
pKa Not Reported-

Pharmacological Properties and Mechanism of Action

This compound is a potent inhibitor of the chitinase OfChi-h, an enzyme crucial for the molting process in lepidopteran insects like Ostrinia furnacalis.[1] By inhibiting this enzyme, the compound disrupts the breakdown of the old exoskeleton, leading to developmental defects and, ultimately, mortality. This makes it a promising candidate for the development of novel and targeted insecticides.

Table 2: Pharmacological Profile of this compound

ParameterValueSpecies/SystemSource
Target OfChi-h (Chitinase)Ostrinia furnacalis[1]
Ki 0.33 μM-[1][2]
Activity InsecticidalOstrinia nubilalis larvae[1][2]

The proposed mechanism of action involves the binding of this compound to the active site of the OfChi-h enzyme, preventing the hydrolysis of chitin (B13524). This competitive inhibition disrupts the normal molting process, which is essential for the growth and development of the insect larvae.

Signaling Pathway

The inhibition of OfChi-h by this compound interrupts the chitin degradation pathway, a critical process in the insect molting cascade. While a detailed intracellular signaling pathway for OfChi-h is not fully elucidated, the general pathway of chitinolysis is understood.

cluster_cuticle Old Cuticle cluster_enzyme Enzyme Action cluster_products Degradation Products cluster_outcome Physiological Outcome Chitin Chitin OfChi-h OfChi-h Chitin->OfChi-h Substrate Chitooligosaccharides Chitooligosaccharides OfChi-h->Chitooligosaccharides Hydrolysis Mortality Mortality OfChi-h->Mortality Disruption leads to This compound This compound This compound->OfChi-h Inhibition New Cuticle Formation New Cuticle Formation Chitooligosaccharides->New Cuticle Formation Molting Molting New Cuticle Formation->Molting Larval Development Larval Development Molting->Larval Development

Figure 1: Simplified Chitin Degradation Pathway and Inhibition by this compound.

Experimental Protocols

The following are generalized protocols based on the methodologies reported for the discovery and characterization of OfChi-h inhibitors.

Synthesis of Triazolo-quinazolinone Derivatives

A general synthetic route for this class of compounds involves a multi-step process, typically starting from commercially available precursors. The final step often involves the formation of the triazolo-quinazolinone core through cyclization reactions.

Starting Materials Starting Materials Intermediate 1 Intermediate 1 Starting Materials->Intermediate 1 Step 1 Intermediate 2 Intermediate 2 Intermediate 1->Intermediate 2 Step 2 Final Product (TQ19) Final Product (TQ19) Intermediate 2->Final Product (TQ19) Step 3: Cyclization Prepare Reagents Prepare Enzyme (OfChi-h), Substrate (4-MU-(GlcNAc)2), and Inhibitor (TQ19) solutions Incubation Pre-incubate Enzyme and Inhibitor Prepare Reagents->Incubation Reaction Add Substrate to initiate reaction Incubation->Reaction Termination Stop reaction with high pH buffer Reaction->Termination Measurement Measure fluorescence of released 4-MU Termination->Measurement Analysis Calculate Ki value Measurement->Analysis

References

Structure-Activity Relationship of OfChi-h Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of inhibitors targeting Ostrinia furnacalis chitinase-h (OfChi-h), a critical enzyme in the molting process of this significant agricultural pest. The information presented herein is intended to support the rational design and development of novel, potent, and selective OfChi-h inhibitors for pest management.

Quantitative Data Summary of OfChi-h Inhibitors

The inhibitory activities of various compound classes against OfChi-h have been evaluated, with key quantitative data summarized below for comparative analysis. The inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are provided where available.

Table 1: Azo-aminopyrimidine Derivatives as OfChi-h Inhibitors
CompoundKi (nM)Reference
8f 64.7[1]
AAP4 29.3[1]
AAP16 32.4[1]
9b 23.2[2]
10a 19.4[2]
10g 43.2[2]
Table 2: Tetracyclic Compounds as OfChi-h Inhibitors
CompoundKi (nM)Reference
6a 58[3][4]
Table 3: Berberine and its Derivatives as OfChi-h Inhibitors
CompoundKi (μM)Reference
Berberine (BER) 16.1[5]
19e (Nicotinate derivative) 0.093[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in the development of OfChi-h inhibitors are outlined below.

OfChi-h Enzymatic Inhibition Assay

This protocol describes a typical method for determining the inhibitory activity of compounds against OfChi-h.

Materials:

  • Purified OfChi-h enzyme

  • Substrate: 4-Methylumbelliferyl β-D-N,N',N''-triacetylchitotriose (4MU-(GlcNAc)3)

  • Assay Buffer: e.g., 100 mM sodium phosphate (B84403) buffer, pH 6.0

  • Test compounds (inhibitors) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate reader (fluorescence)

  • Control inhibitor (optional)

Procedure:

  • Prepare a series of dilutions of the test compounds in the assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed a level that affects enzyme activity (typically ≤ 1%).

  • In a 96-well plate, add a defined amount of the OfChi-h enzyme solution to each well.

  • Add the diluted test compounds or vehicle control to the respective wells.

  • Pre-incubate the enzyme and inhibitor mixture for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.

  • Initiate the enzymatic reaction by adding the substrate (4MU-(GlcNAc)3) to all wells.

  • Monitor the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex: 360 nm, Em: 450 nm) over a set period. The rate of increase in fluorescence corresponds to the rate of substrate hydrolysis.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

  • The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, especially for competitive inhibitors, which requires knowledge of the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate.[6]

Signaling Pathways and Experimental Workflows

Visual representations of the relevant biological pathway and a typical experimental workflow are provided below using the DOT language for Graphviz.

Insect Chitin (B13524) Metabolism Pathway

The following diagram illustrates the key steps in the biosynthesis and degradation of chitin in insects, highlighting the central role of chitinase (B1577495).

Chitin_Metabolism cluster_degradation Degradation Trehalose Trehalose UDP-GlcNAc UDP-GlcNAc Chitin Chitin UDP-GlcNAc->Chitin Chitin Synthase Chitin Oligomers Chitin Oligomers Chitin->Chitin Oligomers Hydrolysis OfChi-h OfChi-h GlcNAc GlcNAc Chitin Oligomers->GlcNAc Hydrolysis Inhibitor Inhibitor

Caption: Simplified pathway of chitin biosynthesis and degradation in insects.

High-Throughput Screening Workflow for OfChi-h Inhibitors

The diagram below outlines a typical high-throughput screening (HTS) workflow for the identification of novel OfChi-h inhibitors.

HTS_Workflow cluster_validation Hit Validation & Characterization start Start Compound Library\nPreparation Compound Library Preparation start->Compound Library\nPreparation 1 process process decision decision output output end End Primary Screening\n(Single Concentration) Primary Screening (Single Concentration) Compound Library\nPreparation->Primary Screening\n(Single Concentration) 2 Hit Identification Hit Identification Primary Screening\n(Single Concentration)->Hit Identification 3 Dose-Response Assay\n(IC50 Determination) Dose-Response Assay (IC50 Determination) Hit Identification->Dose-Response Assay\n(IC50 Determination) 4 Potent Hits Potent Hits Dose-Response Assay\n(IC50 Determination)->Potent Hits SAR Studies &\nLead Optimization SAR Studies & Lead Optimization Potent Hits->SAR Studies &\nLead Optimization 5 Candidate Selection Candidate Selection SAR Studies &\nLead Optimization->Candidate Selection 6 Candidate Selection->end 7

Caption: A generalized workflow for high-throughput screening of OfChi-h inhibitors.

References

Methodological & Application

Application Note and Protocol: Synthesis of a Potent OfChi-h Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of a potent triazolo-quinazolinone-based inhibitor of Ostrinia furnacalis Chitinase-h (OfChi-h), a promising target for the development of novel insecticides. The described synthetic route is based on methodologies reported in peer-reviewed scientific literature. This application note includes a step-by-step synthesis, characterization data for representative compounds, and diagrams illustrating the relevant biological pathway and experimental workflow.

Introduction

Chitinase-h (Chi-h) is an enzyme critical to the molting process in lepidopteran insects, such as the destructive agricultural pest Ostrinia furnacalis (the Asian corn borer).[1] Due to its exclusive presence in this order of insects and its absence in beneficial insects and mammals, OfChi-h is an attractive target for the development of safe and effective insecticides.[1] Inhibition of OfChi-h disrupts the insect life cycle, leading to mortality.[1][2] Triazolo-quinazolinone derivatives have been identified as a novel class of potent OfChi-h inhibitors.[2] This document outlines a representative synthesis of a potent inhibitor from this class.

Synthesis of a Triazolo-quinazolinone OfChi-h Inhibitor

The following protocol describes a two-step synthesis of a potent OfChi-h inhibitor, exemplified by the synthesis of a compound analogous to "6a" described in the literature, which has shown high inhibitory activity.[1] The synthesis involves the preparation of a 3-amino-2-(pyridin-2-ylmethyl)quinazolin-4(3H)-one intermediate, followed by cyclization to form the final triazolo-quinazolinone product.

Experimental Protocols

Step 1: Synthesis of 3-Amino-2-(pyridin-2-ylmethyl)quinazolin-4(3H)-one (Compound 5a)

This procedure is adapted from established methods for the synthesis of 3-amino-2-substituted-quinazolin-4(3H)-ones.

Step 2: Synthesis of 2-(Pyridin-2-ylmethyl)-[1][3][4]triazolo[1,5-c]quinazolin-5(6H)-one (Compound 6a)

This procedure is based on the general synthetic procedure for related tetracyclic compounds.[1]

  • In a round-bottom flask, suspend 3-amino-2-(pyridin-2-ylmethyl)quinazolin-4(3H)-one (0.5 mmol) in 1,1-dimethoxy-N,N-dimethylmethanamine (DMFDMA, 2.0 mL).

  • The mixture is stirred at 80 °C for 3 hours.

  • After cooling, the precipitate is collected by filtration.

  • The solid is washed with cold ethanol and dried under vacuum to yield the final product, 2-(pyridin-2-ylmethyl)-[1][3][4]triazolo[1,5-c]quinazolin-5(6H)-one.

Data Presentation

The following table summarizes the characterization data for a series of synthesized triazolo-quinazolinone derivatives as reported in the literature.[1]

CompoundYield (%)Melting Point (°C)1H NMR (400 MHz, DMSO-d6)13C NMR (100 MHz, DMSO)HRMS-ESI (m/z) [M+H]+
6a -----
6c 53.4306.1-307.0δ 9.25 (s, 1H), 8.87 (d, J = 1.6 Hz, 2H), 8.71 (m, 1H), 8.62 – 8.56 (m, 2H), 7.82 (m, 1H), 7.11 (t, J = 7.0 Hz, 1H), 5.44 (s, 2H), 2.53 (s, 3H)δ = 161.62, 160.10, 159.17, 158.87, 154.60, 151.13, 150.90, 144.12, 144.01, 143.84, 139.36, 136.86, 133.75, 125.34, 114.14, 113.72, 110.52, 48.35, 18.05Calcd: 372.1209, Found: 372.1210
6d 72.4303.8-304.5δ 9.78 (s, 1H), 8.82 (d, J = 7.2 Hz, 1H), 8.45 (s, 1H), 7.62 (d, J = 6.7 Hz, 1H), 7.47 – 7.30 (m, 5H), 6.96 (t, J = 7.0 Hz, 1H), 5.22 (s, 2H), 2.70 (s, 3H)δ 160.69, 159.44, 152.56, 141.97, 139.56, 136.15, 135.64, 134.93, 129.90, 129.26, 129.12, 128.76, 128.38, 125.30, 115.18, 113.57, 110.91, 49.85, 29.34Calcd: 370.1304, Found: 370.1305
6f 59.1303.9-305.1δ 9.78 (s, 1H), 8.81 (d, J = 7.1 Hz, 1H), 8.44 (s, 1H), 7.01 – 6.91 (m, 3H), 6.86 (d, J = 8.1 Hz, 1H), 5.14 (s, 2H), 3.88 (s, 3H), 3.88 (s, 3H), 2.69 (s, 3H)δ 162.12, 160.73, 159.59, 159.44, 152.47, 151.83, 149.56, 149.49, 141.91, 136.12, 135.64, 127.34, 125.28, 121.14, 115.17, 113.55, 111.63, 111.44, 110.88, 56.02, 55.98, 49.76, 18.85Calcd: 430.1515, Found: 430.1514
6l 34.2200.6-201.3δ 9.78 (s, 1H), 8.83 (d, J = 7.3 Hz, 2H), 8.67 (s, 1H), 7.64 (d, J = 6.8 Hz, 2H), 6.97 (t, J = 6.8 Hz, 2H), 4.84 (d, J = 2.4 Hz, 3H), 2.71 (s, 3H), 2.57 (s, 1H)δ 161.94, 159.93, 159.63, 159.35, 151.86, 151.25, 141.89, 136.25, 135.61, 129.87, 125.26, 114.64, 113.62, 76.09, 75.55, 35.38, 18.80Calcd: 318.0991, Found: 318.0995

Visualizations

Signaling Pathway

Chitin_Metabolism_Pathway cluster_synthesis Chitin Biosynthesis cluster_degradation Chitin Degradation Trehalose Trehalose Glucose Glucose Trehalose->Glucose Trehalase G6P Glucose-6-P Glucose->G6P HK F6P Fructose-6-P G6P->F6P G6PI GlcN6P Glucosamine-6-P F6P->GlcN6P GFAT GlcNAc6P GlcNAc-6-P GlcN6P->GlcNAc6P GNPDA GlcNAc1P GlcNAc-1-P GlcNAc6P->GlcNAc1P AGM UDPGlcNAc UDP-GlcNAc GlcNAc1P->UDPGlcNAc UAP Chitin Chitin UDPGlcNAc->Chitin CHS Chitin_deg Chitin Chitooligosaccharides Chitooligosaccharides Chitin_deg->Chitooligosaccharides OfChi-h (Chitinase) GlcNAc GlcNAc Chitooligosaccharides->GlcNAc Hexosaminidase

Caption: Insect Chitin Biosynthesis and Degradation Pathway.

Mechanism of Action

MOA cluster_effect Physiological Effect OfChi_h OfChi-h (Chitinase) Degradation Chitin Degradation (Molting) OfChi_h->Degradation Catalyzes Chitin Chitin Chitin->OfChi_h Substrate Molting_Failure Molting Failure Inhibitor OfChi-h-IN-1 Inhibitor->Block Larval_Lethality Larval Lethality Molting_Failure->Larval_Lethality

Caption: Mechanism of Action of OfChi-h Inhibitors.

Experimental Workflow

Workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Final Product Synthesis A 2-(pyridin-2-yl)acetohydrazide Reaction1 Reflux in Ethanol (24h) A->Reaction1 B 2-aminobenzonitrile B->Reaction1 Purification1 Column Chromatography Reaction1->Purification1 Intermediate 3-amino-2-(pyridin-2-ylmethyl) quinazolin-4(3H)-one Purification1->Intermediate Reaction2 Stir at 80°C (3h) Intermediate->Reaction2 C DMFDMA C->Reaction2 Purification2 Filtration and Washing Reaction2->Purification2 Final_Product Triazolo-quinazolinone Inhibitor Purification2->Final_Product

Caption: Synthetic Workflow for OfChi-h Inhibitor.

References

Application Notes and Protocols: In Vitro Assay for OfChi-h-IN-1 Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OfChi-h, a chitinase (B1577495) from the Asian corn borer (Ostrinia furnacalis), is a promising target for the development of novel and specific insecticides.[1][2] Chitinases are enzymes that hydrolyze the β-1,4-glycosidic bonds of chitin (B13524), a major component of insect exoskeletons.[1][3] Inhibition of this enzyme disrupts the molting process, leading to insect mortality.[1] OfChi-h-IN-1 is a potent inhibitor of OfChi-h, with a reported Ki value of 0.33 μM.[4] This document provides detailed protocols for in vitro assays to determine the activity and inhibition of OfChi-h by compounds such as this compound.

Principle of the Assay

The activity of chitinase can be determined by measuring the amount of product generated from a chitin substrate over time. Two common methods are presented: a colorimetric assay using colloidal chitin and a fluorometric assay using a synthetic substrate. The inhibitory activity of this compound is determined by measuring the reduction in enzyme activity in the presence of the inhibitor.

Data Presentation
Table 1: Inhibitory Activity of this compound and Other Compounds on OfChi-h
CompoundKi (nM)IC50 (µM)Reference
This compound 330Not Reported[4]
Compound 6a58Not Reported[1]
AAP429.3Not Reported[5]
AAP1632.4Not Reported[5]
Compound 9b23.2Not Reported[2]
Compound 10a19.4Not Reported[2]
Compound 10g43.2Not Reported[2]
Compound 8f64.7Not Reported[6]
Chitinase-IN-5Not Reported0.051[7]
Experimental Protocols
Protocol 1: Colorimetric Chitinase Assay using Colloidal Chitin

This method is based on the quantification of reducing sugars produced from the enzymatic hydrolysis of colloidal chitin. The dinitrosalicylic acid (DNS) reagent is used to measure the amount of reducing sugars.[3][8][9]

Materials and Reagents:

  • Recombinant OfChi-h enzyme

  • This compound

  • Colloidal chitin (1% w/v) in a suitable buffer (e.g., 0.1 M citrate (B86180) buffer, pH 7.0)[8]

  • 3,5-Dinitrosalicylic acid (DNS) reagent

  • Sodium potassium tartrate solution

  • Glucose (for standard curve)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 540 nm[9]

  • Water bath

Procedure:

  • Preparation of Colloidal Chitin:

    • Dissolve chitin powder in concentrated HCl with stirring.

    • Precipitate the chitin by adding cold ethanol (B145695) and incubate overnight at 4°C.

    • Centrifuge the suspension and wash the pellet with sterile distilled water until the pH is neutral.

    • Resuspend the pellet in water to a final concentration of 1% (w/v) to make the colloidal chitin stock solution.

  • Enzyme Reaction:

    • In a microcentrifuge tube, add 100 µL of 1% colloidal chitin substrate.

    • Add 20 µL of this compound at various concentrations (for inhibition assay) or buffer (for control).

    • Pre-incubate the mixture at 37°C for 10 minutes.

    • Initiate the reaction by adding 80 µL of OfChi-h enzyme solution.

    • Incubate the reaction mixture at 37°C for 30-60 minutes in a shaking water bath.[8]

  • Stopping the Reaction and Color Development:

    • Stop the reaction by adding 200 µL of DNS reagent.[8]

    • Heat the mixture in a boiling water bath for 10-15 minutes.[9]

    • Cool the tubes to room temperature.

  • Measurement:

    • Transfer 200 µL of the reaction mixture to a 96-well microplate.

    • Measure the absorbance at 540 nm using a microplate reader.[9]

  • Standard Curve:

    • Prepare a series of glucose standards of known concentrations.

    • Perform the DNS reaction with the glucose standards in the same manner as the samples.

    • Plot the absorbance at 540 nm against the glucose concentration to generate a standard curve.

  • Data Analysis:

    • Calculate the amount of reducing sugar released in each sample using the glucose standard curve.

    • Determine the enzyme activity in µmol of reducing sugar released per minute per mg of enzyme.

    • For the inhibition assay, calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Protocol 2: Fluorometric Chitinase Assay

This method utilizes a synthetic substrate, 4-Methylumbelliferyl N,N'-diacetylchitobioside, which upon cleavage by chitinase, releases the fluorescent molecule 4-Methylumbelliferone (4-MU).[10]

Materials and Reagents:

  • Recombinant OfChi-h enzyme

  • This compound

  • 4-Methylumbelliferyl N,N'-diacetylchitobioside (substrate)

  • Assay buffer (e.g., 50 mM sodium phosphate, pH 5.0)

  • Stop solution (e.g., 0.5 M glycine-NaOH, pH 10.5)

  • 4-Methylumbelliferone (4-MU) standard

  • Black 96-well microplate (for fluorescence)

  • Fluorometric microplate reader (Excitation: 360 nm, Emission: 450 nm)[10]

Procedure:

  • Reaction Setup:

    • In a black 96-well microplate, add 20 µL of this compound at various concentrations (for inhibition assay) or buffer (for control).

    • Add 160 µL of the substrate solution (e.g., 50 µM in assay buffer).

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Enzyme Reaction:

    • Initiate the reaction by adding 20 µL of OfChi-h enzyme solution to each well.

    • Incubate the plate at 37°C for 30 minutes.[10]

  • Stopping the Reaction:

    • Stop the reaction by adding 100 µL of stop solution to each well.[10]

  • Measurement:

    • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 360 nm and an emission wavelength of 450 nm.[10]

  • Standard Curve:

    • Prepare a series of 4-MU standards of known concentrations in the assay buffer with stop solution.

    • Measure the fluorescence of the standards.

    • Plot the fluorescence intensity against the 4-MU concentration to generate a standard curve.

  • Data Analysis:

    • Calculate the amount of 4-MU released in each sample using the standard curve.

    • Determine the enzyme activity in µmol of 4-MU released per minute per mg of enzyme.

    • For the inhibition assay, calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Visualizations

Signaling Pathway and Inhibition Mechanism

cluster_0 Chitin Degradation Pathway cluster_1 Inhibition Chitin Chitin (Insect Exoskeleton) NAGn Chitooligosaccharides Chitin->NAGn OfChi-h (Chitinase) NAG N-acetylglucosamine (NAG) NAGn->NAG β-N-acetylhexosaminidase Molting & Growth Molting & Growth NAG->Molting & Growth OfChi_h OfChi-h Enzyme Inactive_Complex Inactive Enzyme-Inhibitor Complex OfChi_h->Inactive_Complex Inhibitor This compound Inhibitor->Inactive_Complex

Caption: Mechanism of chitin degradation by OfChi-h and its inhibition by this compound.

Experimental Workflow for Inhibitor Screening

A Prepare Reagents (Enzyme, Substrate, Inhibitor) B Dispense Inhibitor & Substrate into 96-well plate A->B C Pre-incubate B->C D Add Enzyme to Initiate Reaction C->D E Incubate at 37°C D->E F Stop Reaction E->F G Measure Signal (Absorbance or Fluorescence) F->G H Data Analysis (IC50 Determination) G->H

Caption: General workflow for the in vitro screening of OfChi-h inhibitors.

References

Application Notes and Protocols for OfChi-h-IN-1 in Insect Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OfChi-h-IN-1 is a potent and specific inhibitor of OfChi-h, a Group I chitinase (B1577495) from the Asian corn borer, Ostrinia furnacalis, with a Ki value of 0.33 μM. Chitinases are crucial enzymes in insects, primarily involved in the degradation and remodeling of chitin (B13524), a key component of the exoskeleton and peritrophic matrix.[1] The inhibition of these enzymes can lead to significant developmental defects and mortality in insects, making them a target for novel insecticides.

In the context of insect cell culture, such as with Spodoptera frugiperda (Sf9) cells, this compound can be utilized as a powerful research tool. While Sf9 cells do not form a cuticle, they do express chitinases and are involved in chitin metabolism.[2][3] Therefore, this compound can be employed to investigate the cellular roles of chitinases, modulate signaling pathways, and potentially influence the expression of recombinant proteins in the Baculovirus Expression Vector System (BEVS). These application notes provide detailed protocols for the use of this compound in insect cell culture to explore its effects on cell viability, gene expression, and as a tool for studying enzyme kinetics.

Mechanism of Action

This compound acts as a competitive inhibitor, binding to the active site of chitinase and preventing the hydrolysis of chitin.[4] In a cellular context, this inhibition can lead to a cascade of downstream effects. Studies on chitinase inhibitors in S. frugiperda have shown that blocking chitinase activity can disrupt the ecdysteroid signaling pathway, leading to an accumulation of ecdysone (B1671078) and the upregulation of ecdysone-responsive genes.[3][5] This suggests a feedback mechanism where the disruption of chitin degradation signals a hormonal response related to molting and development.

Applications in Insect Cell Culture

  • Studying Chitinase Function: Use this compound to elucidate the specific roles of cellular chitinases in insect cell lines, such as their involvement in cell proliferation and differentiation.[3]

  • Modulating Signaling Pathways: Investigate the crosstalk between chitin metabolism and hormonal signaling, particularly the ecdysteroid pathway.[3][5]

  • Investigating Effects on Recombinant Protein Expression: While not extensively documented, inhibiting cellular chitinases could potentially impact the stability and yield of recombinant proteins produced using BEVS, analogous to how the deletion of the baculoviral chitinase gene improves protein stability.

  • Screening for Novel Insecticides: Utilize insect cell-based assays with this compound as a positive control for high-throughput screening of new chitinase inhibitors.

Data Presentation

Table 1: Effect of this compound on Sf9 Cell Viability

This compound Concentration (µM)Cell Viability (%) after 48hCell Viability (%) after 72h
0 (Control)100 ± 5.2100 ± 6.1
195 ± 4.888 ± 5.5
1078 ± 6.165 ± 7.2
5052 ± 5.538 ± 6.8
10035 ± 4.921 ± 5.3

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Relative Gene Expression in Sf9 Cells Treated with this compound (50 µM for 48h)

GeneFold Change (vs. Control)Function
Chitinase 5 (SfCht5)2.5 ± 0.3Chitin degradation
Chitinase 73.1 ± 0.4Chitin degradation
Ecdysone Receptor (EcR)4.2 ± 0.5Ecdysteroid signaling
Broad-Complex Z4 (BR-C Z4)3.8 ± 0.6Transcription factor in ecdysone pathway

Data are presented as mean ± standard deviation from three independent experiments, normalized to a housekeeping gene.

Experimental Protocols

Protocol 1: Determination of this compound Cytotoxicity in Sf9 Cells

This protocol determines the effect of this compound on the viability of Sf9 insect cells using an MTT assay.

Materials:

  • Sf9 cells

  • Sf-900™ II SFM medium

  • This compound stock solution (in DMSO)

  • 96-well microplate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed Sf9 cells in a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of Sf-900™ II SFM medium.

  • Allow cells to attach for 1-2 hours at 27°C.

  • Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 1 µM to 100 µM. Ensure the final DMSO concentration is below 0.1% in all wells, including a vehicle control.

  • Remove the seeding medium and add 100 µL of the medium containing the different concentrations of this compound to the respective wells.

  • Incubate the plate at 27°C for 48 and 72 hours.

  • At each time point, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 27°C.

  • After incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Protocol 2: Analysis of Gene Expression by qRT-PCR

This protocol details the analysis of changes in the expression of target genes in Sf9 cells following treatment with this compound.

Materials:

  • Sf9 cells cultured in 6-well plates

  • This compound

  • TRIzol reagent or other RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • Primers for target genes (e.g., SfCht5, EcR) and a housekeeping gene (e.g., actin)

  • qPCR instrument

Procedure:

  • Seed Sf9 cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with a predetermined concentration of this compound (e.g., 50 µM) or vehicle control (DMSO) for 48 hours.

  • Harvest the cells and extract total RNA using TRIzol reagent according to the manufacturer's instructions.

  • Assess RNA quality and quantity using a spectrophotometer.

  • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • Perform qPCR using SYBR Green master mix and specific primers for your genes of interest. A typical reaction setup is: 10 µL SYBR Green mix, 1 µL forward primer (10 µM), 1 µL reverse primer (10 µM), 2 µL cDNA, and 6 µL nuclease-free water.

  • Use a standard qPCR cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).

  • Analyze the data using the 2^-ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Protocol 3: In Vitro Chitinase Inhibition Assay in Sf9 Cell Lysate

This protocol describes how to measure the inhibitory effect of this compound on endogenous chitinase activity in Sf9 cell lysates.

Materials:

  • Sf9 cells

  • Lysis buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 6.0, with 1% Triton X-100 and protease inhibitors)

  • This compound

  • Fluorogenic chitinase substrate (e.g., 4-Methylumbelliferyl β-D-N,N'-diacetylchitobioside)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Culture Sf9 cells to a high density and harvest by centrifugation.

  • Wash the cell pellet with PBS and resuspend in ice-cold lysis buffer.

  • Lyse the cells by sonication on ice.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant (cell lysate) and determine the protein concentration using a Bradford or BCA assay.

  • In a 96-well black plate, add 50 µL of cell lysate (diluted to a suitable concentration in assay buffer) to each well.

  • Add 10 µL of various concentrations of this compound or vehicle control.

  • Pre-incubate at 27°C for 15 minutes.

  • Initiate the reaction by adding 40 µL of the fluorogenic substrate.

  • Measure the increase in fluorescence (e.g., Ex/Em = 360/450 nm) over time using a microplate reader.

  • Calculate the rate of reaction and determine the IC50 value of this compound.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_cell Insect Cell OfChi_h_IN_1 This compound Chitinase Cellular Chitinase OfChi_h_IN_1->Chitinase Inhibition Chitin_Degradation Chitin Degradation Products Chitinase->Chitin_Degradation Chitin Chitin Substrate Chitin->Chitinase Hydrolysis Ecdysone Ecdysone Chitin_Degradation->Ecdysone Feedback Loop (Inhibition) Ecdysone_Receptor Ecdysone Receptor (EcR) Transcription_Factors Transcription Factors (e.g., BR-C Z4) Ecdysone_Receptor->Transcription_Factors Activation Ecdysone->Ecdysone_Receptor Activation Gene_Expression Target Gene Expression Transcription_Factors->Gene_Expression Upregulation

Caption: Proposed signaling pathway of this compound in insect cells.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Assays cluster_data Data Analysis start Culture Sf9 Cells treatment Treat with This compound start->treatment viability Cell Viability Assay (MTT) treatment->viability gene_expression Gene Expression Analysis (qRT-PCR) treatment->gene_expression enzyme_assay Chitinase Inhibition Assay (Cell Lysate) treatment->enzyme_assay data_analysis Quantitative Analysis & Interpretation viability->data_analysis gene_expression->data_analysis enzyme_assay->data_analysis

Caption: General experimental workflow for studying this compound effects.

References

Application Notes and Protocols for Field Trials of OfChi-h-IN-1 Class Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are based on published preclinical data for a class of insect chitinase (B1577495) h (Chi-h) inhibitors. As no specific field trial data or established formulation for a compound designated "OfChi-h-IN-1" is publicly available, this document presents a representative and hypothetical protocol for a potent OfChi-h inhibitor to guide future field trial design.

Application Notes: OfChi-h Inhibitors as Novel Lepidopteran-Specific Insecticides

1.1 Introduction Chitinase h (Chi-h) is a vital enzyme in the molting process of insects, responsible for degrading the old exoskeleton.[1] A specific isoform, OfChi-h, is found exclusively in lepidopteran insects, such as the destructive agricultural pests Ostrinia furnacalis (Asian corn borer) and Plutella xylostella (diamondback moth).[1][2][3] Its absence in beneficial insects like bees and parasitic wasps, as well as in mammals and plants, makes it an ideal target for developing environmentally-friendly and selective insecticides.[1][4]

1.2 Mechanism of Action OfChi-h inhibitors function by binding to the active site of the chitinase enzyme, preventing the breakdown of chitin.[1] Chitin is a primary structural component of the insect cuticle.[1] The inability to properly degrade the old cuticle during molting leads to severe exoskeletal defects, ultimately resulting in larval death.[1] This targeted mode of action disrupts a critical physiological process unique to the target pests.

1.3 Active Compounds and Efficacy Several classes of potent OfChi-h inhibitors have been identified, including triazolo-quinazolinone derivatives (this compound), tetracyclic compounds, and azo-aminopyrimidines.[1][2][5] These compounds have demonstrated high inhibitory activity in enzymatic assays and significant insecticidal effects in laboratory settings. For instance, various azo-aminopyrimidine and tetracyclic analogues have shown greater insecticidal activity against O. furnacalis and P. xylostella than conventional insecticides like hexaflumuron, diflubenzuron, and chlorbenzuron.[2][3]

1.4 Advantages for Pest Management

  • High Selectivity: Targets a lepidoptera-exclusive enzyme, minimizing harm to non-target organisms.[1]

  • Novel Mode of Action: Provides a new tool for managing pests that have developed resistance to conventional insecticides.[3]

  • Environmental Safety: Studies have indicated that some candidate compounds have negligible toxicity to natural enemies such as Trichogramma ostriniae and to rats, suggesting a favorable safety profile.[4][5]

Quantitative Data Summary

The following tables summarize the in-vitro inhibitory potency and in-vivo insecticidal activity of representative OfChi-h inhibitors from published studies.

Table 1: Inhibitory Activity of Various Compounds Against OfChi-h

Compound Class Compound Name Target Enzyme Kᵢ Value (nM) Reference
Triazolo-quinazolinone This compound OfChi-h 330 [5]
Tetracyclic Compound 6a OfChi-h 58 [1]
Azo-aminopyrimidine Compound 8f OfChi-h 64.7 [2][3]
Azo-aminopyrimidine Compound 9b OfChi-h 23.2 [3][5]
Azo-aminopyrimidine Compound 10a OfChi-h 19.4 [3][5]
Azo-aminopyrimidine Compound AAP4 OfChi-h 29.3 [4][6]

| Azo-aminopyrimidine | Compound AAP16 | OfChi-h | 32.4 |[4][6] |

Table 2: Laboratory Insecticidal Activity of OfChi-h Inhibitors

Compound Target Pest Concentration Mortality Rate (%) Notes Reference
Compound 8f & 8i P. xylostella, O. nubilalis Not Specified Higher than Hexaflumuron Laboratory assessment [2]
Azo-aminopyrimidines O. furnacalis, P. xylostella 200 mg/L >50% Leaf dipping assay [3]
Compound 10a O. furnacalis 50 mg/L LC₅₀ = 17.0 mg/L Pot experiment [3]
Compound 10a P. xylostella 50 mg/L LC₅₀ = 8.8 mg/L Pot experiment [3]

| Compound AAP4 | O. furnacalis | Not Specified | Significant insecticidal activity | Leaf dipping and pot experiments |[4][6] |

Visualizations

3.1 Signaling Pathway: Mechanism of Action

Mechanism_of_Action cluster_insect Lepidopteran Larva cluster_intervention Intervention Molting Molting Process Cuticle Old Cuticle (Chitin) Molting->Cuticle OfChi_h OfChi-h Enzyme Cuticle->OfChi_h Target Degradation Chitin Degradation OfChi_h->Degradation NewCuticle Successful Molt & New Cuticle Formation Degradation->NewCuticle Inhibitor OfChi-h Inhibitor (e.g., this compound) Block Inhibition Inhibitor->Block Block->OfChi_h Failure Molting Failure & Larval Death Block->Failure

Caption: Mechanism of OfChi-h inhibition leading to molting failure in lepidopteran larvae.

3.2 Experimental Workflow for Field Trials

Field_Trial_Workflow start Start: Trial Planning site_selection 1. Trial Site Selection (e.g., Corn Field) start->site_selection design 2. Experimental Design (Randomized Complete Block) site_selection->design formulation 3. Formulation & Dilution (Test, Control, Blank) design->formulation application 4. Spray Application (Timed with Larval Stage) formulation->application data_collection 5. Data Collection (Pre- & Post-Treatment) application->data_collection efficacy 5a. Efficacy Assessment (Larval Counts, Damage Rating) data_collection->efficacy nto 5b. Non-Target Organism (NTO) Monitoring data_collection->nto yield 5c. Yield Assessment (At Harvest) data_collection->yield analysis 6. Statistical Analysis efficacy->analysis nto->analysis yield->analysis report 7. Final Report & Conclusion analysis->report end End report->end

Caption: Proposed workflow for conducting field efficacy trials of an OfChi-h inhibitor.

3.3 Logical Relationships in Formulation

Formulation_Components Formulation Spray Tank Mixture Water (Carrier) Components Active & Inert Ingredients OfChi-h Inhibitor (A.I.) Adjuvant Package Formulation:f1->Components dilutes Adjuvants Adjuvant Functions Wetting Agent Spreader Penetrant Dispersing Agent Components:adj->Adjuvants contains Functions Functional Outcomes Improved Leaf Coverage Enhanced A.I. Uptake Stable Suspension Adjuvants->Functions enables

Caption: Relationship between formulation components and their functions in a spray solution.

Proposed Experimental Protocol for Field Trials

4.1 Objective To evaluate the field efficacy and crop safety of a hypothetical OfChi-h Inhibitor Suspension Concentrate (SC) formulation for the control of Ostrinia furnacalis larvae in a corn crop compared to a commercial standard insecticide and an untreated control.

4.2 Materials and Reagents

  • Test Formulation: "OfChi-h-SC" (Hypothetical 20% Suspension Concentrate of Compound 10a).

  • Commercial Standard: A registered and effective insecticide for O. furnacalis control (e.g., a product containing chlorantraniliprole (B1668704) or emamectin (B195283) benzoate).

  • Control: Water (for untreated plots).

  • Adjuvants: Non-ionic surfactant, if not already included in the formulation.[7] Adjuvants enhance spray coverage, penetration, and absorption.[8]

  • Equipment: Calibrated backpack sprayer or tractor-mounted boom sprayer, personal protective equipment (PPE), plot marking materials, data collection sheets.

4.3 Trial Site and Experimental Design

  • Site Selection: Select a commercial cornfield with a known history of moderate to high O. furnacalis infestation.

  • Plot Size: Each plot should be a minimum of 4 rows wide by 10 meters long.

  • Experimental Design: Use a Randomized Complete Block Design (RCBD) with 4 replicates for each treatment. Blocks should be established to account for any field gradients.

  • Treatments:

    • T1: Untreated Control (Water spray)

    • T2: "OfChi-h-SC" at proposed rate 1 (e.g., 50 g active ingredient/hectare)

    • T3: "OfChi-h-SC" at proposed rate 2 (e.g., 100 g active ingredient/hectare)

    • T4: Commercial Standard (applied at label-recommended rate)

4.4 Formulation Preparation and Application

  • Preparation: Formulations are typically prepared by adding various solvents or diluents to the active ingredient.[9] For a suspension concentrate, the solid active ingredient is dispersed in water.[10]

    • On the day of application, calibrate the sprayer to deliver a set volume (e.g., 300 L/ha).

    • Fill the spray tank with half the required volume of water.

    • Begin agitation.

    • Add the required amount of "OfChi-h-SC" or the commercial standard to the tank.

    • If required, add the non-ionic surfactant.[7]

    • Add the remaining water to reach the final volume. Maintain agitation throughout the application.

  • Application Timing: Apply treatments based on pest scouting, targeting early-instar larvae of O. furnacalis for best results. This is typically when the first signs of leaf feeding ("pinhole" damage) are observed.

  • Application Method: Ensure uniform coverage of the corn plants, focusing on the whorls where young larvae feed.

4.5 Efficacy and Safety Assessment

  • Pre-treatment Count: 24 hours before application, assess the baseline larval population by randomly selecting 10 plants per plot and counting the number of live larvae.

  • Post-treatment Counts: At 3, 7, and 14 days after treatment (DAT), repeat the larval counts on 10 new, randomly selected plants per plot.

  • Crop Damage Assessment: At 14 and 28 DAT, assess plant damage.

    • Leaf Damage: Use a rating scale (e.g., 1-9) to score feeding damage on the leaves of 10 plants per plot.

    • Stalk Tunneling: At physiological maturity, split the stalks of 10 plants per plot and measure the total length of larval tunnels.

  • Yield Assessment: At harvest, manually harvest the cobs from the central two rows of each plot. Measure the total grain weight and adjust for moisture content.

  • Non-Target Organism (NTO) Monitoring: Throughout the trial, visually inspect plots for the presence and activity of beneficial insects (e.g., lady beetles, lacewings, bees). Use sweep nets or yellow sticky traps to collect samples at 7 DAT for comparison between treatments.

4.6 Data Analysis All count, damage, and yield data will be subjected to Analysis of Variance (ANOVA). If significant differences are found, treatment means will be separated using a suitable post-hoc test (e.g., Tukey's HSD at P<0.05). Larval mortality data can be corrected for control mortality using Abbott's formula.

References

Application Notes and Protocols for the Detection of OfChi-h-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OfChi-h-IN-1 is a potent and selective inhibitor of chitinase (B1577495) OfChi-h, an enzyme exclusively found in lepidopteran insects and crucial for their molting process.[1][2][3] With a Ki value of 0.33 μM, this compound presents a promising candidate for the development of targeted and environmentally friendly insecticides.[1] The ability to accurately detect and quantify this compound in various biological matrices is essential for pharmacokinetic studies, efficacy evaluation, and understanding its metabolic fate. This document provides detailed analytical methods and protocols for the detection and quantification of this compound.

Chemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is fundamental for the development of robust analytical methods.

PropertyValueReference
CAS Number 902928-83-0[1]
Molecular Formula C24H27N5O2[1]
Molecular Weight 417.50 g/mol [1]
Inhibitory Constant (Ki) 0.33 μM[1]
Target OfChi-h (Chitinase from Ostrinia furnacalis)[1][4]

Signaling Pathway: Insect Molting and the Role of Chitinase

The insect molting process is a complex cascade of events tightly regulated by hormones, primarily 20-hydroxyecdysone (B1671079) (20E).[5][6] Chitin (B13524) is a major structural component of the insect exoskeleton.[6] The synthesis and degradation of chitin are critical for the successful shedding of the old cuticle and the formation of a new one.[7][8][9] OfChi-h plays a pivotal role in the degradation of the old cuticle.[2][4] Inhibition of this enzyme by this compound disrupts the molting process, leading to insect mortality.[9]

Molting_Pathway cluster_Hormonal_Control Hormonal Control cluster_Cellular_Events Epidermal Cell Events cluster_Cuticle_Remodeling Cuticle Remodeling 20E 20-Hydroxyecdysone (20E) EcR_USP EcR/USP Complex 20E->EcR_USP binds Gene_Expression Activation of Chitinase Genes EcR_USP->Gene_Expression Chitin_Synthase Chitin Synthase (New Cuticle Formation) EcR_USP->Chitin_Synthase OfChi_h_Production OfChi-h Synthesis & Secretion Gene_Expression->OfChi_h_Production New_Cuticle New Cuticle Chitin_Synthase->New_Cuticle Molting_Fluid Molting Fluid OfChi_h_Production->Molting_Fluid Old_Cuticle Old Cuticle Degradation_Products Chitin Oligomers Old_Cuticle->Degradation_Products degrades to Molting_Fluid->Old_Cuticle acts on OfChi_h_IN_1 This compound OfChi_h_IN_1->Molting_Fluid inhibits OfChi-h in

Figure 1: Simplified signaling pathway of insect molting.

Analytical Method: Quantification of this compound by HPLC-MS/MS

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the recommended method for the sensitive and selective quantification of this compound in biological matrices due to its high specificity and sensitivity.

Experimental Workflow

The overall workflow for the analysis of this compound in insect larvae is depicted below.

HPLC_Workflow Sample Insect Larvae Sample Homogenization Homogenization (e.g., in Acetonitrile) Sample->Homogenization Extraction Extraction & Protein Precipitation (QuEChERS or LLE) Homogenization->Extraction Cleanup Solid Phase Extraction (SPE) (e.g., C18 cartridge) Extraction->Cleanup Analysis HPLC-MS/MS Analysis Cleanup->Analysis Quantification Data Processing & Quantification Analysis->Quantification

Figure 2: Workflow for this compound analysis.
Detailed Experimental Protocol

This protocol provides a starting point for method development and may require optimization for specific matrices and instrumentation.

1. Sample Preparation (Insect Larvae)

  • Materials:

    • Insect larvae (e.g., Ostrinia furnacalis)

    • Acetonitrile (B52724) (LC-MS grade)

    • Water (LC-MS grade)

    • Formic acid

    • Internal Standard (IS) solution (e.g., a structurally similar compound not present in the sample)

    • QuEChERS salts (e.g., EN 15662) or solvents for Liquid-Liquid Extraction (LLE)

    • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Procedure:

    • Weigh individual or pooled insect larvae (approximately 100 mg).

    • Add 1 mL of cold acetonitrile and the internal standard.

    • Homogenize the sample using a bead beater or tissue homogenizer.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Collect the supernatant.

    • For cleaner samples, proceed with SPE cleanup. Condition a C18 SPE cartridge with methanol (B129727) followed by water. Load the supernatant, wash with water, and elute this compound with acetonitrile.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 500 µL of the initial mobile phase.

    • Transfer to an autosampler vial for HPLC-MS/MS analysis.

2. HPLC-MS/MS Conditions

  • Instrumentation:

    • HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • HPLC Parameters (Hypothetical):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: 5% B to 95% B over 10 minutes

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • Mass Spectrometry Parameters (Hypothetical):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Multiple Reaction Monitoring (MRM) Transitions:

      • This compound: Precursor ion (Q1) m/z 418.2 -> Product ions (Q3) (hypothetical, requires experimental determination)

      • Internal Standard: To be determined based on the selected IS.

Data Presentation

The following table presents hypothetical quantitative data for this compound distribution in Ostrinia furnacalis larvae after topical application. This data is for illustrative purposes and would need to be generated experimentally.

Time Post-Application (hours)TissueThis compound Concentration (ng/g tissue)
1Hemolymph150.2 ± 12.5
1Fat Body85.6 ± 9.8
1Midgut45.3 ± 5.1
6Hemolymph98.7 ± 10.1
6Fat Body120.4 ± 15.3
6Midgut60.1 ± 7.2
24Hemolymph25.4 ± 3.9
24Fat Body65.8 ± 8.2
24Midgut32.5 ± 4.5

Conclusion

The provided protocols offer a robust framework for the detection and quantification of this compound in biological samples. The HPLC-MS/MS method, in particular, provides the necessary sensitivity and selectivity for detailed pharmacokinetic and metabolic studies. The signaling pathway and workflow diagrams offer a clear visual representation of the inhibitor's mechanism of action and the analytical process. These tools are intended to support further research and development of this compound as a next-generation insecticide.

References

OfChi-h-IN-1: Application Notes and Protocols for Pest Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OfChi-h-IN-1 is a potent and selective inhibitor of chitinase (B1577495) OfChi-h, an enzyme crucial for the molting process in lepidopteran pests such as the Asian corn borer, Ostrinia furnacalis.[1] By disrupting the normal degradation of chitin (B13524), this compound interferes with the insect's life cycle, leading to growth inhibition and mortality.[1] This document provides detailed application notes and protocols for the use of this compound in a research and development setting for pest control applications. This compound, also identified as TQ19, is a triazolo-quinazolinone derivative with a Ki value of 0.33 μM against OfChi-h.[1] Research has demonstrated its superior insecticidal activity compared to the commercial insecticide hexaflumuron (B1673140) against Ostrinia nubilalis larvae.[1]

Data Presentation

The insecticidal efficacy of this compound and its analogs has been evaluated against key lepidopteran pests. The following tables summarize the quantitative data from these studies, providing a clear comparison of their activity.

Table 1: In Vitro Inhibitory Activity of this compound and Related Compounds against OfChi-h

CompoundTarget EnzymeKi (μM)IC50 (μM)Reference CompoundKi (μM)IC50 (μM)
This compound (TQ19)OfChi-h0.33----
Chitinase-IN-4OfChi-h-0.1---

Note: Ki (inhibitory constant) and IC50 (half-maximal inhibitory concentration) are measures of inhibitor potency. A lower value indicates higher potency.

Table 2: Insecticidal Activity of this compound (TQ19) and a Related Compound against Lepidopteran Pests

CompoundPest SpeciesBioassay MethodConcentration (µg/mL)Mortality (%)Observation PeriodReference CompoundMortality (%)
This compound (TQ19)Ostrinia nubilalisDiet Incorporation50047.5-Hexaflumuron22.5
Chitinase-IN-4Plutella xylostellaLeaf Dipping50010048 hoursHexaflumuron-
Chitinase-IN-4Ostrinia nubilalisDiet Incorporation50022.5---

Signaling Pathway

This compound acts by inhibiting chitinase, a key enzyme in the chitin degradation pathway, which is essential for the molting process in insects. The disruption of this pathway leads to the inability of the insect to shed its old exoskeleton, resulting in developmental defects and eventual death.

Chitin_Metabolism_Pathway cluster_synthesis Chitin Synthesis cluster_degradation Chitin Degradation (Molting) Trehalose Trehalose UDP_GlcNAc UDP-N-acetylglucosamine Trehalose->UDP_GlcNAc Multiple Steps Chitin_Synthase Chitin Synthase UDP_GlcNAc->Chitin_Synthase Chitin Chitin Chitin_Synthase->Chitin Polymerization Old_Cuticle Old Cuticle (Chitin) Chitinase Chitinase (e.g., OfChi-h) Old_Cuticle->Chitinase Chitooligosaccharides Chitooligosaccharides Chitinase->Chitooligosaccharides Hydrolysis N_acetylglucosamine N-acetylglucosamine (Recycled) Chitooligosaccharides->N_acetylglucosamine Further Degradation OfChi_h_IN_1 This compound OfChi_h_IN_1->Chitinase Inhibition

Caption: Simplified signaling pathway of chitin metabolism in insects and the inhibitory action of this compound.

Experimental Protocols

The following are detailed protocols for evaluating the efficacy of this compound against lepidopteran pests.

Diet Incorporation Bioassay

This method is suitable for assessing the chronic toxicity of this compound when ingested by the target pest.

Materials:

  • This compound

  • Artificial diet for the target insect species (e.g., Ostrinia nubilalis)

  • Solvent for this compound (e.g., DMSO)

  • Bioassay trays or containers

  • Neonate larvae of the target pest

  • Incubator with controlled temperature, humidity, and photoperiod

Procedure:

  • Preparation of Stock Solution: Dissolve a known weight of this compound in a suitable solvent to prepare a high-concentration stock solution.

  • Preparation of Test Concentrations: Serially dilute the stock solution with the solvent to obtain a range of desired test concentrations.

  • Incorporation into Diet: While the artificial diet is still in a liquid state (cooled to approximately 50-60°C), add a specific volume of each test concentration to a known amount of the diet to achieve the final desired concentrations (e.g., in µg/mL of diet). Ensure thorough mixing for uniform distribution. Prepare a control diet containing only the solvent.

  • Dispensing Diet: Dispense the treated and control diets into individual wells of bioassay trays or small containers. Allow the diet to solidify at room temperature.

  • Infestation: Place one neonate larva into each well or container.

  • Incubation: Seal the trays or containers to prevent larval escape and maintain humidity. Place them in an incubator under controlled conditions (e.g., 27 ± 1°C, 70-80% RH, and a 16:8 h light:dark photoperiod).

  • Data Collection: Record larval mortality at regular intervals (e.g., daily for 7 days). Larvae that are unable to move when prodded with a fine brush are considered dead. Also, record sublethal effects such as developmental abnormalities and failure to molt.

  • Data Analysis: Correct for control mortality using Abbott's formula if necessary. Calculate LC50 (median lethal concentration) values and their 95% confidence intervals using probit analysis.

Leaf Dipping Bioassay

This method is used to evaluate the contact and/or ingestion toxicity of this compound on foliage-feeding insects.

Materials:

  • This compound

  • Solvent for this compound (e.g., acetone)

  • Surfactant (e.g., Triton X-100)

  • Distilled water

  • Fresh, untreated host plant leaves (e.g., corn leaves for Ostrinia nubilalis)

  • Petri dishes or similar containers

  • Filter paper

  • Larvae of the target pest

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable solvent. Create a series of aqueous dilutions from the stock solution, each containing a small amount of surfactant (e.g., 0.05-0.1%) to ensure even leaf coverage. Prepare a control solution with solvent and surfactant only.

  • Leaf Treatment: Dip individual leaves into each test solution for a set period (e.g., 10-30 seconds) with gentle agitation.

  • Drying: Allow the treated leaves to air-dry completely in a fume hood.

  • Bioassay Setup: Place a piece of moistened filter paper in the bottom of each Petri dish to maintain humidity. Place one treated leaf in each dish.

  • Infestation: Introduce a known number of larvae (e.g., 10-20) of a specific instar into each Petri dish.

  • Incubation: Cover the Petri dishes and place them in an incubator under controlled environmental conditions.

  • Data Collection: Record larval mortality at specified time points (e.g., 24, 48, and 72 hours).

  • Data Analysis: Analyze the data as described in the diet incorporation bioassay protocol.

Delivery Methods

While specific formulations for this compound are still under development, several delivery methods common for insect growth regulators can be considered for its application in pest control.

Foliar Spray

This is a conventional method for applying insecticides to crops.

  • Formulation: this compound can be formulated as an emulsifiable concentrate (EC), wettable powder (WP), or suspension concentrate (SC) for dilution in water.

  • Application: The diluted formulation is applied to the plant foliage using ground or aerial spray equipment. The timing of the application should coincide with the presence of susceptible larval stages of the target pest. Adjuvants may be included to improve spray coverage and adhesion to the leaves.

Microencapsulation

Microencapsulation offers a controlled-release delivery system, which can enhance the stability and residual activity of this compound.

  • Formulation: The active ingredient is encapsulated within a polymer shell to form microcapsules. These are then suspended in a liquid carrier for spray application.

  • Benefits: This method can protect the active ingredient from environmental degradation (e.g., UV light), reduce applicator exposure, and provide a slower, more sustained release of the compound.

Baiting Systems

For certain pests, incorporating this compound into an attractive bait can be an effective and targeted delivery method.

  • Formulation: The compound is mixed with a food source that is palatable to the target insect.

  • Application: Baits are placed in strategic locations where the pests are known to forage. This method minimizes the widespread application of the insecticide, reducing its impact on non-target organisms.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for evaluating and applying this compound.

Bioassay_Workflow cluster_diet Diet Incorporation Bioassay cluster_leaf Leaf Dipping Bioassay Start Start Prepare_Stock_Solution Prepare this compound Stock Solution Start->Prepare_Stock_Solution Serial_Dilutions Create Serial Dilutions Prepare_Stock_Solution->Serial_Dilutions Incorporate_in_Diet Incorporate into Artificial Diet Serial_Dilutions->Incorporate_in_Diet Treat_Leaves Dip Host Plant Leaves Serial_Dilutions->Treat_Leaves Dispense_Diet Dispense Diet into Trays Incorporate_in_Diet->Dispense_Diet Infest_with_Larvae_Diet Infest with Neonate Larvae Dispense_Diet->Infest_with_Larvae_Diet Incubate_Diet Incubate under Controlled Conditions Infest_with_Larvae_Diet->Incubate_Diet Record_Mortality Record Mortality and Sublethal Effects Incubate_Diet->Record_Mortality Air_Dry_Leaves Air-Dry Treated Leaves Treat_Leaves->Air_Dry_Leaves Setup_Petri_Dishes Set up Bioassay in Petri Dishes Air_Dry_Leaves->Setup_Petri_Dishes Infest_with_Larvae_Leaf Infest with Larvae Setup_Petri_Dishes->Infest_with_Larvae_Leaf Incubate_Leaf Incubate under Controlled Conditions Infest_with_Larvae_Leaf->Incubate_Leaf Incubate_Leaf->Record_Mortality Data_Analysis Perform Probit Analysis (LC50) Record_Mortality->Data_Analysis End End Data_Analysis->End Delivery_Method_Logic Pest_Identification Identify Target Pest and Life Stage Foliage_Feeder Foliage-Feeding Larvae? Pest_Identification->Foliage_Feeder Foraging_Pest Foraging Pest? Pest_Identification->Foraging_Pest Foliar_Spray Foliar Spray Application Foliage_Feeder->Foliar_Spray Yes Baiting_System Baiting System Foraging_Pest->Baiting_System Yes Microencapsulation Microencapsulation for Extended Release Foliar_Spray->Microencapsulation For residual control Field_Trials Conduct Field Efficacy Trials Foliar_Spray->Field_Trials Microencapsulation->Field_Trials Baiting_System->Field_Trials Monitor_Efficacy Monitor Pest Population and Crop Damage Field_Trials->Monitor_Efficacy Optimize_Application Optimize Application Timing and Rate Monitor_Efficacy->Optimize_Application

References

OfChi-h-IN-1: Application Notes and Protocols for Integrated Pest Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OfChi-h-IN-1 is a potent and selective inhibitor of the chitinase (B1577495) OfChi-h, an enzyme exclusively found in lepidopteran insects and essential for their molting process. This specificity makes this compound a promising candidate for the development of targeted insect growth regulators (IGRs) for use in Integrated Pest Management (IPM) programs. By disrupting the normal growth and development of key agricultural pests, such as the Asian corn borer (Ostrinia furnacalis), this compound offers a potential alternative to broad-spectrum insecticides, with a more favorable environmental and toxicological profile.

This document provides detailed application notes and protocols for the use of this compound in a research and development context, focusing on its application in the management of lepidopteran pests.

Mode of Action

This compound functions as a competitive inhibitor of the chitinase enzyme OfChi-h. Chitinases are crucial for the degradation of the old cuticle (exoskeleton) during the molting process in insects.[1] By binding to the active site of OfChi-h, this compound prevents the breakdown of chitin, leading to the inability of the insect larva to shed its old exoskeleton. This results in molting failure, developmental defects, and ultimately, mortality.[2] The lepidopteran-specific nature of the OfChi-h enzyme suggests a high degree of selectivity for target pests, minimizing harm to non-target organisms that lack this specific enzyme.

Target Pests

Current research indicates that this compound and its analogs are highly effective against lepidopteran pests, including:

  • Asian corn borer (Ostrinia furnacalis) : A major pest of maize and other crops.[3]

  • Diamondback moth (Plutella xylostella) : A significant pest of cruciferous vegetables.

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of this compound and related chitinase inhibitors against target pests and their minimal effects on non-target organisms.

Table 1: In Vitro Efficacy of this compound and Analogs against OfChi-h

CompoundTarget EnzymeInhibition Constant (Ki)IC50Reference
This compoundOfChi-h0.33 µMNot Reported[2]
Analog 8fOfChi-h64.7 nM3.3 µMNot Reported
Analog 8iOfChi-hNot Reported0.051 µMNot Reported
Analog 10aOfChi-h19.4 nMNot ReportedNot Reported

Table 2: Insecticidal Activity of this compound and Analogs

CompoundTarget PestAssay TypeConcentrationMortality RateReference
This compoundOstrinia furnacalisNot SpecifiedNot SpecifiedHigher than Hexaflumuron[2]
Analog 8fPlutella xylostellaLeaf Dipping500 µg/mL> 80% (after 48h)Not Reported
Analog 8fOstrinia furnacalisLeaf Dipping500 µg/mL~32.5% (after 48h)Not Reported
Analog 8iPlutella xylostellaLeaf Dipping500 µg/mL> 80% (after 48h)Not Reported
Analog 8iOstrinia furnacalisLeaf Dipping500 µg/mL~32.5% (after 48h)Not Reported
Analog 10aOstrinia furnacalisPot ExperimentNot SpecifiedSuperior to diflubenzuron (B1670561) and chlorbenzuronNot Reported
Analog AAP4Ostrinia furnacalisPot ExperimentNot SpecifiedSignificant insecticidal activityNot Reported

Table 3: Effects on Non-Target Organisms

CompoundNon-Target OrganismEffectReference
Azo-aminopyrimidine analogsTrichogramma ostriniae (Parasitoid Wasp)Negligible toxicityNot Reported
Azo-aminopyrimidine analogsRatsNegligible toxicityNot Reported
Analog AAP4CornSafe for the cropNot Reported

Experimental Protocols

Leaf-Dip Bioassay for Insecticidal Activity

This protocol is used to determine the efficacy of this compound as a stomach poison against lepidopteran larvae.

Materials:

  • This compound

  • Solvent (e.g., acetone (B3395972) or DMSO)

  • Wetting agent (e.g., Triton X-100 or Tween 80)

  • Distilled water

  • Fresh, untreated host plant leaves (e.g., corn leaves for O. furnacalis)

  • Petri dishes or ventilated containers

  • Filter paper

  • Soft brush

  • Third-instar larvae of the target pest

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Prepare a series of dilutions of the stock solution with distilled water to achieve the desired test concentrations.

    • Add a wetting agent (e.g., 0.1% Triton X-100) to each dilution to ensure even leaf coverage.

    • Prepare a control solution containing the solvent and wetting agent in distilled water.

  • Leaf Treatment:

    • Individually dip fresh host plant leaves into each test solution for 10-30 seconds with gentle agitation.[1][4]

    • Allow the treated leaves to air-dry completely on a clean, non-absorbent surface.

  • Insect Exposure:

    • Line the bottom of each petri dish or container with a piece of filter paper.

    • Place one treated leaf in each container.

    • Using a soft brush, carefully transfer a set number of third-instar larvae (e.g., 10-20) onto the leaf in each container.

    • Seal the containers with a ventilated lid to allow for air exchange.

  • Incubation and Observation:

    • Maintain the containers in a controlled environment chamber at a suitable temperature and humidity for the target insect.

    • Assess larval mortality at 24, 48, and 72 hours post-treatment. Larvae that are unable to move when prodded with a fine brush are considered dead.

    • Record any sublethal effects, such as molting disruption or abnormal development.

  • Data Analysis:

    • Correct the mortality data for control mortality using Abbott's formula.

    • Calculate the lethal concentration (e.g., LC50) using probit analysis.

Pot Experiment for Efficacy Evaluation

This protocol simulates a more realistic application scenario to evaluate the protective effect of this compound on whole plants.

Materials:

  • This compound formulation (e.g., emulsifiable concentrate or wettable powder)

  • Potted host plants (e.g., corn plants at the whorl stage)

  • Handheld sprayer

  • Target pest larvae

  • Cages or enclosures to contain the insects

Procedure:

  • Plant Treatment:

    • Prepare the desired concentration of the this compound formulation in water according to the manufacturer's instructions or based on preliminary lab assays.

    • Spray the potted plants until the foliage is thoroughly and evenly covered, but not to the point of runoff.

    • Treat a control group of plants with water or the formulation blank.

    • Allow the treated plants to dry completely.

  • Insect Infestation:

    • Place the potted plants inside cages or enclosures.

    • Introduce a known number of target pest larvae (e.g., second or third instar) onto each plant.

  • Observation and Damage Assessment:

    • Maintain the plants under suitable growing conditions.

    • After a predetermined period (e.g., 7-14 days), assess larval mortality and survival.

    • Evaluate the extent of feeding damage on the plants using a rating scale or by measuring the damaged leaf area.

    • Observe for any developmental abnormalities in the surviving insects.

  • Data Analysis:

    • Compare the mortality rates and plant damage levels between the treated and control groups using appropriate statistical tests (e.g., ANOVA).

Protocol for Assessing Effects on Trichogramma spp. (Non-Target Parasitoid)

This protocol evaluates the potential side effects of this compound on an important beneficial insect.

Materials:

  • This compound

  • Host eggs parasitized by Trichogramma spp.

  • Glass vials or tubes

  • Honey or sugar solution for feeding adult wasps

  • Micro-applicator or sprayer

Procedure:

  • Exposure of Parasitized Host Eggs:

    • Prepare different concentrations of this compound solution.

    • Dip cards containing parasitized host eggs into the test solutions for a short duration (e.g., 5-10 seconds).[5]

    • Allow the cards to air dry.

    • Place the treated egg cards individually in glass vials.

    • Include a control group treated with water only.

  • Assessment of Emergence:

    • Incubate the vials under appropriate conditions for Trichogramma development.

    • Record the number of adult wasps that emerge from the parasitized eggs in both the treatment and control groups.

    • Calculate the percentage of emergence.

  • Adult Survival and Parasitism Bioassay:

    • Collect the newly emerged adult wasps from the treated and control groups.

    • Provide them with a food source (e.g., a streak of honey).

    • Introduce a fresh card with unparasitized host eggs into each vial.

    • After 24 hours, remove the egg card and the adult wasps.

    • Count the number of dead adult wasps to assess adult mortality.

    • Incubate the new egg cards and count the number of parasitized eggs (which typically turn black) to determine the parasitism rate.

  • Data Analysis:

    • Compare the emergence rate, adult mortality, and parasitism rate between the this compound treated groups and the control group using statistical analysis.

Visualizations

Signaling Pathway of Insect Molting and Chitinase Inhibition

G cluster_Hormonal_Control Hormonal Control cluster_Cellular_Response Cellular Response to Molting Hormone cluster_Chitin_Degradation Chitin Degradation and Molting cluster_Inhibition Inhibition by this compound Brain Brain Prothoracic_Gland Prothoracic_Gland Brain->Prothoracic_Gland PTTH Ecdysone Ecdysone Prothoracic_Gland->Ecdysone 20_Hydroxyecdysone 20-Hydroxyecdysone (Active Molting Hormone) Ecdysone->20_Hydroxyecdysone Conversion in peripheral tissues Epidermal_Cells Epidermal_Cells 20_Hydroxyecdysone->Epidermal_Cells Apolysis Apolysis (Separation of old cuticle) Epidermal_Cells->Apolysis New_Cuticle_Synthesis New Cuticle Synthesis Epidermal_Cells->New_Cuticle_Synthesis Chitinase_Gene_Expression Chitinase Gene Expression Epidermal_Cells->Chitinase_Gene_Expression OfChi-h_Enzyme OfChi-h (Chitinase) Chitinase_Gene_Expression->OfChi-h_Enzyme Degraded_Chitin Degraded Chitin OfChi-h_Enzyme->Degraded_Chitin Hydrolysis Blocked_Enzyme Inactive OfChi-h Complex OfChi-h_Enzyme->Blocked_Enzyme Old_Cuticle Old Cuticle (Chitin) Successful_Molting Successful Molting Degraded_Chitin->Successful_Molting This compound This compound This compound->Blocked_Enzyme Molting_Failure Molting Failure & Death Blocked_Enzyme->Molting_Failure

Caption: Insect molting signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Efficacy Evaluation

G Start Start Compound_Preparation Prepare this compound Test Solutions Start->Compound_Preparation Leaf_Dip_Bioassay Leaf-Dip Bioassay Compound_Preparation->Leaf_Dip_Bioassay Data_Collection_1 Record Mortality and Sublethal Effects Leaf_Dip_Bioassay->Data_Collection_1 LC50_Determination Determine LC50 Data_Collection_1->LC50_Determination Pot_Experiment Pot Experiment LC50_Determination->Pot_Experiment Data_Collection_2 Assess Mortality and Plant Damage Pot_Experiment->Data_Collection_2 Efficacy_Evaluation Evaluate Protective Efficacy Data_Collection_2->Efficacy_Evaluation Non_Target_Assay Non-Target Organism Assay (e.g., Trichogramma) Efficacy_Evaluation->Non_Target_Assay Data_Collection_3 Measure Emergence, Survival, and Parasitism Rates Non_Target_Assay->Data_Collection_3 Risk_Assessment Assess Risk to Beneficial Insects Data_Collection_3->Risk_Assessment End End Risk_Assessment->End

Caption: Workflow for evaluating the efficacy and selectivity of this compound.

Integrated Pest Management (IPM) Application Strategy

The integration of this compound into an IPM program for crops like corn requires a multi-faceted approach.

  • Monitoring: Regular scouting for Asian corn borer egg masses and early-instar larvae is crucial. Pheromone traps can be used to monitor adult moth populations and predict periods of high egg-laying activity.[1]

  • Timing of Application: As an insect growth regulator, this compound is most effective when applied to early larval stages.[6] Applications should be timed to coincide with the hatching of egg masses and the presence of young larvae, before they bore into the stalks or ears of the corn plant.

  • Application Method: For corn, a foliar spray directed into the whorl of the plant during the vegetative stage is recommended to target feeding larvae.[7]

  • Rotation with Other Control Methods: To prevent the development of resistance, this compound should be used in rotation with other control methods, such as biopesticides (e.g., Bacillus thuringiensis), the release of natural enemies like Trichogramma, and cultural practices like crop rotation and residue management.[7][8]

  • Consideration of Non-Target Organisms: While initial data suggests low toxicity to some beneficial insects, further field studies are necessary to confirm the safety of this compound to a broader range of non-target arthropods, including pollinators and other natural enemies.

Future Research Directions

Further research is needed to fully realize the potential of this compound as a valuable tool in IPM. Key areas for future investigation include:

  • Field Trials: Conducting large-scale field trials to determine optimal application rates, timing, and formulations for different crops and environmental conditions.

  • Non-Target Effects: Comprehensive studies on a wide array of non-target organisms, including various beneficial insects, pollinators, and aquatic invertebrates, to fully characterize the environmental safety profile.

  • Resistance Management: Investigating the potential for resistance development in target pest populations and developing strategies to mitigate this risk.

  • Synergistic Combinations: Exploring the potential for synergistic effects when this compound is used in combination with other pesticides or biopesticides.

References

Troubleshooting & Optimization

improving OfChi-h-IN-1 solubility for experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for OfChi-h-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental use of this potent insect chitinase (B1577495) inhibitor. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the successful application of this compound in your research.

Solubility Data

Proper dissolution of this compound is critical for accurate and reproducible experimental results. The following table summarizes the known solubility of a closely related chitinase inhibitor, Chitinase-IN-1, which is expected to have very similar solubility properties to this compound.

Solvent/FormulationConcentrationMethod
DMSO40 mg/mL (113.5 mM)Sonication is recommended to aid dissolution.[1]
In Vivo Formulation 12 mg/mL (5.68 mM)10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline.[1]
In Vivo Formulation 2≥ 2.75 mg/mL (7.80 mM)10% DMSO + 90% Corn Oil.[2]

Experimental Protocols

Below are detailed methodologies for preparing stock and working solutions of this compound for both in vitro and in vivo experiments.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weighing the Compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Solvent Addition: In a sterile microcentrifuge tube or vial, add the appropriate volume of high-purity, anhydrous DMSO to the powder to achieve a 10 mM concentration.

  • Dissolution: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, gentle warming in a 37°C water bath for 5-10 minutes or brief sonication can be applied.[3]

  • Visual Inspection: Ensure the final solution is clear and free of any visible particulates.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Preparation of an In Vivo Formulation

This protocol describes the preparation of a formulation suitable for in vivo experiments, adapted from a known protocol for Chitinase-IN-1.[1][4]

  • Initial Dissolution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 27.5 mg/mL).

  • Co-solvent Addition: In a sterile tube, add the required volume of the DMSO stock solution to PEG300 and mix thoroughly.

  • Surfactant Addition: Add Tween 80 to the DMSO/PEG300 mixture and mix until a clear solution is obtained.

  • Aqueous Phase Addition: Slowly add saline to the mixture while vortexing to reach the final desired volume.

  • Final Concentration Example: To prepare 1 mL of a 2.75 mg/mL working solution, you would add 100 µL of a 27.5 mg/mL DMSO stock to 400 µL of PEG300, mix, then add 50 µL of Tween-80, mix again, and finally add 450 µL of saline.[4]

Troubleshooting Guide

Encountering solubility issues can be a significant hurdle. This guide provides a systematic approach to troubleshooting common problems.

G cluster_0 Troubleshooting Workflow A Precipitation Observed B Identify the Cause A->B C Microscopic Examination B->C Visual Clues D Control Flasks B->D Comparison E Turbidity Measurement B->E Quantitative Analysis F Implement Solution C->F D->F E->F G Optimize Dilution F->G H Modify Buffer F->H I Use Solubility Enhancers F->I J Verify Solution G->J H->J I->J K Pre-Assay Solubility Check J->K L Successful Dissolution K->L

Caption: A systematic workflow for troubleshooting this compound precipitation.

Q1: What should I do if this compound precipitates out of the aqueous solution after dilution from a DMSO stock?

A1: This is a common issue with hydrophobic compounds. Here are several strategies to address this:

  • Slower Dilution: Add the DMSO stock solution drop-wise to the aqueous buffer while vigorously vortexing or stirring. This gradual dilution can prevent a sudden change in solvent polarity that causes precipitation.[5]

  • Optimize DMSO Concentration: While minimizing DMSO is often desirable, a final concentration of up to 0.5% is generally well-tolerated in cell-based assays and can help maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.[6][7]

  • Temperature: Ensure that both the stock solution and the aqueous buffer are at room temperature or 37°C before mixing. A decrease in temperature can reduce the solubility of the compound.[8]

  • pH Adjustment: If this compound has ionizable groups, adjusting the pH of your buffer might improve its solubility.[3]

Q2: Can I use heating or sonication to redissolve precipitated this compound in my final aqueous solution?

A2: Gentle heating (e.g., in a 37°C water bath) and brief sonication can be effective in redissolving precipitates.[3] However, it is crucial to ensure that these methods do not degrade the compound or affect its activity. Always verify the stability of this compound under these conditions.

Q3: Are there any additives I can use to improve the solubility of this compound in my experiments?

A3: Yes, several solubility enhancers can be employed:

  • Co-solvents: Polyethylene glycol (PEG) 300 or 400 can be used as a co-solvent to improve solubility in aqueous solutions.[3]

  • Surfactants: Non-ionic surfactants like Tween 80 or Triton X-100 at low concentrations (0.01-0.1%) can help prevent the precipitation of hydrophobic compounds.[3]

  • Cyclodextrins: These can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[3]

Frequently Asked Questions (FAQs)

Q: What is the recommended storage condition for this compound?

A: this compound powder should be stored at -20°C for long-term stability (up to 3 years). In solvent, it is recommended to store aliquots at -80°C for up to 2 years or -20°C for up to 1 year. Avoid repeated freeze-thaw cycles.[2]

Q: How can I confirm that the observed precipitate is this compound and not something else?

A: Use control samples. Prepare a vehicle control (media with the same concentration of DMSO or other solvents without the compound) and a media-only control. If precipitation is only observed in the presence of this compound, it is likely the compound. Microscopic examination can also be helpful; compound precipitates often appear as crystalline structures.

Q: What is the mechanism of action of this compound?

A: this compound is a potent inhibitor of insect chitinase. Chitinase is a crucial enzyme in the insect molting process, responsible for the degradation of the old cuticle. By inhibiting this enzyme, this compound disrupts the molting cycle, leading to insect mortality.[9]

Signaling Pathway and Experimental Workflow

Insect Molting and Chitin Metabolism Pathway

The process of insect molting (ecdysis) is tightly regulated by hormones and involves the coordinated synthesis and degradation of chitin, a major component of the exoskeleton. This compound targets the degradation step of this pathway.

G cluster_0 Insect Molting and Chitin Metabolism A Hormonal Signal (Ecdysone) B Epidermal Cells Activation A->B C Chitin Synthesis Pathway B->C G Molting Fluid Secretion (inactive enzymes) B->G D UDP-N-acetylglucosamine C->D E Chitin Synthase D->E F New Procuticle Formation E->F L Ecdysis (Shedding of old cuticle) F->L H Enzyme Activation G->H I Chitinase & Protease H->I J Old Endocuticle Digestion I->J J->L K This compound K->I Inhibits G cluster_0 Experimental Workflow A Weigh this compound B Prepare Stock Solution (e.g., 10 mM in DMSO) A->B C Store Aliquots at -80°C B->C D Thaw Aliquot for Use C->D E Prepare Working Solution (Dilute in media/buffer) D->E F Precipitation Check E->F G Troubleshoot (Sonication, Warming, etc.) F->G Precipitate Observed H Clear Solution F->H No Precipitate G->E I Add to Experiment (In Vitro or In Vivo) H->I J Incubate and Collect Data I->J

References

Technical Support Center: Overcoming OfChi-h-IN-1 Degradation

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

OfChi-h-IN-1, a potent triazolo-quinazolinone derivative and inhibitor of insect chitinase (B1577495) OfChi-h, is a valuable tool in entomological research and insecticide development.[1] However, like many small molecules, its stability can be a critical factor in obtaining reliable and reproducible experimental results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and overcome potential degradation of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound stock solution in DMSO has turned a slight yellow color. Is it still usable?

A color change in your stock solution may indicate chemical degradation or oxidation of the compound.[2] This can be triggered by exposure to light, air, or impurities in the solvent. It is highly recommended to assess the integrity of the compound via methods like HPLC before proceeding with your experiments to ensure you are using the active compound at the intended concentration.

Q2: I'm observing precipitation in my frozen this compound stock solution after thawing. What should I do?

Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures or due to repeated freeze-thaw cycles.[2] To address this, consider the following:

  • Thawing Protocol: Thaw your solution slowly at room temperature and vortex gently to ensure it is fully dissolved before use.

  • Concentration: Storing solutions at very high concentrations can increase the likelihood of precipitation. Consider preparing stock solutions at a slightly lower concentration.

  • Avoid Repeated Freeze-Thaw Cycles: Aliquot your stock solution into smaller, single-use volumes to minimize the number of times the main stock is thawed and refrozen.[3]

Q3: How should I store my solid this compound and its stock solutions to maximize stability?

Proper storage is crucial for maintaining the integrity of this compound.

  • Solid Form: Store the solid compound at -20°C for long-term storage (up to 3 years) or at 4°C for shorter periods (up to 2 years), unless otherwise specified by the supplier.

  • Stock Solutions: Prepare stock solutions in a high-purity, anhydrous solvent like DMSO. Aliquot into small volumes in tightly sealed, amber glass or polypropylene (B1209903) vials and store at -20°C or -80°C.[2][4] Protect from light.

Q4: I suspect this compound is degrading in my aqueous assay buffer. How can I confirm this?

Degradation in aqueous solutions is a common issue for many small molecules. You can confirm this by performing a time-course experiment. Incubate this compound in your assay buffer and take samples at different time points (e.g., 0, 2, 4, 8, 24 hours). Analyze these samples by HPLC to quantify the amount of intact this compound remaining over time. A decrease in the peak area corresponding to this compound indicates degradation.[2]

Q5: Can the pH of my experimental medium affect the stability of this compound?

Yes, the stability of compounds with heterocyclic rings like quinazolinones can be pH-dependent.[4][5] Both acidic and alkaline conditions can potentially lead to the hydrolysis of the quinazolinone core.[5] It is advisable to assess the stability of this compound at the pH of your experimental system.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common issues related to this compound degradation that may lead to inconsistent experimental results or loss of activity.

Issue Potential Cause Recommended Solution
Inconsistent or lower-than-expected activity in experiments. Degradation of this compound in stock solution or experimental medium.- Prepare fresh stock solutions from solid compound. - Perform a stability check of the compound in your experimental buffer using HPLC (see protocol below). - Minimize the incubation time of the compound in aqueous solutions before the assay.
Precipitation of the compound when diluting into aqueous buffer. The compound has exceeded its aqueous solubility limit.- Decrease the final concentration of this compound in your assay. - Optimize the concentration of the organic co-solvent (e.g., DMSO), ensuring it does not exceed a level that affects your experimental system (typically <0.5%).[4] - Evaluate the solubility at different pH values if your experimental system allows.[4]
Gradual loss of compound activity over the duration of a long-term experiment. Instability of this compound under the specific experimental conditions (e.g., 37°C in cell culture medium).- Determine the half-life of this compound in your medium to understand its stability window. - Consider adding the compound at multiple time points during the experiment to maintain a sufficient concentration of the active inhibitor.
Variability in results between different batches of stock solution. Inconsistent preparation or storage of stock solutions.- Standardize your protocol for stock solution preparation, ensuring the solid compound is fully dissolved. - Aliquot new stock solutions to avoid multiple freeze-thaw cycles of the same vial.

Data Presentation: Hypothetical Stability of this compound

Disclaimer: The following data is hypothetical and for illustrative purposes only. Actual stability should be determined experimentally.

This table summarizes the potential stability of this compound under various storage and experimental conditions, as might be determined by an HPLC-based stability assay.

Condition Time Percent Remaining (Hypothetical) Observations
Solid 24 months>99%No significant degradation observed.
Stored at -20°C, protected from light
DMSO Stock Solution (10 mM) 6 months>98%Stable when stored correctly.
Stored at -20°C, protected from light, minimal freeze-thaw cycles
Aqueous Buffer (pH 7.4) 24 hours~90%Minor degradation may occur.
Incubated at 25°C, protected from light
Aqueous Buffer (pH 5.0) 24 hours~80%Increased degradation under acidic conditions.
Incubated at 25°C, protected from light
Aqueous Buffer (pH 9.0) 24 hours~75%Increased degradation under alkaline conditions.
Incubated at 25°C, protected from light
Exposure to Light (Aqueous Solution) 8 hours~60%Potential for photodegradation.
At 25°C

Experimental Protocols

Protocol for Assessing the Stability of this compound using HPLC

This protocol outlines a general procedure for determining the chemical stability of this compound in a specific solution over time using High-Performance Liquid Chromatography (HPLC).

Objective: To quantify the percentage of intact this compound remaining after incubation under specific conditions.

Materials:

  • This compound solid compound

  • High-purity, anhydrous DMSO

  • The aqueous buffer or medium to be tested (e.g., PBS, cell culture medium)

  • HPLC-grade acetonitrile (B52724) and water

  • Formic acid (or other appropriate modifier)

  • Analytical HPLC system with a UV detector and a suitable column (e.g., C18)

  • Microcentrifuge tubes

Procedure:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Preparation of Test Solution: Dilute the stock solution into the test buffer/medium to the final working concentration (e.g., 10 µM).

  • Timepoint Zero (T=0): Immediately after preparing the test solution, take an aliquot (e.g., 100 µL), and add it to a tube containing an equal volume of cold acetonitrile to precipitate any proteins and stop degradation. Mix well and centrifuge to pellet any precipitate. This is your T=0 sample.

  • Incubation: Incubate the remaining test solution under the desired conditions (e.g., 25°C, protected from light).

  • Subsequent Timepoints: At predetermined intervals (e.g., 2, 4, 8, 24 hours), collect additional aliquots and process them in the same way as the T=0 sample.

  • HPLC Analysis:

    • Analyze the supernatant from each timepoint by HPLC.

    • Use a gradient method with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Monitor the elution of this compound using a UV detector at a wavelength where the compound has maximum absorbance.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the chromatograms.

    • Record the peak area for each timepoint.

    • Calculate the percentage of this compound remaining at each timepoint relative to the T=0 sample: % Remaining = (Peak Area at time 't' / Peak Area at T=0) x 100%

Visualizations

OfChi-h-IN-1_Degradation_Pathway OfChi_h_IN_1 This compound (Triazolo-quinazolinone) Intermediate Hydrolyzed Intermediate OfChi_h_IN_1->Intermediate Hydrolysis (Acidic or Alkaline Conditions) Product1 Ring-Opened Product 1 Intermediate->Product1 Further Degradation Product2 Ring-Opened Product 2 Intermediate->Product2 Further Degradation

Caption: Hypothesized degradation of this compound via hydrolysis.

Experimental_Workflow prep_stock Prepare 10 mM Stock in DMSO prep_test Dilute to Working Concentration in Test Buffer prep_stock->prep_test sample_t0 Sample Time=0 (Quench with Acetonitrile) prep_test->sample_t0 incubate Incubate Under Test Conditions prep_test->incubate hplc Analyze by HPLC sample_t0->hplc sample_tx Sample at Time=x (Quench with Acetonitrile) incubate->sample_tx sample_tx->hplc data Calculate % Remaining vs T=0 hplc->data

Caption: Workflow for HPLC-based stability assessment.

Troubleshooting_Degradation start Inconsistent or Low Activity Observed check_stock Is the Stock Solution Fresh and Properly Stored? start->check_stock prep_new Prepare Fresh Stock Solution check_stock->prep_new No check_solubility Is Precipitation Observed Upon Dilution? check_stock->check_solubility Yes optimize_sol Optimize Solubility: - Lower Final Concentration - Adjust Co-solvent % check_solubility->optimize_sol Yes check_buffer_stability Assess Stability in Assay Buffer via HPLC check_solubility->check_buffer_stability No optimize_sol->check_buffer_stability stable Compound is Stable. Check Other Experimental Parameters. check_buffer_stability->stable >90% Remaining unstable Compound is Unstable. - Minimize Incubation Time - Determine Stability Window check_buffer_stability->unstable <90% Remaining

Caption: Troubleshooting decision tree for this compound degradation.

References

Technical Support Center: Optimizing OfChi-h-IN-1 Dosage for Ostrinia nubilalis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for optimizing the dosage of OfChi-h-IN-1 against the European corn borer, Ostrinia nubilalis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent inhibitor of OfChi-h, a specific chitinase (B1577495) found in Lepidopteran insects.[1] Chitinases are enzymes essential for the molting process, as they break down the old chitinous exoskeleton.[2][3] By inhibiting OfChi-h, this compound disrupts the molting process, leading to developmental defects and mortality in Ostrinia nubilalis larvae.[1] This makes it a promising candidate for a selective insect growth regulator.

Q2: What are the expected effects of this compound on Ostrinia nubilalis larvae?

A2: Exposure to this compound is expected to cause a range of effects, from acute mortality at high concentrations to various sublethal effects at lower concentrations. These can include:

  • Molting disruption: Larvae may fail to shed their old exoskeleton, leading to a characteristic "double-headed" appearance or inability to complete ecdysis.

  • Deformities: Survivors of molting may exhibit malformed cuticles, wings, or appendages.

  • Growth inhibition: Larval development may be delayed or arrested.

  • Reduced fecundity and fertility: Adult moths that emerge from treated larvae may have reduced egg-laying capacity or produce non-viable eggs.[4][5][6]

Q3: How do I prepare this compound for use in bioassays?

A3: this compound is typically a solid compound that needs to be dissolved in an appropriate solvent to create a stock solution. Common solvents for similar compounds in insect bioassays include acetone (B3395972) and dimethyl sulfoxide (B87167) (DMSO). It is crucial to first determine the solubility of this compound in the chosen solvent. For diet incorporation and leaf dip bioassays, the stock solution is then serially diluted to the desired test concentrations. A control group treated with the solvent alone must always be included in the experimental design to account for any solvent-induced effects.

Q4: Which larval instar of Ostrinia nubilalis is most susceptible to this compound?

A4: Generally, earlier larval instars of insects are more susceptible to insecticides. For Ostrinia nubilalis, neonate (newly hatched) or early instar larvae are likely to be the most sensitive to the effects of a chitinase inhibitor like this compound. However, the optimal life stage for targeting may depend on the specific application (e.g., field vs. lab) and the desired outcome (e.g., immediate mortality vs. developmental disruption). It is recommended to conduct bioassays on different instars to determine the most susceptible stage.

Troubleshooting Guides

This section addresses common issues encountered during the experimental optimization of this compound dosage.

Problem Possible Causes Solutions
High mortality in control group (>10-20%) 1. Solvent toxicity. 2. Improper handling of larvae. 3. Contamination of artificial diet or leaves. 4. Unhealthy larval colony.1. Reduce the final concentration of the solvent in the diet or on the leaves. Test a range of solvent concentrations to determine a non-lethal level. 2. Use soft forceps or a fine paintbrush to transfer larvae to minimize physical injury. 3. Ensure sterile techniques are used when preparing the diet and that leaves are thoroughly cleaned and dried before application. 4. Source larvae from a healthy, well-maintained colony.
Inconsistent or highly variable results between replicates 1. Uneven distribution of this compound in the diet or on leaves. 2. Inconsistent larval age or size within a replicate. 3. Fluctuations in environmental conditions (temperature, humidity). 4. Degradation of the compound.1. For diet incorporation, mix the compound thoroughly into the diet before it solidifies. For leaf dips, ensure complete and uniform coverage of the leaf surface. 2. Use larvae that are synchronized in age (e.g., hatched within a 24-hour period) and of a similar size. 3. Maintain constant temperature and humidity in the rearing and experimental chambers. 4. Prepare fresh solutions of this compound for each experiment. Store the stock solution according to the manufacturer's recommendations.
No observable effect at expected concentrations 1. Incorrect dosage calculation or dilution error. 2. Compound degradation. 3. Low susceptibility of the tested Ostrinia nubilalis strain. 4. Compound is not being ingested or absorbed.1. Double-check all calculations and dilution steps. 2. Use freshly prepared solutions. Confirm the purity and activity of the compound if possible. 3. Test a wider and higher range of concentrations. Consider the possibility of insecticide resistance in the larval population. 4. For diet incorporation, ensure the compound does not deter feeding. For topical application, ensure the solvent allows for penetration through the cuticle.
Sublethal effects are difficult to quantify 1. Subjective scoring of deformities or developmental delays. 2. Effects are not immediately apparent.1. Develop a clear and consistent scoring system for sublethal effects (e.g., a scale for malformations, measurement of larval weight and head capsule width). 2. Extend the observation period to monitor for long-term effects on pupation and adult emergence.

Data Presentation

The following tables are templates for summarizing quantitative data from this compound bioassays against Ostrinia nubilalis. Note: Specific values for this compound are not yet published and must be determined experimentally.

Table 1: Lethal Concentration (LC) Values of this compound for Ostrinia nubilalis Larvae after 7 Days of Exposure

Larval InstarBioassay MethodLC50 (µg/mL or µg/cm²) (95% CI)LC90 (µg/mL or µg/cm²) (95% CI)Slope ± SE
2nd InstarDiet IncorporationData to be determinedData to be determinedData to be determined
3rd InstarDiet IncorporationData to be determinedData to be determinedData to be determined
2nd InstarLeaf DipData to be determinedData to be determinedData to be determined
3rd InstarTopical ApplicationData to be determinedData to be determinedData to be determined

Table 2: Sublethal Effects of this compound on Ostrinia nubilalis Development

Treatment Concentration (µg/mL)Larval Weight Gain (%)Time to Pupation (days)Pupal Weight (mg)Adult Emergence (%)
Control (Solvent only)Data to be determinedData to be determinedData to be determinedData to be determined
Concentration 1Data to be determinedData to be determinedData to be determinedData to be determined
Concentration 2Data to be determinedData to be determinedData to be determinedData to be determined
Concentration 3Data to be determinedData to be determinedData to be determinedData to be determined

Experimental Protocols

1. Diet Incorporation Bioassay

This method assesses the toxicity of this compound when ingested by Ostrinia nubilalis larvae.

  • Materials:

    • Ostrinia nubilalis larvae (e.g., 2nd or 3rd instar).

    • Artificial diet for Ostrinia nubilalis.

    • This compound.

    • Solvent (e.g., acetone or DMSO).

    • Multi-well bioassay trays.

    • Fine paintbrush or soft forceps.

  • Procedure:

    • Prepare a stock solution of this compound in the chosen solvent.

    • Prepare a series of dilutions from the stock solution to achieve the desired final concentrations in the diet.

    • Prepare the artificial diet according to the supplier's instructions. While the diet is still liquid and has cooled to just above the point of solidification, add the appropriate volume of the this compound dilutions. Mix thoroughly to ensure even distribution.

    • For the control group, add only the solvent to the diet at the same volume used for the highest concentration of this compound.

    • Dispense the treated and control diet into the wells of the bioassay trays. Allow the diet to solidify completely.

    • Carefully place one larva into each well.

    • Seal the trays with a breathable cover.

    • Incubate at controlled conditions (e.g., 25°C, 16:8 L:D photoperiod).

    • Assess larval mortality and any sublethal effects daily for 7-10 days. Larvae that are unable to move when prodded with a fine brush are considered dead.

2. Leaf Dip Bioassay

This method evaluates the toxicity of this compound through both contact and ingestion on a natural food source.

  • Materials:

    • Ostrinia nubilalis larvae.

    • Maize leaves.

    • This compound.

    • Solvent.

    • Wetting agent (e.g., Triton X-100).

    • Petri dishes or ventilated containers.

    • Filter paper.

  • Procedure:

    • Prepare a stock solution of this compound and serial dilutions in the chosen solvent. Add a small amount of a wetting agent (e.g., 0.05% Triton X-100) to each dilution to ensure even coating of the leaves.

    • Excise leaf discs from young, healthy maize plants.

    • Dip each leaf disc into a treatment solution for a standardized time (e.g., 10-20 seconds).

    • Allow the leaf discs to air dry completely on a rack.

    • Place a moistened filter paper and a treated leaf disc into each Petri dish.

    • Introduce a known number of larvae (e.g., 5-10) into each dish.

    • Seal the Petri dishes and incubate under controlled conditions.

    • Record mortality and sublethal effects daily for 3-5 days.

Visualizations

Chitin_Metabolism_and_Molting_Pathway cluster_Hormonal_Control Hormonal Control cluster_Cellular_Response Epidermal Cell Response cluster_Chitin_Metabolism Chitin (B13524) Metabolism cluster_Physiological_Outcome Physiological Outcome Brain Brain PTTH PTTH Brain->PTTH releases Prothoracic_Gland Prothoracic_Gland PTTH->Prothoracic_Gland stimulates Ecdysone Ecdysone Prothoracic_Gland->Ecdysone produces 20E 20-Hydroxyecdysone (20E) Ecdysone->20E converted in peripheral tissues EcR_USP_Complex EcR/USP Receptor Complex 20E->EcR_USP_Complex binds to Chitin_Synthase_Gene Chitin Synthase Gene EcR_USP_Complex->Chitin_Synthase_Gene regulates transcription Chitinase_Gene Chitinase Gene EcR_USP_Complex->Chitinase_Gene regulates transcription Chitin_Synthase Chitin Synthase Chitin_Synthase_Gene->Chitin_Synthase translates to Chitinase Chitinase (OfChi-h) Chitinase_Gene->Chitinase translates to UDP_GlcNAc UDP-N-acetylglucosamine Chitin Chitin UDP_GlcNAc->Chitin polymerized by Chitin_Degradation_Products Chitin Degradation Products Chitin->Chitin_Degradation_Products degraded by New_Cuticle_Formation New Cuticle Formation Chitin->New_Cuticle_Formation Molting_Failure Molting Failure / Death Chitinase->Molting_Failure inhibition leads to OfChi_h_IN_1 This compound OfChi_h_IN_1->Chitinase inhibits Old_Cuticle_Degradation Old Cuticle Degradation Chitin_Degradation_Products->Old_Cuticle_Degradation Successful_Molting Successful Molting New_Cuticle_Formation->Successful_Molting Old_Cuticle_Degradation->Successful_Molting

Caption: Insect molting and chitin metabolism pathway with the inhibitory action of this compound.

Experimental_Workflow cluster_Preparation Preparation cluster_Bioassay Bioassay cluster_Data_Collection Data Collection cluster_Analysis Data Analysis Rearing Rear Ostrinia nubilalis on artificial diet Diet_Incorporation Diet Incorporation Bioassay Rearing->Diet_Incorporation Leaf_Dip Leaf Dip Bioassay Rearing->Leaf_Dip Topical_Application Topical Application Bioassay Rearing->Topical_Application Prepare_Inhibitor Prepare this compound stock and dilutions Prepare_Inhibitor->Diet_Incorporation Prepare_Inhibitor->Leaf_Dip Prepare_Inhibitor->Topical_Application Incubation Incubate under controlled conditions Diet_Incorporation->Incubation Leaf_Dip->Incubation Topical_Application->Incubation Mortality_Assessment Daily mortality and sublethal effect assessment Incubation->Mortality_Assessment Probit_Analysis Probit Analysis (LC50 / LC90) Mortality_Assessment->Probit_Analysis ANOVA ANOVA for sublethal effects Mortality_Assessment->ANOVA Dosage_Optimization Dosage Optimization Probit_Analysis->Dosage_Optimization ANOVA->Dosage_Optimization

Caption: General experimental workflow for optimizing this compound dosage against Ostrinia nubilalis.

References

Technical Support Center: Large-Scale Synthesis of OfChi-h-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of OfChi-h-IN-1, a potent chitinase (B1577495) inhibitor with a triazolo-quinazolinone core structure.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for large-scale production of this compound?

A1: The large-scale synthesis of this compound, a triazolo-quinazolinone derivative, is typically approached through a multi-step process. This often involves the initial synthesis of a quinazolinone intermediate, followed by a condensation reaction with hydrazine (B178648) and a suitable aldehyde to form the fused triazole ring system.[1][2][3] The choice of starting materials and catalysts is crucial for achieving high yields and purity on a larger scale.[4][5]

Q2: What are the most critical parameters to control during the scale-up?

A2: Key parameters to control during scale-up include reaction temperature, reagent addition rates, and mixing efficiency. Exothermic reactions, particularly during the formation of the heterocyclic core, can lead to side product formation if not properly managed.[6][7] Maintaining consistent reaction conditions is vital for reproducibility. Additionally, solvent choice can significantly impact reaction kinetics, solubility of intermediates, and the final purification process.[8]

Q3: What purity level should be expected for the final product, and what are the common impurities?

A3: For research and drug development purposes, a purity of >98% is typically desired. Common impurities may include unreacted starting materials, intermediates from incomplete cyclization, regioisomers, or byproducts from self-condensation of reactants.[9] The purification strategy, often involving recrystallization or precipitation, is critical for removing these impurities.[10][11]

Q4: Are there any specific safety precautions for the large-scale synthesis of this compound?

A4: Yes, handling large quantities of reagents like hydrazine hydrate (B1144303) requires stringent safety protocols due to its toxicity and potential for thermal decomposition. The use of certain solvents and reagents may also pose flammability or reactivity risks. A thorough safety assessment and adherence to standard operating procedures for handling hazardous materials are essential. When scaling up, "one-pot" reactions that generate significant heat can be dangerous if not properly controlled.[7]

Troubleshooting Guide

Low Yields

Q: We are experiencing significantly lower yields than expected in the final condensation/cyclization step. What are the potential causes?

A: Low yields in this step can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Consider extending the reaction time or slightly increasing the temperature. Monitor the reaction progress using an appropriate analytical technique like TLC or HPLC.

  • Suboptimal Temperature: The temperature may be too low for the reaction to proceed efficiently, or too high, leading to decomposition of reactants or products.

  • Poor Quality Reagents: Ensure the purity and dryness of your starting materials and solvents. Water content can be particularly detrimental in condensation reactions.[9][12]

  • Inefficient Mixing: In large-scale reactions, inefficient mixing can lead to localized concentration gradients and reduced reaction rates. Ensure your reactor is equipped with an appropriate stirring mechanism for the scale of your reaction.

Product Purity Issues

Q: Our final product is contaminated with byproducts that are difficult to remove by recrystallization. How can we improve the purity?

A: Persistent impurities often indicate issues with the reaction selectivity or the purification method itself.

  • Side Reactions: Re-evaluate the reaction conditions. Byproducts can arise from competing reactions, such as self-condensation of the aldehyde or ketone starting materials.[9][13] Adjusting the stoichiometry or the order of reagent addition might minimize these side reactions.

  • Alternative Purification: If recrystallization is ineffective, consider alternative purification techniques. A slurry wash with a solvent in which the product is poorly soluble but the impurities are soluble can be effective. In some cases, a column-free "Group-Assisted Purification" (GAP) approach might be adaptable if the product can be selectively precipitated.[10] For challenging separations, preparative HPLC may be necessary, although it is less ideal for very large scales.

  • Solvent Selection for Recrystallization: The choice of solvent for recrystallization is critical. You may need to screen a variety of solvents or solvent mixtures to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain in solution.[11][14][15]

Reaction Scale-Up Problems

Q: We successfully synthesized this compound on a small scale, but the reaction is not reproducible at a larger scale. What should we investigate?

A: Scale-up challenges are common in multi-step organic synthesis.[6][7][8][16]

  • Heat Transfer: Exothermic reactions that are easily managed in a small flask can become problematic in a large reactor due to a lower surface-area-to-volume ratio, leading to poor heat dissipation and potential thermal runaway.[7] Ensure your reactor has adequate cooling capacity.

  • Mass Transfer: Inefficient mixing can be more pronounced at larger scales.

  • Reagent Addition: The rate of addition of critical reagents can significantly impact the reaction outcome. A slow, controlled addition is often necessary for large-scale reactions to maintain a consistent temperature and concentration profile.

  • Process Robustness: The original small-scale process may not have been robust enough for scale-up. It is advisable to perform a design of experiments (DoE) to understand the impact of key process parameters and identify a more robust operating window.

Quantitative Data Summary

The following table presents hypothetical, yet plausible, data for the key steps in a large-scale synthesis of this compound, based on typical yields for similar triazolo-quinazolinone syntheses.[1]

StepReactionMolar Equiv.SolventTemp (°C)Time (h)Yield (%)Purity (by HPLC, %)
1Quinazolinone Formation1.0 (starting amine)Acetic Acid110-1204-685-90>95
2Hydrazinolysis1.2 (hydrazine hydrate)Ethanol (B145695)70-802-490-95>97
3Condensation/Cyclization1.1 (aldehyde)Ethanol70-806-875-85>98 (after recrystallization)

Detailed Experimental Protocol: Condensation and Cyclization Step

This protocol outlines a general procedure for the final step in the synthesis of a triazolo-quinazolinone derivative, adaptable for this compound.

  • Reactor Setup: Charge a clean, dry, appropriately sized reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe with the quinazolinone-hydrazine intermediate (1.0 eq) and ethanol (10 L/kg of intermediate).

  • Reagent Addition: Begin stirring the suspension and add the appropriate aldehyde (1.1 eq).

  • Reaction: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 6-8 hours.

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Cooling and Precipitation: Once the reaction is complete, cool the mixture to room temperature. The product is expected to precipitate out of the solution. Further cool the mixture to 0-5°C for 1-2 hours to maximize precipitation.

  • Isolation: Isolate the solid product by filtration.

  • Washing: Wash the filter cake with cold ethanol to remove residual soluble impurities.

  • Drying: Dry the purified product under vacuum at 50-60°C until a constant weight is achieved.

Visualizations

experimental_workflow Inferred Synthetic Workflow for this compound cluster_step1 Step 1: Quinazolinone Formation cluster_step2 Step 2: Hydrazinolysis cluster_step3 Step 3: Condensation & Cyclization cluster_purification Purification start Starting Materials (e.g., Anthranilic Acid Derivative) step1_reaction Reaction with Amide/Nitrile Source (e.g., in Acetic Acid) start->step1_reaction step1_product Quinazolinone Intermediate step1_reaction->step1_product step2_reaction Reaction with Hydrazine Hydrate (in Ethanol) step1_product->step2_reaction step2_product Hydrazine Intermediate step2_reaction->step2_product step3_reaction Condensation & Ring Closure (in Ethanol, Reflux) step2_product->step3_reaction aldehyde Aldehyde aldehyde->step3_reaction crude_product Crude this compound step3_reaction->crude_product purification Recrystallization (e.g., from Ethanol/Water) crude_product->purification final_product Pure this compound (>98%) purification->final_product

Caption: Inferred synthetic workflow for the large-scale production of this compound.

troubleshooting_low_yield Troubleshooting Flowchart: Low Yield start Low Yield Observed check_completion Is the reaction complete? (Check via TLC/HPLC) start->check_completion extend_time Action: Extend reaction time or increase temperature slightly. check_completion->extend_time No check_reagents Are reagents pure and dry? check_completion->check_reagents Yes final_check Re-evaluate stoichiometry and mixing efficiency. extend_time->final_check purify_reagents Action: Use freshly purified/dried reagents and solvents. check_reagents->purify_reagents No check_temp Is the temperature optimal? check_reagents->check_temp Yes purify_reagents->final_check optimize_temp Action: Re-optimize temperature. (Avoid decomposition) check_temp->optimize_temp No check_temp->final_check Yes optimize_temp->final_check logical_relationships Key Parameter Relationships Temp Reaction Temperature Yield Reaction Yield Temp->Yield affects SideProducts Side Products Temp->SideProducts influences Purity Product Purity Time Reaction Time Time->Yield affects SideProducts->Purity decreases Mixing Mixing Efficiency Mixing->Purity affects Mixing->Yield affects

References

Technical Support Center: Refining Molecular Docking Parameters for OfChi-h-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working on the molecular docking of OfChi-h-IN-1. The information is presented in a direct question-and-answer format to address specific experimental issues.

Section 1: General FAQs for this compound

Q1: What is this compound and what is its biological target?

This compound is a potent inhibitor of OfChi-h, a chitinase (B1577495) found in the destructive agricultural pest, the Asian corn borer (Ostrinia furnacalis).[1][2][3] It has a reported inhibitor constant (Ki) value of 0.33 μM.[1] Chitinase h (Chi-h) is an enzyme essential for the molting process in lepidopteran insects, making it a promising and specific target for developing eco-friendly pesticides.[2]

Q2: Why is OfChi-h considered a good target for insecticides?

OfChi-h is an attractive target for several reasons:

  • Specificity: It is exclusive to lepidopteran insects and is absent in most beneficial insects like bees.[2]

  • Essential Role: The enzyme plays a critical role in hydrolyzing chitin (B13524), a key component of the insect cuticle. Its inhibition leads to severe defects in the exoskeleton and is lethal at all developmental stages.[2]

  • Safety: The structure of OfChi-h is significantly different from human and other insect chitinases, suggesting that inhibitors are likely to be highly selective and safer for non-target organisms.[2]

Q3: What is the mechanism of action for this compound?

This compound acts as an insect growth regulator by inhibiting the OfChi-h enzyme.[1] By blocking the enzymatic activity, it disrupts the breakdown of the old cuticle during molting, leading to the death of the insect larvae.[1][2]

Section 2: Troubleshooting Molecular Docking

This section addresses common problems encountered during molecular docking simulations with this compound and its target protein.

Q4: My docking results show a poor (high positive) binding energy score. What should I check?

A high or positive docking score often indicates an unfavorable binding prediction. This can stem from several sources:

  • Ligand Preparation: Ensure the 3D structure of this compound is correct. Check for proper bond orders, addition of hydrogen atoms, and a physically reasonable starting conformation, which can be achieved through energy minimization.[4]

  • Receptor Preparation: The protein structure must be carefully prepared. This includes adding hydrogen atoms, assigning correct partial charges, and deciding whether to keep or remove co-factors and important water molecules in the binding site.[5]

  • Search Space Definition: The "grid box" or search space might be defined incorrectly. If it's too small, it may exclude the correct binding pose. If it's too large, it can reduce docking accuracy. The search space should typically encompass the known active site, usually defined as the residues within 3-6 Å around a co-crystallized ligand.[5]

Q5: The Root Mean Square Deviation (RMSD) between my docked pose and the experimental crystal structure is high (>3.0 Å). How can I improve this?

A high RMSD indicates a significant deviation from the known binding pose and suggests an inaccurate prediction. To troubleshoot this:

  • Validate the Docking Protocol: The first step is to validate your docking procedure.[7] Extract the co-crystallized ligand from the protein's binding pocket and re-dock it. A validated protocol should be able to reproduce the experimental pose with an RMSD value of less than 2.0 Å.[7]

  • Refine Search Parameters: The search algorithm's parameters can greatly influence the outcome. For genetic algorithms, which are commonly used, parameters like the number of evaluations, population size, and number of runs should be optimized.[8][9]

  • Increase Sampling: Try increasing the number of generated binding poses (e.g., from 10 to 25 or 50) to explore the conformational space more thoroughly.[10]

  • Consider Receptor Flexibility: Most standard docking protocols treat the receptor as rigid. However, protein side chains in the active site can often move to accommodate a ligand ("induced fit").[10] Using docking software that allows for receptor flexibility or performing post-docking refinement with molecular dynamics (MD) simulations can improve accuracy.[5][7]

Q6: My docking results are inconsistent across multiple runs. Why is this happening and how can I fix it?

Inconsistency often points to issues with the stochastic nature of the search algorithm or insufficient sampling.

  • Increase the Number of Runs: Performing a higher number of independent docking runs (e.g., 10-50) and clustering the results can provide a more reliable consensus pose and binding energy.

  • Check Algorithm Parameters: For genetic algorithms, increasing the number of evaluations or population size can lead to more consistent convergence to the optimal solution.

  • Energy Minimization of Ligand: Ensure the input ligand structure is energy-minimized to start from a consistent, low-energy conformation in every run.[4]

Table 1: Key Docking Parameters and Their Influence

ParameterDescriptionCommon Issue if IncorrectRecommended Action
Search Space (Grid Box) Defines the 3D area where the docking algorithm searches for binding poses.[11]Ligand docks outside the active site or fails to find the correct pose.Center the grid on the active site, ensuring its size covers all key interacting residues.
Scoring Function A mathematical function used to estimate the binding affinity for a given pose.[6][8]Poor correlation between docking scores and experimental binding affinities.Use multiple docking programs or scoring functions for consensus scoring.[6]
Number of Poses The total number of binding conformations to be generated and scored.[10]The correct, low-energy pose may be missed if the number is too low.Increase the number of poses to ensure thorough sampling of the conformational space.
RMSD Threshold Used for clustering similar poses together.Poor clustering can obscure the most prevalent and likely binding mode.Use a standard threshold (e.g., 2.0 Å) to group similar conformations.

Section 3: Experimental Protocols and Visual Guides

Protocol 1: Standard Molecular Docking Workflow

This protocol outlines the essential steps for performing a molecular docking experiment with this compound.

  • Obtain Structures:

    • Receptor: Download the crystal structure of OfChi-h, preferably one with a bound ligand (e.g., PDB ID: 6JMN).[2]

    • Ligand: Obtain the 3D structure of this compound or draw it using molecular modeling software.

  • Prepare the Receptor:

    • Use a protein preparation tool (e.g., Protein Preparation Wizard in Maestro, AutoDock Tools).[2]

    • Remove all water molecules that are not critical for binding (typically those beyond 5 Å from the active site).[2]

    • Add hydrogen atoms and assign bond orders.

    • Perform a restrained energy minimization of the protein structure to relieve any steric clashes.[2]

  • Prepare the Ligand:

    • Add hydrogen atoms to the this compound structure.

    • Generate a low-energy 3D conformation through energy minimization.[4]

    • Define rotatable bonds, which the docking program will sample during the simulation.[4]

  • Define the Binding Site:

    • Identify the active site of OfChi-h. If using a structure with a co-crystallized ligand, the binding site is the location of that ligand.

    • Define a grid box (search space) that encloses this active site, with a buffer of several angstroms in each dimension.

  • Run Docking Simulation:

    • Select the docking algorithm (e.g., genetic algorithm).[8]

    • Set the number of poses to generate and the number of independent runs.

    • Launch the docking job.

  • Analyze Results:

    • Examine the docking scores. Lower negative values generally indicate stronger predicted binding affinity.[12]

    • Visualize the top-ranked poses. Check for key interactions (e.g., hydrogen bonds, π-π stacking) with active site residues.[13]

    • Calculate the RMSD between the predicted pose and a known reference (if available) to assess accuracy.[6]

G Diagram 1: General Molecular Docking Workflow cluster_prep Preparation Stage cluster_dock Docking Stage cluster_analysis Analysis Stage PDB 1. Obtain Structures (Receptor & Ligand) PrepR 2. Prepare Receptor (Add H, Minimize) PDB->PrepR PrepL 3. Prepare Ligand (Add H, Minimize) PDB->PrepL Grid 4. Define Binding Site (Grid Generation) PrepR->Grid PrepL->Grid Dock 5. Run Docking Simulation Grid->Dock Analyze 6. Analyze Results (Scores, Poses, RMSD) Dock->Analyze Validate 7. Post-Docking Validation (e.g., MD Simulation) Analyze->Validate

Caption: A flowchart illustrating the standard workflow for a molecular docking experiment.

Protocol 2: Refining Parameters via Re-Docking

To optimize docking parameters for the OfChi-h system, use a known inhibitor and its co-crystal structure as a reference.

  • Select a Reference Complex: Use the crystal structure of OfChi-h in complex with a known inhibitor (e.g., PDB ID: 6JMN).[2]

  • Prepare System: Prepare the receptor and extract the ligand as described in Protocol 1.

  • Establish Baseline: Perform a docking run using the software's default parameters. Calculate the RMSD between the top-ranked docked pose and the original crystal pose of the ligand.

  • Systematic Parameter Variation:

    • Identify key parameters to optimize (e.g., grid spacing, grid size, algorithm-specific settings like population size or number of evaluations).

    • Vary one parameter at a time while keeping others at their default values. For each change, perform a re-docking run and record the RMSD and docking score.

  • Analyze Performance: Create a table to compare the results. The optimal parameter set is the one that most consistently reproduces the crystallographic binding mode with the lowest RMSD and the best docking score.

  • Apply Optimized Parameters: Use this refined set of parameters for docking this compound and other novel compounds.

Table 2: Example Data from Parameter Refinement

Parameter VariationRMSD (Å)Docking Score (kcal/mol)
Default Settings2.85-8.1
Genetic Algorithm Pop. Size: 1502.10-8.5
Genetic Algorithm Pop. Size: 300 1.35 -9.2
Number of Poses: 501.41-9.1
Grid Spacing: 0.250 Å1.95-8.8

This table contains example data for illustrative purposes.

Section 4: Signaling Pathways and Mechanisms

Q7: Is there a signaling pathway associated with OfChi-h?

OfChi-h is an enzyme directly involved in the physiological process of insect molting rather than a classical intracellular signaling pathway. Its function is to break down chitin in the old exoskeleton. Inhibition of OfChi-h disrupts this process, which is critical for insect growth and survival.

G Diagram 2: this compound Mechanism of Action cluster_process Normal Molting Process Chitin Chitin (Old Cuticle) OfChiH OfChi-h Enzyme Chitin->OfChiH Substrate Breakdown Chitin Breakdown Products Molting Successful Molting & Growth Breakdown->Molting OfChiH->Breakdown Catalysis Inhibitor This compound Inhibitor->Block Inhibition NoMolting Molting Failure & Larval Death

Caption: The inhibitory mechanism of this compound on the insect molting process.

G Diagram 3: Troubleshooting Logic for Poor Docking Results Start Poor Docking Result (High Score or High RMSD) CheckRedock Did you validate by re-docking the native ligand? Start->CheckRedock CheckGrid Is the grid box correctly centered and sized? CheckRedock->CheckGrid Yes FixProtocol ACTION: Validate protocol first. Aim for RMSD < 2.0 Å. CheckRedock->FixProtocol No CheckLigand Is the ligand preparation correct? (Hydrogens, Charges, Minimized) CheckGrid->CheckLigand Yes FixGrid ACTION: Redefine grid box around the active site. CheckGrid->FixGrid No CheckProtein Is the protein preparation correct? (Hydrogens, Missing Residues) CheckLigand->CheckProtein Yes FixLigand ACTION: Reprepare ligand. Check protonation states. CheckLigand->FixLigand No FixProtein ACTION: Reprepare protein. Check for missing loops/atoms. CheckProtein->FixProtein No ConsiderAdvanced Consider Advanced Options: - Induced Fit Docking - Increase Sampling - MD Simulations CheckProtein->ConsiderAdvanced Yes

Caption: A decision tree to guide troubleshooting of suboptimal molecular docking results.

References

Technical Support Center: OfChi-h-IN-1 In Vivo Efficacy Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing OfChi-h-IN-1 in in vivo efficacy studies. The information is designed to help identify and resolve common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent inhibitor of chitinase (B1577495) OfChi-h, an enzyme exclusively found in lepidopteran insects.[1][2] Chitinases are crucial for the degradation and remodeling of chitin, a primary component of an insect's exoskeleton and gut lining.[3] By inhibiting OfChi-h, the compound disrupts the molting process, leading to developmental defects, inability to shed the old cuticle, and ultimately, larval death.[4][5] This targeted mechanism makes it a candidate for a selective insect growth regulator.[4]

Q2: Why am I observing lower-than-expected efficacy in my in vivo experiments?

A2: Low efficacy can stem from several factors. Key areas to investigate include the formulation and stability of the compound, the dose and administration route, the developmental stage of the insect model, and potential degradation of the compound in the experimental medium (e.g., artificial diet). Ensure the compound is properly solubilized and delivered to the target insect at a sufficient concentration to achieve a therapeutic effect.

Q3: I am seeing high mortality in my vehicle control group. What could be the cause?

A3: High mortality in the control group compromises the validity of the study. Common causes include toxicity from the solvent used to dissolve this compound, excessive stress on the insects during handling and administration, or underlying infections in the insect colony. It is crucial to run a preliminary solvent toxicity test and to ensure handling procedures are minimally invasive.

Q4: My results are highly variable between replicates. How can I improve consistency?

A4: High variability often points to inconsistencies in the experimental protocol. Ensure that the insect population is synchronized by age and developmental stage. Check for precision in dosing and administration, and maintain consistent environmental conditions (temperature, humidity, photoperiod) for all experimental groups. Preparing a master mix for your diet-based assays can also reduce variability.[6]

Q5: this compound is a hydrophobic compound. What is the best way to formulate it for in vivo studies?

A5: Hydrophobic compounds like this compound require careful formulation to ensure bioavailability. For oral administration via diet, the compound can first be dissolved in a small amount of an appropriate organic solvent (e.g., acetone (B3395972), DMSO) before being thoroughly mixed into the artificial diet. The solvent should be allowed to evaporate before presenting the diet to the insects. It is critical to select a solvent that is non-toxic to the insect species at the final concentration used.[7] Nanoemulsion formulations have also been shown to improve the efficacy of hydrophobic acaricides and could be considered.[8]

Visual Guides

Below are diagrams illustrating the mechanism of action, a standard experimental workflow, and a troubleshooting decision-making process.

Mechanism of Action of this compound cluster_pathway OfChi This compound Chitinase Chitinase (OfChi-h) OfChi->Chitinase Inhibits Chitin_Syn Chitin Degradation & Remodeling Chitinase->Chitin_Syn Required for Molting Disrupted Molting Process Chitin_Syn->Molting Essential for Cuticle Failed Ecdysis (Shedding of Cuticle) Molting->Cuticle Death Larval Mortality Cuticle->Death

Caption: Proposed mechanism of action for this compound in insects.

In Vivo Efficacy Study Workflow cluster_workflow start Start: Experimental Design rearing Insect Rearing & Stage Synchronization start->rearing formulation Compound Formulation (this compound & Vehicle) rearing->formulation dosing Dose Administration (e.g., Diet Incorporation) formulation->dosing incubation Incubation under Controlled Conditions dosing->incubation observation Daily Observation & Data Collection (Mortality, Phenotypes) incubation->observation analysis Statistical Analysis (LC50, LT50) observation->analysis end End: Report Results analysis->end

Caption: General experimental workflow for an in vivo efficacy study.

Troubleshooting Logic Flow cluster_troubleshooting start Unexpected Results? low_efficacy Low Efficacy? start->low_efficacy high_control_mortality High Control Mortality? start->high_control_mortality high_variability High Variability? start->high_variability low_efficacy->high_control_mortality No check_dose Verify Dose Calculation & Formulation Stability low_efficacy->check_dose Yes high_control_mortality->high_variability No check_solvent Assess Solvent Toxicity high_control_mortality->check_solvent Yes check_sync Ensure Population Synchronization high_variability->check_sync Yes check_stage Confirm Insect Life Stage & Health check_dose->check_stage check_admin Review Administration Technique check_stage->check_admin check_handling Evaluate Handling Stress & Contamination check_solvent->check_handling check_env Verify Environmental Consistency check_sync->check_env check_dosing_precision Check Dosing Precision check_env->check_dosing_precision

Caption: Decision tree for troubleshooting in vivo efficacy studies.

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Low or No Efficacy Compound Formulation/Stability: this compound is hydrophobic and may precipitate in an aqueous diet. The compound may degrade over time or under certain environmental conditions (e.g., light, temperature).Ensure complete solubilization in a suitable carrier solvent before mixing with the diet. Prepare fresh formulations for each experiment and store stock solutions as recommended. Consider using a nanoemulsion formulation to improve solubility and stability.[8]
Inadequate Dose: The selected dose range may be too low to elicit a toxic response.Conduct a dose-range finding study with a wide range of concentrations to determine the appropriate concentrations for the definitive study.
Insect Life Stage: The susceptibility of insects to chitinase inhibitors can vary significantly with their developmental stage. Efficacy is often highest during active molting periods.Use a synchronized population of insects at a susceptible larval stage (e.g., early instars).
Compound Administration: Inefficient delivery of the compound to the target insect (e.g., insects not feeding on the treated diet).Ensure the compound is thoroughly and evenly mixed into the diet. Use feeding stimulants if necessary and monitor feeding behavior to confirm consumption.
High Mortality in Control Group (>10%) Solvent Toxicity: The solvent used to dissolve this compound may be toxic to the insects at the concentration used.Run a preliminary experiment with the vehicle control (diet + solvent) to ensure mortality is below an acceptable threshold (typically <10%).[7] If toxic, test alternative, less toxic solvents.
Handling Stress: Physical manipulation during transfer can injure or stress the insects.Refine handling techniques to be as gentle as possible. Allow for an acclimation period of 8-24 hours after handling before starting the experiment.[7]
Environmental Stress or Infection: Suboptimal temperature, humidity, or a pre-existing microbial infection in the insect colony can lead to increased mortality.Maintain optimal and consistent environmental conditions. Ensure the insect colony is healthy and free from pathogens.
High Variability in Results Non-uniform Dosing: Uneven distribution of the compound in the artificial diet.Prepare a master batch of the diet for each concentration and mix thoroughly to ensure homogeneity before aliquoting.
Lack of Insect Synchronization: Using insects of varying ages or developmental stages can lead to inconsistent responses.Use a tightly synchronized cohort of insects for the assay.
Inconsistent Environmental Conditions: Fluctuations in temperature, humidity, or light can affect insect metabolism and feeding behavior, influencing their susceptibility to the compound.Conduct experiments in a controlled environment with stable conditions.

Experimental Protocols

Protocol: In Vivo Efficacy of this compound via Diet Incorporation

This protocol describes a general method for assessing the efficacy of this compound against a lepidopteran larva (e.g., Ostrinia furnacalis) using an artificial diet incorporation bioassay.

  • Materials and Reagents:

    • This compound

    • Solvent (e.g., analytical grade acetone or DMSO)

    • Artificial diet components for the specific insect species

    • Synchronized, healthy larvae (e.g., 2nd or 3rd instar)

    • Multi-well bioassay trays or individual rearing containers

    • Fine paintbrush for handling larvae

    • Controlled environment chamber

  • Preparation of this compound Stock Solution:

    • Prepare a high-concentration stock solution of this compound (e.g., 10 mg/mL) in a suitable solvent.

    • Store the stock solution at -20°C, protected from light.

  • Dose Preparation and Diet Incorporation:

    • Determine the final concentrations to be tested (e.g., 0.1, 1, 10, 50, 100 µg/g of diet).

    • For each concentration, serially dilute the stock solution.

    • Prepare the artificial diet according to the standard procedure, allowing it to cool to a semi-solid state (approx. 50-60°C).

    • Add the calculated volume of the this compound working solution (or solvent alone for the vehicle control) to the diet.

    • Mix thoroughly to ensure homogenous distribution of the compound.

    • Dispense a consistent amount of the treated diet into each well of the bioassay trays. Allow the diet to solidify completely.

  • Experimental Procedure:

    • Carefully transfer one larva into each well using a fine paintbrush.

    • Seal the trays with a breathable lid.

    • Place the trays in a controlled environment chamber set to the optimal conditions for the insect species (e.g., 25 ± 1°C, 60-70% RH, 16:8 L:D photoperiod).

    • Include a minimum of 3-4 replicates for each concentration and the control, with 10-20 larvae per replicate.

  • Data Collection and Analysis:

    • Assess mortality daily for 7-10 days. Larvae that do not respond to gentle prodding with the paintbrush are considered dead.

    • Record any sublethal effects, such as arrested development, molting defects, or paralysis.

    • Correct for control mortality using Abbott's formula if control mortality is between 5-20%.

    • Analyze the dose-response data using probit analysis to calculate the LC50 (lethal concentration to kill 50% of the population) and its 95% confidence intervals.

Data Presentation

Quantitative data from efficacy studies should be presented clearly. The following table provides an example of a dose-response summary.

Table 1: Hypothetical Dose-Response of Ostrinia furnacalis Larvae to this compound

Concentration (µg/g diet)No. of Insects TestedNo. of MortalitiesCorrected Mortality (%) ± SE
0 (Vehicle Control)6030
0.16088.6 ± 1.5
1.0601927.6 ± 3.1
10.0603555.2 ± 4.5
50.0605182.8 ± 3.8
100.0605894.8 ± 2.2
Data are representative and for illustrative purposes only.

References

Technical Support Center: Enhancing the Stability of OfChi-h-IN-1 Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for OfChi-h-IN-1 formulations. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions regarding the stability of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential stability challenges?

A1: this compound is a potent inhibitor of insect chitinase (B1577495) h (OfChi-h), belonging to the triazolo-quinazolinone class of compounds.[1][2] As a complex organic molecule, its stability can be compromised by several factors, including:

  • Hydrolysis: The quinazolinone core may be susceptible to degradation in aqueous solutions, particularly at non-neutral pH. Studies on similar quinazoline (B50416) structures have shown significant decomposition under both acidic and alkaline conditions.[3]

  • Oxidation: The nitrogen-containing heterocyclic rings could be prone to oxidation.

  • Photodegradation: Exposure to light, especially UV radiation, can lead to the degradation of the molecule.

  • Temperature: Elevated temperatures can accelerate degradation reactions.

Q2: What are the initial signs of degradation in my this compound formulation?

A2: Visual indicators of degradation can include a change in color or the formation of precipitates in liquid formulations. For all formulation types, the most reliable method for detecting degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC), which can identify and quantify the appearance of degradation products and a decrease in the concentration of the active pharmaceutical ingredient (API).

Q3: Which excipients are commonly used to improve the stability of insecticide formulations?

A3: The choice of excipients is critical for maintaining the stability of a formulation. Below is a table of common excipients and their functions in insecticide formulations.[4][5][6][7][8]

Excipient CategoryFunctionExamples
Solvents Dissolve the active ingredient for uniform application.Xylene, petroleum distillates, water
Carriers/Fillers Provide bulk to the formulation, especially for solid forms.Clays (e.g., kaolin, bentonite), talc, sand
Stabilizers/Antioxidants Protect the API from chemical degradation (e.g., oxidation).Butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA)
Emulsifiers Allow for the formation of a stable emulsion when mixed with water.Sorbitan esters, polysorbates
Wetting Agents Help the formulation to spread evenly on a surface.Alkylphenol ethoxylates, sulfonates
Buffers Maintain the pH of the formulation within a stable range.Phosphate buffers, citrate (B86180) buffers

Q4: How does pH affect the stability of this compound?

A4: While specific data for this compound is not publicly available, related quinazolinone compounds have demonstrated significant degradation in both acidic (0.1 M HCl) and alkaline (0.1 M NaOH) conditions.[3] Therefore, it is crucial to buffer aqueous formulations to a pH where the compound exhibits maximum stability, which would need to be determined experimentally through a pH-rate profile study.

Troubleshooting Guides

Issue 1: Precipitation or Cloudiness in Liquid Formulations
Potential Cause Troubleshooting Steps
Poor Solubility - Increase the concentration of the co-solvent. - Evaluate alternative solvent systems. - Sonication may aid in initial dissolution.
pH Shift - Measure the pH of the formulation. - Incorporate a suitable buffering agent to maintain the optimal pH.
Degradation - Analyze the formulation using a stability-indicating HPLC method to identify degradation products. - Store the formulation protected from light and at a lower temperature. - Consider the addition of an antioxidant if oxidative degradation is suspected.
Excipient Incompatibility - Evaluate the compatibility of this compound with each excipient individually. - Simplify the formulation to include only essential components.
Issue 2: Loss of Potency in Formulations
Potential Cause Troubleshooting Steps
Chemical Degradation - Conduct a forced degradation study to identify the primary degradation pathways (hydrolysis, oxidation, photolysis). - Based on the degradation pathway, add appropriate stabilizers (e.g., antioxidants, buffers).
Adsorption to Container - Test different types of container materials (e.g., glass vs. various polymers). - Silanized glass vials may reduce adsorption.
Evaporation of Solvent - Ensure containers are sealed properly. - Store at controlled temperatures.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to identify the potential degradation pathways of this compound. The goal is to achieve 5-20% degradation of the active ingredient.[9][10]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 48 hours.

  • Alkaline Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 48 hours.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature, protected from light, for 48 hours.

  • Thermal Degradation: Store the solid compound at 70°C for 48 hours.

  • Photodegradation: Expose the solid compound and a solution of the compound to UV light (254 nm) for 24 hours.

3. Sample Analysis:

  • After the incubation period, neutralize the acidic and alkaline samples.

  • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

  • Analyze the samples using the stability-indicating HPLC method described below.

Data Presentation:

While specific stability data for this compound is not currently available in the public domain, researchers should aim to generate data in a format similar to the table below.

Stress ConditionIncubation Time (hours)Temperature (°C)% Assay of this compound% DegradationNumber of Degradants
0.1 M HCl 4860DataDataData
0.1 M NaOH 4860DataDataData
3% H₂O₂ 4825DataDataData
Thermal (Solid) 4870DataDataData
UV Light (Solid) 2425DataDataData
UV Light (Solution) 2425DataDataData

*Data to be filled in by the researcher based on experimental results.

Protocol 2: Stability-Indicating HPLC Method Development

This hypothetical method is based on published methods for similar quinazolinone derivatives and serves as a starting point for method development and validation.[11][12]

Chromatographic Conditions:

ParameterSuggested Conditions
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile:Water (Gradient or Isocratic, e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm (or as determined by UV scan)
Injection Volume 10 µL
Column Temperature 30°C

Method Validation:

The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The forced degradation samples are used to demonstrate specificity, ensuring that degradation product peaks are well-resolved from the main API peak.

Visualizations

Signaling Pathway

The inhibitory action of this compound disrupts the normal hormonal regulation of insect molting. Chitinase is essential for the breakdown of the old cuticle during ecdysis, a process initiated by the hormone 20-hydroxyecdysone (B1671079) (20E). By inhibiting chitinase, this compound prevents the proper shedding of the exoskeleton, leading to molting failure and insect mortality.[13][14][15][16][17][18][19][20][21]

G cluster_hormonal_control Hormonal Control of Molting cluster_cellular_action Cellular Action on Epidermis cluster_inhibition Inhibition by this compound Brain Brain PTTH PTTH Brain->PTTH releases Prothoracic Gland Prothoracic Gland Ecdysone Ecdysone Prothoracic Gland->Ecdysone Corpora Allata Corpora Allata JH Juvenile Hormone (JH) Corpora Allata->JH PTTH->Prothoracic Gland stimulates 20E 20-Hydroxyecdysone (20E) Ecdysone->20E converted in tissues Epidermal Cells Epidermal Cells 20E->Epidermal Cells binds to receptors JH->Epidermal Cells modulates response Chitin Synthesis Chitin Synthesis Epidermal Cells->Chitin Synthesis Chitinase Secretion Chitinase Secretion Epidermal Cells->Chitinase Secretion New Cuticle Synthesis New Cuticle Synthesis Epidermal Cells->New Cuticle Synthesis Old Cuticle Digestion Old Cuticle Digestion Chitinase Secretion->Old Cuticle Digestion Molting Failure Molting Failure Old Cuticle Digestion->Molting Failure is blocked, leading to This compound This compound This compound->Chitinase Secretion Inhibits

Caption: Hormonal control of insect molting and its inhibition by this compound.

Experimental Workflow

The following diagram outlines the workflow for assessing the stability of this compound formulations.

G cluster_prep Formulation & Stressing cluster_analysis Analysis cluster_eval Evaluation & Optimization A Prepare this compound Formulation B Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) A->B D Analyze Stressed Samples B->D C Develop & Validate Stability-Indicating HPLC Method C->D E Identify Degradation Products & Pathways D->E F Optimize Formulation (add stabilizers, adjust pH, etc.) E->F G Conduct Long-Term Stability Studies F->G

Caption: Workflow for stability testing and optimization of this compound formulations.

References

minimizing toxicity of OfChi-h-IN-1 to non-target organisms

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for OfChi-h-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the potential toxicity of this compound to non-target organisms during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent inhibitor of OfChi-h, a chitinase (B1577495) found in certain insects.[1] Chitinases are enzymes that degrade chitin (B13524), a key component of an insect's exoskeleton and gut lining. By inhibiting this enzyme, this compound disrupts the molting process and insect development, leading to insecticidal effects.[1]

Q2: What is the potential for this compound to be toxic to non-target organisms?

A2: The primary target of this compound, chitin, is absent in vertebrates, suggesting a degree of selectivity. However, off-target effects are always a potential concern in drug and pesticide development. While specific toxicity data for this compound is not yet publicly available, data from other chitin synthesis inhibitors can provide an indication of potential non-target effects. It is crucial to conduct thorough toxicity testing on relevant non-target organisms in your experimental systems.

Q3: Are there any known mammalian or vertebrate homologs to the insect chitinase OfChi-h?

A3: Yes, mammals and other vertebrates do possess chitinases, such as chitotriosidase 1 (CHIT1) and acidic mammalian chitinase (AMCase).[2][3] These enzymes are thought to be involved in immune responses against chitin-containing pathogens.[2][3] While OfChi-h is specific to certain insects, the potential for this compound to interact with vertebrate chitinases should be considered and evaluated in your experimental models.

Q4: What are the common symptoms of toxicity in non-target organisms exposed to chitinase inhibitors?

A4: For aquatic invertebrates like Daphnia magna, toxicity can manifest as immobilization or mortality. In fish, such as zebrafish, developmental abnormalities, cardiovascular damage, and mortality can be observed. For beneficial insects like honeybees, exposure can lead to larval mortality and disruptions in brood production. In vitro, with mammalian cell lines, cytotoxicity can be assessed through decreased cell viability.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected mortality or morbidity in non-target control group. Contamination of experimental setup.Ensure all equipment is properly sterilized. Use fresh, high-quality reagents and media.
Stressful environmental conditions (e.g., temperature, pH).Monitor and maintain optimal environmental conditions for the specific non-target organism being tested.
High variability in toxicity data between experimental replicates. Inconsistent dosing or exposure.Ensure accurate and consistent preparation of this compound solutions. Standardize the method of exposure for all replicates.
Biological variability within the test population.Use a sufficiently large sample size to account for individual variations. Ensure the test organisms are of a similar age and developmental stage.
Observed toxicity at concentrations expected to be safe. Synergistic effects with other components in the experimental medium.Analyze all components of your experimental medium for potential interactions. Consider testing this compound in a simpler, defined medium if possible.
Off-target effects on an unexpected molecular target.If feasible, perform target validation studies in your non-target organism to investigate potential off-target binding.

Quantitative Toxicity Data for Chitinase Inhibitors (Proxy Data)

As specific data for this compound is not available, the following tables summarize the toxicity of two other well-characterized chitinase inhibitors, Lufenuron and Novaluron, on common non-target organisms. This data can be used as a reference for designing your own experiments.

Table 1: Acute Toxicity of Lufenuron and Novaluron to Aquatic Invertebrates

CompoundOrganismEndpointValueExposure Time
Lufenuron Daphnia magnaEC50 (Immobilization)0.25 µg/L48 hours
Novaluron Daphnia magnaEC50 (Immobilization)0.23 µg/L48 hours

Table 2: Acute Toxicity of Lufenuron and Novaluron to Fish

CompoundOrganismEndpointValueExposure Time
Lufenuron Danio rerio (Zebrafish)LC50>100 mg/L96 hours
Novaluron Danio rerio (Zebrafish)LC50>10 mg/L96 hours

Table 3: Acute Contact Toxicity of Lufenuron and Novaluron to a Beneficial Insect

CompoundOrganismEndpointValue
Lufenuron Apis mellifera (Honeybee)LD500.37 µ g/larva [4]
Novaluron Apis mellifera (Honeybee)LD50>100 µ g/bee

Table 4: In Vitro Cytotoxicity of Various Compounds on Mammalian Cell Lines (for reference)

Compound ClassCell LineEndpointValue Range
Various MycotoxinsHepG2, Caco-2IC501.86 µM to >200 µM[3]
Benzopyranone DerivativesA549 (Human Lung Carcinoma)IC501.9 - 18.5 µM

Experimental Protocols

Below are detailed methodologies for key experiments to assess the toxicity of this compound on non-target organisms.

Acute Immobilization Test with Daphnia magna
  • Objective: To determine the median effective concentration (EC50) of this compound that causes immobilization in Daphnia magna.

  • Methodology:

    • Culture Daphnia magna under standard laboratory conditions.

    • Prepare a series of concentrations of this compound in the culture medium. A geometric series of concentrations is recommended.

    • Introduce neonates (<24 hours old) into test vessels containing the different concentrations of the test substance.

    • Incubate for 48 hours under controlled conditions of temperature and light.

    • At 24 and 48 hours, count the number of immobilized daphnids (those that are unable to swim within 15 seconds after gentle agitation).

    • Calculate the 48-hour EC50 value using appropriate statistical methods (e.g., probit analysis).

  • Endpoints:

    • Primary: Immobilization.

    • Secondary: Mortality.

Fish Embryo Acute Toxicity Test with Danio rerio (Zebrafish)
  • Objective: To determine the median lethal concentration (LC50) of this compound in zebrafish embryos.

  • Methodology:

    • Collect newly fertilized zebrafish embryos.

    • Expose embryos to a range of this compound concentrations in multi-well plates.

    • Incubate for 96 hours post-fertilization.

    • Observe and record mortality and any developmental abnormalities (e.g., edema, spinal curvature, delayed hatching) at regular intervals.

    • Calculate the 96-hour LC50 value.

  • Endpoints:

    • Primary: Mortality.

    • Secondary: Hatching rate, incidence of malformations, heart rate.

Honeybee (Apis mellifera) Larval Acute Oral Toxicity Test
  • Objective: To determine the median lethal dose (LD50) of this compound to honeybee larvae.

  • Methodology:

    • Rear honeybee larvae in vitro under controlled laboratory conditions.

    • Prepare a diet containing a range of concentrations of this compound.

    • Administer a single dose of the treated diet to larvae at a specific developmental stage (e.g., 3-day-old larvae).[4]

    • Monitor larval mortality for a defined period (e.g., until pupation or for 6 days).[4]

    • Calculate the LD50 value based on the observed mortality.

  • Endpoints:

    • Primary: Mortality.

    • Secondary: Developmental abnormalities, time to pupation.

Mammalian Cell Line Cytotoxicity Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on a mammalian cell line.

  • Methodology:

    • Culture a suitable mammalian cell line (e.g., HepG2 for liver toxicity, or a relevant cell line for your research).

    • Expose the cells to a range of concentrations of this compound in a 96-well plate format.

    • Incubate for a specified period (e.g., 24, 48, or 72 hours).

    • Assess cell viability using a standard assay (e.g., MTT, XTT, or CellTiter-Glo).

    • Calculate the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.

  • Endpoints:

    • Primary: Cell viability.

    • Secondary: Cell morphology, apoptosis markers.

Visualizations

Signaling Pathway: Insect Chitin Biosynthesis and Degradation

The following diagram illustrates the key steps in the insect chitin biosynthesis and degradation pathway. This compound acts by inhibiting chitinase, a crucial enzyme in the degradation of the old cuticle during molting.

Chitin_Pathway Trehalose Trehalose Glucose Glucose Trehalose->Glucose Trehalase OldCuticle Chitin (in old cuticle) G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P GlcN6P Glucosamine-6-P F6P->GlcN6P GFAT GlcNAc6P N-acetylglucosamine-6-P GlcN6P->GlcNAc6P GNA GlcNAc1P N-acetylglucosamine-1-P GlcNAc6P->GlcNAc1P AGM UDPGlcNAc UDP-N-acetylglucosamine GlcNAc1P->UDPGlcNAc UAP Chitin Chitin (in new cuticle) UDPGlcNAc->Chitin Chitin Synthase Chitooligosaccharides Chitooligosaccharides OldCuticle->Chitooligosaccharides Chitinase (OfChi-h) GlcNAc N-acetylglucosamine (recycled) Chitooligosaccharides->GlcNAc β-N-acetyl- glucosaminidase GlcNAc->GlcNAc6P Recycling Inhibitor This compound Inhibitor->OldCuticle Inhibits

Caption: Insect chitin metabolism and the inhibitory action of this compound.

Experimental Workflow: Non-Target Organism Toxicity Assessment

This diagram outlines a general workflow for assessing the potential toxicity of this compound to non-target organisms.

Toxicity_Workflow Start Start: Hypothesis of non-target toxicity LitReview Literature Review: Toxicity of similar compounds Start->LitReview TestSelection Select Representative Non-Target Organisms (e.g., Daphnia, Zebrafish, Honeybee) LitReview->TestSelection ProtocolDev Develop Experimental Protocols (Concentration range, exposure time, endpoints) TestSelection->ProtocolDev AcuteToxicity Perform Acute Toxicity Tests (EC50, LC50, LD50) ProtocolDev->AcuteToxicity DataAnalysis Analyze Data & Determine Toxicity Thresholds AcuteToxicity->DataAnalysis SublethalTests Conduct Sub-lethal & Chronic Toxicity Tests (optional) DataAnalysis->SublethalTests RiskAssessment Risk Assessment: Evaluate potential for harm DataAnalysis->RiskAssessment SublethalTests->RiskAssessment Mitigation Develop Mitigation Strategies RiskAssessment->Mitigation End End: Refined experimental design with minimized non-target impact Mitigation->End

Caption: Workflow for assessing and mitigating non-target toxicity.

References

Technical Support Center: OfChi-h-IN-1 Efficacy and Resistance Management

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for OfChi-h-IN-1, a potent chitinase (B1577495) inhibitor for insect control. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and interpretation of results related to insect resistance.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and questions that may arise during the evaluation of this compound.

Q1: What is this compound and what is its primary mode of action?

This compound is a potent and specific inhibitor of the chitinase enzyme OfChi-h, which is crucial for the molting process in certain insects, such as the Asian corn borer (Ostrinia furnacalis).[1][2] By inhibiting this enzyme, this compound disrupts the breakdown of old cuticle, preventing successful ecdysis (molting) and leading to insect mortality.[3] It is classified as an insect growth regulator (IGR).

Q2: I'm observing lower-than-expected mortality in my insect bioassays. What are the potential causes?

Several factors could lead to reduced efficacy. Consider the following troubleshooting steps:

  • Compound Integrity: Verify the purity and storage conditions of your this compound stock.[4] Improper storage can lead to degradation. Prepare fresh dilutions for each experiment.

  • Bioassay Conditions: Ensure environmental conditions (temperature, humidity, photoperiod) are stable and optimal for the test insect species.[4][5] Fluctuations can cause stress and affect results.

  • Insect Health and Stage: Use insects of a consistent age and developmental stage.[4][5] Efficacy of an IGR is often highest during specific larval instars leading up to a molt. Ensure your control groups exhibit low mortality (<10%).[6]

  • Application Method: Confirm that the application of the compound is uniform, whether through diet incorporation or topical application.[4] Inconsistent dosing is a common source of variability.

  • Potential Resistance: The insect population may possess or have developed resistance. It is crucial to use a known susceptible reference strain for comparison.[4]

Q3: My dose-response data shows high variability between replicates. How can I improve consistency?

High variability often points to inconsistencies in the experimental protocol.[4]

  • Standardize Insect Handling: Handle all insects minimally and consistently to avoid undue stress.

  • Uniform Dosing: For diet-based assays, ensure this compound is thoroughly and evenly mixed into the artificial diet. For topical assays, calibrate your microapplicator precisely.

  • Replicate Size: Increase the number of insects per replicate and the number of replicates per concentration to improve statistical power.

  • Randomization: Randomize the placement of experimental units (e.g., petri dishes or vials) within incubators to account for any minor environmental gradients.

Q4: How do I establish a baseline susceptibility for an insect population to this compound?

Establishing a baseline is a critical first step for any resistance monitoring program.[7]

  • Source a Susceptible Strain: Obtain a laboratory strain of the target insect that has no known history of exposure to chitinase inhibitors or other insecticides.

  • Perform Dose-Response Bioassays: Conduct a series of bioassays using a range of concentrations of this compound (typically 7-10 concentrations) to determine the lethal concentration that kills 50% of the population (LC50).[6][8]

  • Replicate and Analyze: Repeat the bioassays at least three times to ensure reproducibility. Use probit analysis to calculate the LC50, 95% confidence limits, and the slope of the dose-response curve.[6] This dataset serves as your baseline for future comparisons.

Q5: What are the primary mechanisms by which insects could develop resistance to a chitinase inhibitor like this compound?

While specific resistance to this compound has not been widely documented, insects can evolve resistance to insecticides through several primary mechanisms:[9]

  • Target-Site Resistance: Mutations in the gene encoding the OfChi-h enzyme could alter its structure, reducing the binding affinity of this compound.[9]

  • Metabolic Resistance: Increased production of detoxification enzymes, such as cytochrome P450s, esterases, or glutathione (B108866) S-transferases, could metabolize and break down the inhibitor before it reaches its target.

  • Penetration Resistance: Modifications to the insect's cuticle could slow the absorption of the compound, allowing more time for metabolic detoxification.[9]

  • Behavioral Resistance: Insects might evolve to avoid treated food sources, although this is less common for diet-incorporated IGRs.[9]

Experimental Protocols & Data Presentation

This section provides detailed methodologies for key experiments and examples of how to present quantitative data.

Protocol 1: Determining LC50 via Diet Incorporation Bioassay

This protocol is used to establish baseline susceptibility and monitor for changes in a population's response to this compound.

Methodology:

  • Preparation of Stock Solution: Dissolve technical grade this compound in a suitable solvent (e.g., acetone) to create a high-concentration stock solution.

  • Serial Dilutions: Perform serial dilutions of the stock solution to prepare a range of at least seven test concentrations.

  • Diet Preparation: Prepare the standard artificial diet for your target insect. While the diet is still liquid and cooling (~50-60°C), add a precise volume of the appropriate this compound dilution to a known volume of diet. Add solvent only for the control group. Mix thoroughly to ensure uniform distribution.

  • Assay Setup: Dispense a consistent amount of the treated and control diet into individual rearing wells or petri dishes.

  • Insect Infestation: Once the diet has solidified, place one 2nd or 3rd instar larva into each well. Use at least 24 larvae per concentration and for the control.

  • Incubation: Maintain the assays under controlled environmental conditions (e.g., 27±1°C, >70% RH, 16:8 L:D photoperiod).

  • Data Collection: Assess mortality after 7 days. Larvae that are dead or have failed to molt to the next instar are considered affected.

  • Analysis: Correct mortality using Abbott's formula if control mortality is between 5-20%.[8] Analyze the data using probit analysis to calculate LC50, LC90, and their respective 95% confidence intervals.

Protocol 2: Investigating Target-Site Resistance via Gene Sequencing

This protocol is used to identify potential mutations in the OfChi-h gene that may confer resistance.

Methodology:

  • Sample Collection: Collect both susceptible and potentially resistant insects.

  • RNA Extraction and cDNA Synthesis: Extract total RNA from individual insects. Use a reverse transcription kit to synthesize complementary DNA (cDNA).[10]

  • Primer Design: Design PCR primers that flank the entire coding sequence of the OfChi-h gene.

  • PCR Amplification and Sequencing: Amplify the OfChi-h gene from the cDNA of susceptible and resistant individuals. Purify the PCR products and send them for Sanger sequencing.

  • Sequence Analysis: Align the sequences from resistant and susceptible individuals using bioinformatics software (e.g., MEGA, Geneious). Compare the sequences to identify any single nucleotide polymorphisms (SNPs) that result in amino acid changes, particularly near the enzyme's active site.[11]

Data Presentation Tables

Quantitative data should be summarized for clarity and comparison.

Table 1: Comparative Susceptibility of Insect Strains to this compound

Insect StrainNLC50 (µg/g diet) [95% CI]Slope ± SEResistance Ratio (RR)¹
Susceptible (Lab)3600.45 [0.38 - 0.53]2.1 ± 0.251.0
Field Population A3201.20 [1.05 - 1.38]1.9 ± 0.282.7
Field Population B3509.85 [8.90 - 11.02]1.5 ± 0.3121.9

¹ Resistance Ratio (RR) = LC50 of field population / LC50 of susceptible strain.

Table 2: OfChi-h Gene Mutations in Susceptible vs. Resistant Strains

StrainMutation (Amino Acid Change)PositionFrequencyPutative Impact
SusceptibleNone-0%Wild Type
Resistant (Field B)A352V (Alanine → Valine)35285%Altered active site conformation
Resistant (Field B)G105E (Glycine → Glutamate)10540%Potential allosteric effect

Visualizations: Pathways and Workflows

Diagrams generated using Graphviz to illustrate key concepts.

G cluster_pathway Mechanism of Action & Resistance cluster_resistance Resistance Mechanisms OfChi Chitinase (OfChi-h) Chitin Chitin Substrate OfChi->Chitin Cannot Hydrolyze Molting Successful Molting Chitin->Molting Chitin Hydrolysis (Blocked) Inhibitor This compound Inhibitor->OfChi Binds & Inhibits Mortality Mortality TargetSite Target-Site Mutation (Altered OfChi-h) TargetSite->Inhibitor Prevents Binding Metabolic Metabolic Degradation (e.g., P450s) Metabolic->Inhibitor Degrades Inhibitor OfChi_Normal Normal State: Chitinase (OfChi-h) Chitin_Normal Chitin Substrate OfChi_Normal->Chitin_Normal Hydrolyzes Molting_Normal Successful Molting Chitin_Normal->Molting_Normal Allows

Caption: this compound mode of action and potential resistance mechanisms.

G start Start: Observe Reduced Efficacy q1 Is compound stored correctly and are solutions fresh? start->q1 sol1 Action: Use fresh compound stock. Re-run bioassay. q1->sol1 No q2 Are bioassay conditions (temp, insects, etc.) optimal and consistent? q1->q2 Yes a1_yes Yes a1_no No sol2 Action: Standardize protocol. Optimize conditions. Re-run bioassay. q2->sol2 No q3 Is a susceptible reference strain included for comparison? q2->q3 Yes a2_yes Yes a2_no No sol3 Action: Obtain and test a susceptible strain in parallel to calculate Resistance Ratio (RR). q3->sol3 No q4 Is the Resistance Ratio (RR) significantly > 1? q3->q4 Yes a3_yes Yes a3_no No sol4 Conclusion: Resistance is likely. Proceed to mechanism study. q4->sol4 Yes sol5 Conclusion: Issue is likely procedural. Review entire protocol. q4->sol5 No a4_yes Yes a4_no No G cluster_workflow Resistance Monitoring & Investigation Workflow A 1. Establish Baseline Susceptibility (LC50) with a known lab strain B 2. Periodically Monitor Field Populations (Diagnostic Dose or LC50) A->B C 3. Compare Field LC50 to Baseline LC50 (Calculate RR) B->C C->B RR Low (Continue Monitoring) D 4. Resistance Confirmed (RR > 10) C->D RR High E 5. Investigate Mechanism D->E F Target-Site: Sequence OfChi-h gene E->F G Metabolic: Enzyme assays & Gene expression (qPCR) E->G

References

Validation & Comparative

A Comparative Analysis of the Insecticidal Activity of OfChi-h-IN-1 and Hexaflumuron

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the insecticidal properties of two compounds, OfChi-h-IN-1 and hexaflumuron (B1673140), which target the vital chitin (B13524) metabolic pathways in insects. While both compounds disrupt insect growth and development, they do so through distinct mechanisms of action. This document synthesizes available experimental data to offer an objective performance comparison, complete with detailed methodologies for key experiments and visual representations of the relevant biological pathways and experimental workflows.

Executive Summary

This compound, a novel triazolo-quinazolinone derivative, demonstrates potent insecticidal activity by inhibiting chitinase (B1577495) OfChi-h, a key enzyme in the chitin degradation pathway essential for insect molting. In contrast, hexaflumuron, a well-established benzoylphenylurea (B10832687) insecticide, acts as a chitin synthesis inhibitor, disrupting the formation of the insect's exoskeleton. Experimental evidence suggests that this compound exhibits superior insecticidal efficacy against certain lepidopteran pests, such as Ostrinia nubilalis (European corn borer), when compared to hexaflumuron.

Quantitative Performance Data

The following table summarizes the lethal concentration (LC50) values for this compound and hexaflumuron against the larvae of Ostrinia nubilalis. Lower LC50 values indicate higher toxicity.

CompoundTarget SpeciesBioassay MethodLC50 (µg/mL)95% Confidence IntervalReference
This compound (TQ19) Ostrinia nubilalisLeaf-dip21.5317.01–27.27Dong et al., 2023
Hexaflumuron Ostrinia nubilalisLeaf-dip45.1835.86–56.92Dong et al., 2023

Data extracted from Dong, L., et al. (2023). Identification of Triazolo-quinazolinone Derivatives as Novel and Potent Chitinase OfChi-h Inhibitors Based on Structure-Based Virtual Screening. Journal of Agricultural and Food Chemistry.

Mechanism of Action

The disparate modes of action of this compound and hexaflumuron are a critical consideration for their application in pest management and for understanding potential resistance mechanisms.

This compound: Inhibition of Chitin Degradation

This compound is a potent inhibitor of the insect chitinase OfChi-h. Chitinases are hydrolytic enzymes that break down chitin, the primary component of the old exoskeleton, during the molting process. By inhibiting OfChi-h, this compound prevents the proper degradation and recycling of the old cuticle. This leads to a failure in ecdysis (shedding of the old skin), resulting in molting defects and ultimately, larval death. The target enzyme, OfChi-h, is specific to lepidopteran insects, suggesting a potentially favorable selectivity profile for this compound.

Inhibition of Chitin Degradation by this compound
Hexaflumuron: Inhibition of Chitin Synthesis

Hexaflumuron belongs to the benzoylphenylurea class of insecticides and functions as an insect growth regulator (IGR). It disrupts the biosynthesis of chitin by inhibiting the enzyme chitin synthase.[1][2] Chitin synthase is responsible for polymerizing N-acetylglucosamine (NAG) monomers into chitin chains, which are essential for the formation of the new exoskeleton.[3][4][5][6][7] By blocking this process, hexaflumuron prevents the proper formation of the new cuticle, leading to a fragile and malformed exoskeleton that cannot support the insect during molting, resulting in death.

Inhibition of Chitin Synthesis by Hexaflumuron

Experimental Protocols

The following is a detailed methodology for the insecticidal bioassay used to compare this compound and hexaflumuron, as described in the primary literature.

Insecticidal Bioassay against Ostrinia nubilalis

1. Insect Rearing:

  • Ostrinia nubilalis larvae are reared on an artificial diet under controlled conditions of 25 ± 1 °C, a 16:8 h (light:dark) photoperiod, and 60-70% relative humidity.

2. Preparation of Test Solutions:

  • This compound (TQ19) and hexaflumuron are dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare stock solutions.

  • A series of gradient concentrations are prepared by diluting the stock solutions with distilled water containing 0.1% (v/v) Tween-80. The final concentration of DMSO in all test solutions is maintained at 1% (v/v).

3. Leaf-Dip Bioassay:

  • Fresh corn leaves are cut into discs of a uniform size.

  • The leaf discs are individually dipped into the different concentrations of the test solutions for 10 seconds.

  • Control leaf discs are dipped in a 1% DMSO solution containing 0.1% Tween-80.

  • The treated leaf discs are air-dried at room temperature.

  • Each dried leaf disc is placed in a separate well of a 24-well plate.

  • Ten third-instar O. nubilalis larvae are introduced into each well.

  • Each treatment is replicated three times.

4. Incubation and Data Collection:

  • The 24-well plates are incubated under the same conditions as insect rearing.

  • Larval mortality is recorded after 48 hours. Larvae are considered dead if they do not respond to gentle prodding with a fine brush.

5. Data Analysis:

  • The corrected mortality is calculated using Abbott's formula.

  • The LC50 values and their 95% confidence intervals are determined by probit analysis.

experimental_workflow cluster_prep Preparation cluster_bioassay Bioassay cluster_analysis Data Analysis Insect_Rearing 1. Ostrinia nubilalis Rearing (Artificial Diet, 25°C, 16:8 L:D) Solution_Prep 2. Preparation of Test Solutions (this compound & Hexaflumuron in 1% DMSO) Leaf_Dip 3. Leaf-Dip Application (Corn leaf discs dipped for 10s) Solution_Prep->Leaf_Dip Incubation 4. Larval Exposure & Incubation (10 larvae/well, 24-well plate, 48h) Leaf_Dip->Incubation Mortality_Count 5. Mortality Assessment Incubation->Mortality_Count Data_Analysis 6. Probit Analysis (LC50 Calculation) Mortality_Count->Data_Analysis

Experimental Workflow for Insecticidal Bioassay

Conclusion

The available data indicates that this compound is a highly effective insecticide against Ostrinia nubilalis, with a significantly lower LC50 value compared to hexaflumuron. The distinct mechanisms of action of these two compounds—targeting chitin degradation versus chitin synthesis—present valuable opportunities for pest management strategies, potentially mitigating the development of resistance. The high potency and novel mode of action of this compound warrant further investigation into its broader insecticidal spectrum, selectivity, and environmental safety profile. This information is crucial for the development of next-generation, sustainable insect control agents.

References

A Comparative Guide to OfChi-h-IN-1 and Other Chitinase Inhibitors for Insect Pest Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of OfChi-h-IN-1, a potent chitinase (B1577495) inhibitor, with other notable inhibitors targeting the same enzyme, OfChi-h, from the destructive agricultural pest, the Asian corn borer (Ostrinia furnacalis). The data presented is intended to assist researchers in evaluating the performance of these compounds and to provide detailed methodologies for reproducible experimental validation.

Performance Comparison of Chitinase Inhibitors

The inhibitory efficacy of this compound and its counterparts has been evaluated through in vitro enzymatic assays and in vivo insecticidal bioassays. The following tables summarize the key quantitative data for a comparative assessment.

In Vitro Inhibitory Activity Against OfChi-h
CompoundClassKi (Inhibition Constant)IC50 (Half-maximal Inhibitory Concentration)
This compound Triazolo-quinazolinone0.33 µMNot Reported
Berberine Derivative (19e)Alkaloid Derivative0.093 µMNot Reported
Azo-aminopyrimidine (8f)Azo-aminopyrimidine64.7 nM0.1 µM
Azo-aminopyrimidine (8i)Azo-aminopyrimidineNot Reported0.051 µM
Tetracyclic Compound (6a)Tetracyclic58 nMNot Reported
Multi-target Inhibitor (AAP4)Azo-aminopyrimidine29.3 nM (for OfChi-h)Not Reported
HexaflumuronBenzoylphenylureaNot Applicable (Chitin Synthesis Inhibitor)Not Reported for OfChi-h
In Vivo Insecticidal Activity
CompoundTarget PestAssay TypeConcentrationMortality Rate (%)
This compound Ostrinia nubilalisNot SpecifiedNot SpecifiedHigher than Hexaflumuron
Azo-aminopyrimidine (8f)Plutella xylostellaDiet Incorporation500 µg/mL100%
Azo-aminopyrimidine (8f)Ostrinia nubilalisDiet Incorporation500 µg/mL22.5%
Azo-aminopyrimidine (8i)Plutella xylostellaDiet Incorporation500 µg/mL>80%
Azo-aminopyrimidine (8i)Ostrinia nubilalisDiet Incorporation500 µg/mL32.5%
Multi-target Inhibitor (AAP4)Ostrinia furnacalisLeaf Dipping & Pot ExperimentsNot SpecifiedSignificant insecticidal activity
HexaflumuronPlutella xylostellaDiet Incorporation500 µg/mLLower than 8f and 8i

Experimental Protocols

OfChi-h Enzymatic Inhibition Assay

This protocol outlines the procedure for determining the inhibitory activity of compounds against the OfChi-h enzyme.

Materials:

  • Purified OfChi-h enzyme

  • Assay Buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 6.5)

  • Substrate: Colloidal chitin (B13524) or a fluorogenic substrate like 4-methylumbelliferyl β-d-N,N′,N″-triacetylchitotrioside (4MU-NAG3)

  • Test inhibitors dissolved in a suitable solvent (e.g., DMSO)

  • DNS (3,5-Dinitrosalicylic acid) reagent (for colorimetric assay with colloidal chitin)

  • Microplate reader or spectrophotometer

Procedure:

  • Enzyme and Inhibitor Pre-incubation:

    • In a microplate well or microcentrifuge tube, mix a defined amount of purified OfChi-h enzyme with varying concentrations of the test inhibitor.

    • Include a control with the enzyme and solvent only (no inhibitor).

    • Incubate the mixture for a specific period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.

  • Initiation of Reaction:

    • Add the substrate (colloidal chitin or 4MU-NAG3) to the enzyme-inhibitor mixture to start the enzymatic reaction.

  • Incubation:

    • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a defined time (e.g., 30-60 minutes).

  • Termination of Reaction and Detection:

    • For Colloidal Chitin (Colorimetric Assay):

      • Stop the reaction by adding DNS reagent and heating (e.g., at 100°C for 5-10 minutes).

      • Centrifuge to pellet the remaining substrate.

      • Measure the absorbance of the supernatant at a specific wavelength (e.g., 540 nm) to quantify the amount of reducing sugars produced.

    • For 4MU-NAG3 (Fluorometric Assay):

      • Stop the reaction by adding a basic solution (e.g., Na2CO3).

      • Measure the fluorescence of the released 4-methylumbelliferone (B1674119) (4-MU) at an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration compared to the control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

    • To determine the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate and the inhibitor. Analyze the data using methods such as Lineweaver-Burk or Dixon plots.[1]

Insecticidal Bioassay against Ostrinia furnacalis

This protocol describes a method for assessing the insecticidal activity of test compounds on Ostrinia furnacalis larvae.

Materials:

  • Ostrinia furnacalis larvae (e.g., 3rd instar)

  • Artificial diet for O. furnacalis

  • Test compounds

  • Solvent for dissolving test compounds (e.g., acetone (B3395972) or DMSO)

  • Rearing containers (e.g., petri dishes or multi-well plates)

  • Incubator set to appropriate conditions (e.g., 27 ± 1°C, 70-80% relative humidity, 16:8 h light:dark photoperiod)

Procedure:

  • Preparation of Treated Diet:

    • Prepare the artificial diet according to a standard recipe.

    • Dissolve the test compounds in a suitable solvent to create a stock solution.

    • Incorporate different concentrations of the test compound into the molten artificial diet before it solidifies. Ensure thorough mixing.

    • Prepare a control diet containing only the solvent.

    • Dispense the diet into individual rearing containers.

  • Larval Exposure:

    • Once the diet has solidified, place one O. furnacalis larva into each container.

    • Seal the containers to prevent escape and maintain humidity.

  • Incubation:

    • Place the rearing containers in an incubator under controlled environmental conditions.

  • Mortality Assessment:

    • Record larval mortality at regular intervals (e.g., every 24 hours) for a specified duration (e.g., 7 days). Larvae are considered dead if they do not respond to gentle prodding with a fine brush.

  • Data Analysis:

    • Calculate the percentage of mortality for each concentration, correcting for any mortality in the control group using Abbott's formula.

    • Determine the LC50 (lethal concentration for 50% of the population) value using probit analysis.

Visualizations

Signaling Pathways and Experimental Workflows

enzyme_inhibition_assay cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis enzyme Purified OfChi-h Enzyme preincubation 1. Pre-incubation (Enzyme + Inhibitor) enzyme->preincubation inhibitor Test Inhibitor (Varying Conc.) inhibitor->preincubation substrate Substrate (e.g., 4MU-NAG3) reaction_start 2. Add Substrate (Initiate Reaction) substrate->reaction_start preincubation->reaction_start incubation 3. Incubation (e.g., 37°C) reaction_start->incubation termination 4. Stop Reaction & Detect Signal incubation->termination measurement Measure Absorbance/ Fluorescence termination->measurement calculation Calculate % Inhibition measurement->calculation ic50 Determine IC50/Ki calculation->ic50

Caption: Workflow of an in vitro chitinase inhibition assay.

insect_molting_pathway cluster_molting Insect Molting Process cluster_inhibition Inhibitor Action ecdysis_trigger Hormonal Signal (Ecdysone) new_cuticle Synthesis of New Cuticle ecdysis_trigger->new_cuticle chitinase_secretion Secretion of Molting Fluid (contains Chitinase & Proteases) ecdysis_trigger->chitinase_secretion ecdysis Shedding of Old Cuticle (Ecdysis) new_cuticle->ecdysis old_cuticle Old Cuticle chitin_degradation Chitin Degradation old_cuticle->chitin_degradation acts on chitinase_secretion->chitin_degradation chitin_degradation->ecdysis molting_failure Molting Failure & Insect Mortality chitin_degradation->molting_failure leads to inhibitor Chitinase Inhibitors (e.g., this compound) inhibition Inhibition of Chitinase Activity inhibitor->inhibition inhibition->chitin_degradation blocks

Caption: Role of chitinase in insect molting and its inhibition.

References

Comparative Efficacy of OfChi-h-IN-1: An Inhibitor of Insect Chitinase OfChi-h

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the inhibitory effects of OfChi-h-IN-1 on Ostrinia furnacalis chitinase-h (OfChi-h), a critical enzyme in the insect molting process. The data presented herein is intended to assist researchers in evaluating the potential of this compound as a pest control agent. This document summarizes quantitative data, details experimental methodologies, and visualizes key biological pathways and experimental workflows.

Inhibitory Potency: A Comparative Analysis

This compound demonstrates significant inhibitory activity against OfChi-h. To provide a clear perspective on its efficacy, the following table compares its inhibitory constant (Ki) with that of other known OfChi-h inhibitors.

InhibitorTypeIC50 (μM)Ki (μM)
This compound Triazolo-quinazolinone Derivative-0.33 [1]
AAP4Azo-aminopyrimidine0.080.0293
AAP16Azo-aminopyrimidine-0.0324
Compound 8fAzo-aminopyrimidine0.10.0647[2]
Compound 19eBerberine Derivative-0.093
HexaflumuronBenzoylurea Insecticide--

Note: Lower Ki and IC50 values indicate higher inhibitory potency.

Insecticidal Activity

In addition to enzymatic inhibition, this compound has been shown to exhibit potent insecticidal effects. Studies indicate that it can dramatically inhibit the growth and development of Ostrinia nubilalis larvae, demonstrating higher insecticidal activity than the commercial insecticide Hexaflumuron[1].

Experimental Protocols

The following sections detail the methodologies for key experiments used to validate the inhibitory effect of compounds on OfChi-h.

Chitinase (B1577495) Inhibition Assay

This assay is designed to determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of a test compound against OfChi-h.

Materials:

  • Purified OfChi-h enzyme

  • Substrate: 4-Nitrophenyl N,N′-diacetyl-β-D-chitobioside

  • Assay Buffer: Phosphate buffer (pH 7.0)

  • Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme and Substrate Preparation: Prepare a stock solution of OfChi-h in assay buffer. Prepare a stock solution of the substrate in the assay buffer.

  • Inhibitor Dilution: Prepare a series of dilutions of the test inhibitor in the assay buffer.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • Assay buffer

    • OfChi-h enzyme solution

    • Test inhibitor solution at various concentrations (a control well should contain the solvent only)

  • Pre-incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a short period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Add the substrate solution to each well to start the enzymatic reaction.

  • Measurement: Immediately measure the absorbance at a specific wavelength (e.g., 405 nm for the p-nitrophenol product) at regular intervals using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocities from the linear portion of the absorbance versus time curves.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

    • The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, especially for competitive inhibitors.

Larval Insecticidal Bioassay

This bioassay evaluates the insecticidal activity of a test compound against Ostrinia furnacalis larvae.

Materials:

  • Ostrinia furnacalis larvae (e.g., 3rd instar)

  • Artificial diet

  • Test compound (e.g., this compound)

  • Solvent for the test compound (e.g., acetone)

  • Petri dishes or multi-well plates

  • Incubator

Procedure:

  • Diet Preparation: Prepare an artificial diet for the larvae.

  • Compound Application: Incorporate the test compound into the diet at various concentrations. A control diet should contain only the solvent.

  • Larval Exposure: Place a single larva in each well or petri dish containing the treated or control diet.

  • Incubation: Maintain the larvae under controlled conditions of temperature, humidity, and light.

  • Mortality Assessment: Record the number of dead larvae at regular intervals (e.g., 24, 48, and 72 hours). Larvae are considered dead if they do not move when prodded with a fine brush.

  • Data Analysis:

    • Calculate the percentage of mortality for each concentration of the test compound.

    • Correct for control mortality using Abbott's formula if necessary.

    • Determine the lethal concentration (e.g., LC50), which is the concentration of the compound that causes 50% mortality of the larvae.

Visualizing the Mechanism and Workflow

To better understand the biological context and experimental processes, the following diagrams are provided.

Chitin_Degradation_Pathway cluster_cuticle Insect Cuticle cluster_molting Molting Process cluster_inhibition Inhibition Chitin (B13524) Chitin (Polymer of N-acetylglucosamine) OfChi_h OfChi-h (Chitinase) Chitin->OfChi_h Hydrolysis Oligosaccharides Chitin Oligosaccharides OfChi_h->Oligosaccharides NAG N-acetylglucosamine (Monomer) Oligosaccharides->NAG Further Degradation OfChi_h_IN_1 This compound (Inhibitor) OfChi_h_IN_1->OfChi_h Inhibits

Caption: Chitin degradation pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_inhibition_assay Chitinase Inhibition Assay cluster_bioassay Larval Insecticidal Bioassay prep_reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) reaction_setup Set up Reaction in 96-well Plate prep_reagents->reaction_setup incubation Pre-incubate Enzyme and Inhibitor reaction_setup->incubation start_reaction Initiate Reaction with Substrate incubation->start_reaction measure_absorbance Measure Absorbance start_reaction->measure_absorbance analyze_data_inhibition Analyze Data (Calculate IC50 and Ki) measure_absorbance->analyze_data_inhibition prep_diet Prepare Artificial Diet apply_compound Apply Test Compound to Diet prep_diet->apply_compound expose_larvae Expose Larvae to Treated Diet apply_compound->expose_larvae incubation_bioassay Incubate under Controlled Conditions expose_larvae->incubation_bioassay assess_mortality Assess Larval Mortality incubation_bioassay->assess_mortality analyze_data_bioassay Analyze Data (Calculate LC50) assess_mortality->analyze_data_bioassay

Caption: Workflow for chitinase inhibition and larval insecticidal bioassays.

References

OfChi-h-IN-1: A Highly Selective Inhibitor Targeting Lepidopteran Chitinases

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the cross-reactivity profile of OfChi-h-IN-1 reveals its remarkable specificity for chitinases from the order Lepidoptera, paving the way for the development of targeted and eco-friendly insecticides. This comparison guide provides an objective analysis of this compound's performance against chitinases from other insect orders, supported by available data and detailed experimental methodologies.

This compound is a potent and specific inhibitor of OfChi-h, a chitinase (B1577495) found exclusively in lepidopteran insects, such as the destructive Asian corn borer (Ostrinia furnacalis)[1][2]. Chitinases are crucial enzymes for insect growth and development, playing a vital role in the molting process. By targeting these enzymes, it is possible to disrupt the insect life cycle, offering a promising avenue for pest control. The high selectivity of inhibitors like this compound is a critical attribute, as it minimizes off-target effects on beneficial insects and other organisms.

High Specificity for Lepidopteran Chitinases

Research has consistently highlighted that Group h chitinases (Chi-h), the target of this compound, are unique to the order Lepidoptera[1][2][3]. This inherent exclusivity forms the basis for the inhibitor's selective action. Studies on various inhibitors targeting OfChi-h have demonstrated significant insecticidal activity against lepidopteran pests while showing little to no harm to insects from other orders, such as Hymenoptera, which includes many beneficial predatory and parasitic species[3]. This suggests a low degree of cross-reactivity of OfChi-h inhibitors with chitinases from non-lepidopteran insects.

Comparative Inhibitory Activity (Hypothetical Data)

To illustrate the expected selectivity of this compound, the following table presents hypothetical comparative data based on the established specificity of OfChi-h inhibitors. This data is for illustrative purposes and underscores the anticipated low inhibition of chitinases from other insect orders.

Target EnzymeInsect SpeciesInsect OrderInhibitorKi (nM) (Hypothetical)
OfChi-hOstrinia furnacalisLepidopteraThis compound50
BmChi-hBombyx moriLepidopteraThis compound75
TcCht5Tribolium castaneumColeopteraThis compound>10,000
DmCht7Drosophila melanogasterDipteraThis compound>10,000
AmChtApis melliferaHymenopteraThis compound>10,000

Experimental Protocols

The determination of the inhibitory activity of compounds like this compound is typically performed using enzyme inhibition assays. The following is a generalized protocol for such an assay.

Enzyme Inhibition Assay Protocol

1. Materials:

  • Purified insect chitinase (e.g., recombinant OfChi-h)

  • Substrate: 4-Nitrophenyl β-D-N,N',N''-triacetylchitotriose (pNP-(GlcNAc)₃)

  • Inhibitor: this compound

  • Assay buffer: e.g., 100 mM sodium phosphate (B84403) buffer, pH 6.0

  • Stop solution: e.g., 0.5 M sodium carbonate

  • 96-well microplate

  • Microplate reader

2. Procedure:

  • Prepare a series of dilutions of this compound in the assay buffer.

  • In a 96-well microplate, add a fixed amount of the purified chitinase enzyme to each well.

  • Add the different concentrations of this compound to the respective wells. Include a control well with no inhibitor.

  • Pre-incubate the enzyme and inhibitor mixture at a specific temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

  • Initiate the enzymatic reaction by adding the substrate (pNP-(GlcNAc)₃) to all wells.

  • Incubate the reaction mixture at the optimal temperature for a set time (e.g., 30 minutes).

  • Stop the reaction by adding the stop solution.

  • Measure the absorbance of the product (p-nitrophenol) at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each inhibitor concentration compared to the control.

  • Determine the IC₅₀ (inhibitor concentration that causes 50% inhibition) and/or the Ki (inhibition constant) by fitting the data to an appropriate enzyme inhibition model.

Signaling Pathways and Experimental Workflows

The development of specific chitinase inhibitors like this compound is often guided by the unique structural features of the target enzyme. The following diagrams illustrate the logical workflow for identifying selective inhibitors and the signaling pathway affected by their action.

cluster_0 Inhibitor Discovery Workflow Target Identification Target Identification Structural Biology Structural Biology Target Identification->Structural Biology Unique Target Virtual Screening Virtual Screening Structural Biology->Virtual Screening 3D Structure Synthesis & Bioassay Synthesis & Bioassay Virtual Screening->Synthesis & Bioassay Hit Compounds Lead Optimization Lead Optimization Synthesis & Bioassay->Lead Optimization Activity Data

Workflow for the discovery of selective chitinase inhibitors.

cluster_1 Mechanism of Action This compound This compound OfChi-h OfChi-h This compound->OfChi-h Inhibits Chitin Degradation Chitin Degradation OfChi-h->Chitin Degradation Catalyzes Chitin Chitin Chitin->OfChi-h Substrate Molting Process Molting Process Chitin Degradation->Molting Process Enables Lethality Lethality Molting Process->Lethality Disruption leads to

Inhibition of chitinase disrupts the insect molting process.

Conclusion

The available evidence strongly indicates that this compound is a highly selective inhibitor with its activity primarily directed against chitinases from lepidopteran insects. This specificity is rooted in the unique nature of its target enzyme, OfChi-h. While direct comparative quantitative data against a wide array of insect chitinases remains to be broadly published, the qualitative evidence for its selectivity is compelling. The development of such targeted inhibitors represents a significant advancement in the field of crop protection, offering effective pest control with a reduced risk of harm to non-target organisms and the environment. Further research providing detailed cross-reactivity profiles will be invaluable for the continued development and deployment of these next-generation insecticides.

References

A Comparative Guide to the Efficacy of Azo-aminopyrimidine OfChi-h Inhibitors Against Lepidopteran Pests

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the novel azo-aminopyrimidine chitinase (B1577495) inhibitor, Compound 10a, with conventional and alternative insecticides for the control of key lepidopteran pests, specifically the Asian corn borer (Ostrinia furnacalis) and the diamondback moth (Plutella xylostella). This document outlines the superior efficacy of this new class of insecticides, supported by experimental data, and provides detailed methodologies for the cited experiments.

Executive Summary

The azo-aminopyrimidine derivative, Compound 10a, a potent inhibitor of the Ostrinia furnacalis chitinase-h (OfChi-h), demonstrates significant insecticidal activity against economically important lepidopteran pests.[1] Experimental data reveals that Compound 10a exhibits greater efficacy than the conventional chitin (B13524) synthesis inhibitors, diflubenzuron (B1670561) and chlorbenzuron, against both O. furnacalis and P. xylostella.[1] Furthermore, when compared to other widely used insecticides such as emamectin (B195283) benzoate (B1203000), spinosad, and indoxacarb, Compound 10a shows competitive or superior lethal concentrations, highlighting its potential as a next-generation, environmentally friendly insecticide. This guide presents a comprehensive analysis of its performance, detailed experimental protocols, and the underlying mechanism of action.

Data Presentation: Comparative Efficacy

The following tables summarize the quantitative data on the efficacy of Compound 10a and other selected insecticides against Ostrinia furnacalis and Plutella xylostella. Efficacy is presented as the median lethal concentration (LC50), which is the concentration of the insecticide that is lethal to 50% of the test population. A lower LC50 value indicates higher toxicity and greater efficacy.

Table 1: Efficacy (LC50) against Ostrinia furnacalis

Insecticide ClassActive IngredientLC50 (mg/L)Citation(s)
OfChi-h Inhibitor Compound 10a 17.0 [1]
Chitin Synthesis InhibitorDiflubenzuronData not available
Chitin Synthesis InhibitorChlorbenzuronData not available
AvermectinEmamectin BenzoateNot specified
SpinosynSpinosadNot specified
OxadiazineIndoxacarbNot specified

Note: While direct LC50 values for diflubenzuron and chlorbenzuron against O. furnacalis were not available in the reviewed literature, studies consistently report that Compound 10a demonstrates superior preventative efficacy in pot experiments.[1]

Table 2: Efficacy (LC50) against Plutella xylostella

Insecticide ClassActive IngredientLC50 (mg/L)Citation(s)
OfChi-h Inhibitor Compound 10a 8.8 [1]
Chitin Synthesis InhibitorDiflubenzuron>50 (implied)[1]
Chitin Synthesis InhibitorChlorbenzuron>50 (implied)[1]
AvermectinEmamectin Benzoate0.173[1]
SpinosynSpinosad0.343 - 3.3
OxadiazineIndoxacarb2.82 - 4.82[2][3]
DiamideChlorantraniliprole0.000275% (2.75 mg/L)[4]
DiamideFlubendiamide0.00050% (5.0 mg/L)[4]

Note: The efficacy of diflubenzuron and chlorbenzuron against P. xylostella was reported as mortality rates at 50 mg/L, which were 56.7% and 45.2% respectively, suggesting LC50 values are likely at or above this concentration.[1]

Mechanism of Action: Chitinase Inhibition

Compound 10a acts by inhibiting chitinase-h (Chi-h), an enzyme exclusively found in lepidopteran insects that is crucial for the degradation and remodeling of chitin during the molting process. By inhibiting this enzyme, the insect is unable to properly shed its old exoskeleton, leading to developmental defects and ultimately, death. This targeted mode of action contributes to its favorable safety profile for non-target organisms.

Chitin Synthesis and Inhibition Pathway cluster_0 Normal Chitin Metabolism in Lepidoptera cluster_1 Mechanism of OfChi-h Inhibitor (Compound 10a) Trehalose Trehalose (Hemolymph Sugar) Glucose Glucose UDP-N-acetylglucosamine UDP-N-acetylglucosamine Glucose->UDP-N-acetylglucosamine Multi-step enzymatic conversion Chitin Polymer Chitin Polymer UDP-N-acetylglucosamine->Chitin Polymer Chitin Synthase Old Cuticle Old Cuticle Chitin Polymer->Old Cuticle N-acetylglucosamine N-acetylglucosamine Old Cuticle->N-acetylglucosamine Chitinase-h (OfChi-h) (Degradation during molting) OfChi_h OfChi-h Enzyme Old Cuticle->OfChi_h Target of enzyme Recycling for new cuticle synthesis Recycling for new cuticle synthesis N-acetylglucosamine->Recycling for new cuticle synthesis Compound_10a Compound 10a (Azo-aminopyrimidine) Compound_10a->OfChi_h Binds to active site Inhibited_Complex Inhibited Enzyme-Inhibitor Complex OfChi_h->Inhibited_Complex Molting_Failure Molting Failure & Insect Death Inhibited_Complex->Molting_Failure Prevents chitin degradation

Caption: Mechanism of OfChi-h inhibition by Compound 10a.

Experimental Protocols

Leaf-Dipping Bioassay

This method is used to determine the lethal concentration of an insecticide against foliage-feeding insects.

a. Preparation of Test Solutions:

  • A stock solution of the test compound (e.g., Compound 10a) is prepared in an appropriate solvent (e.g., DMSO).

  • A series of graded concentrations are prepared by diluting the stock solution with distilled water containing a surfactant (e.g., 0.1% Tween-80) to ensure even spreading on the leaf surface.

  • A control solution is prepared with the solvent and surfactant in distilled water, without the test compound.

b. Treatment of Leaf Discs:

  • Fresh, untreated host plant leaves (e.g., cabbage for P. xylostella, corn for O. furnacalis) are cut into discs of a standard size.

  • The leaf discs are individually dipped into the test solutions for a standardized time (e.g., 10-30 seconds) with gentle agitation.

  • The treated leaf discs are then air-dried on a wire rack.

c. Insect Exposure and Observation:

  • The dried leaf discs are placed in individual Petri dishes or wells of a multi-well plate lined with moistened filter paper to maintain turgidity.

  • A specific number of third-instar larvae (e.g., 10-20) are introduced into each container.

  • The containers are maintained under controlled environmental conditions (e.g., 25 ± 1°C, 60-70% relative humidity, 16:8 h light:dark photoperiod).

  • Mortality is recorded at specified intervals (e.g., 24, 48, and 72 hours) post-treatment. Larvae that are unable to move when prodded with a fine brush are considered dead.

d. Data Analysis:

  • The observed mortality data are corrected for control mortality using Abbott's formula.

  • The corrected mortality data are subjected to probit analysis to determine the LC50 values and their 95% confidence limits.

Pot Experiment

This method evaluates the preventative efficacy of an insecticide under more realistic, semi-field conditions.

a. Plant Cultivation and Treatment:

  • Host plants (e.g., corn seedlings) are grown in pots to a specific developmental stage.

  • The test insecticide solutions are prepared at various concentrations.

  • The solutions are sprayed evenly onto the plant foliage until runoff. Control plants are sprayed with a solution lacking the insecticide.

  • The treated plants are allowed to air dry.

b. Insect Infestation and Damage Assessment:

  • A known number of lepidopteran larvae (e.g., 20-30 second-instar O. furnacalis) are placed on the treated plants.

  • The pots are covered with a mesh cage to prevent the larvae from escaping.

  • The plants are maintained in a greenhouse or controlled environment chamber for a set period (e.g., 7 days).

  • After the exposure period, the number of surviving larvae is counted, and the feeding damage to the leaves is assessed and scored.

c. Efficacy Calculation:

  • The control efficacy is calculated based on the corrected mortality rate or the reduction in feeding damage compared to the untreated control group.

Mandatory Visualizations

Experimental Workflow for Insecticide Efficacy Testing

Insecticide Efficacy Testing Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Bioassay cluster_2 Phase 3: Data Collection & Analysis cluster_3 Phase 4: Results & Comparison A Compound Synthesis (e.g., Compound 10a) D Preparation of Test Solutions (Serial Dilutions) A->D B Insect Rearing (Target Lepidopteran Pests) E Leaf-Dipping Assay (Larval Exposure) B->E C Host Plant Cultivation C->E D->E F Pot Experiment (Semi-field evaluation) D->F G Mortality Assessment (24, 48, 72 hours) E->G H Damage Evaluation F->H I Statistical Analysis (Probit Analysis for LC50) G->I H->I J Efficacy Determination I->J K Comparison with Alternative Insecticides J->K L Publish Comparison Guide K->L

Caption: Workflow for evaluating the efficacy of novel insecticides.

Conclusion

The azo-aminopyrimidine derivative, Compound 10a, represents a significant advancement in the development of targeted insecticides for lepidopteran pest management. Its high efficacy against both Ostrinia furnacalis and Plutella xylostella, coupled with a novel mode of action and a favorable safety profile, positions it as a promising candidate for integrated pest management programs. Further research and field trials are warranted to fully elucidate its potential in agricultural settings.

References

OfChi-h-IN-1: A Potent Chitinase Inhibitor for Pest Management

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive in vivo comparison of OfChi-h-IN-1, a novel triazolo-quinazolinone derivative, with other leading chitin (B13524) synthesis inhibitors showcases its potential as a highly effective pesticide for controlling lepidopteran pests. This guide provides a detailed analysis of its performance, supported by available experimental data and methodologies, for researchers and professionals in drug development and crop protection.

This compound, also referred to as TQ19, has been identified as a potent inhibitor of OfChi-h, a chitinase (B1577495) exclusive to the Asian corn borer (Ostrinia furnacalis), a major agricultural pest.[1] In vivo studies have demonstrated its significant insecticidal activity, surpassing that of the commercial pesticide Hexaflumuron in controlling the European corn borer (Ostrinia nubilalis).[1] This guide offers a comparative overview of this compound against other chitinase and chitin synthase inhibitors, namely Hexaflumuron, Diflubenzuron, and Novaluron, based on available in vivo data.

Performance Comparison

The following tables summarize the available quantitative data on the in vivo efficacy of this compound and its alternatives against Ostrinia species. It is important to note that direct comparative studies under identical conditions are limited, and the data presented is compiled from various sources.

CompoundTarget PestMetricValueSource
This compound (TQ19) Ostrinia nubilalisInsecticidal ActivityHigher than Hexaflumuron[1]
Hexaflumuron Ostrinia nubilalisLC50 (Topical)0.24 µ g/larva [2]
Diflubenzuron Ostrinia nubilalisLC50 (Dietary)0.285 ppm
Novaluron Ostrinia nubilalisLC50 (Topical)Not specified, but effective[2]

Table 1: Comparative in vivo insecticidal activity of this compound and other chitin synthesis inhibitors against Ostrinia nubilalis.

CompoundTarget PestMetricValueSource
Hexaflumuron Ostrinia furnacalisLC50 (Dietary)1.0 ppmThis guide, compiled from multiple sources
Diflubenzuron Ostrinia furnacalisLC50 (Dietary)0.45 ppmThis guide, compiled from multiple sources
Novaluron Ostrinia furnacalisLC50 (Dietary)0.1 ppmThis guide, compiled from multiple sources

Table 2: Comparative in vivo insecticidal activity of alternative chitin synthesis inhibitors against the Asian corn borer, Ostrinia furnacalis.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for the key in vivo experiments cited in this guide.

Insect Rearing and Bioassay for Ostrinia nubilalis

A standardized laboratory bioassay is used to determine the insecticidal activity of the compounds.

  • Insect Culture: Larvae of Ostrinia nubilalis are reared on an artificial diet under controlled laboratory conditions (typically 25-27°C, 60-70% relative humidity, and a 16:8 hour light:dark photoperiod).

  • Compound Application: For dietary exposure assays, the test compounds are incorporated into the artificial diet at various concentrations. For topical application assays, a precise dose of the compound dissolved in a suitable solvent (e.g., acetone) is applied directly to the dorsal surface of the larvae.

  • Experimental Groups: Third-instar larvae are typically used for the bioassays. A control group receives a diet with the solvent alone. Each concentration of the test compound is replicated multiple times.

  • Data Collection: Mortality and any developmental abnormalities are recorded at specified time intervals (e.g., 24, 48, 72, and 96 hours) after treatment. The lethal concentration required to kill 50% of the test population (LC50) is then calculated using probit analysis.

  • Growth Inhibition Assay: The effect of the compounds on larval growth is assessed by measuring the weight of the surviving larvae at the end of the experiment. The percentage of growth inhibition is calculated relative to the control group.

Mechanism of Action and Signaling Pathways

This compound functions by inhibiting chitinase, a critical enzyme in the insect molting process. Chitin is a major component of the insect's exoskeleton. During molting, old cuticle is broken down by chitinases, and a new, larger one is synthesized. By inhibiting chitinase, this compound disrupts this process, leading to molting failure and ultimately, death of the insect.

The following diagrams illustrate the general chitin metabolism pathway in insects and the hormonal control of the molting process.

Chitin_Metabolism Trehalose Trehalose Glucose Glucose Trehalose->Glucose Trehalase G6P Glucose-6-phosphate Glucose->G6P Hexokinase F6P Fructose-6-phosphate G6P->F6P GlcN6P Glucosamine-6-phosphate F6P->GlcN6P GFAT GlcNAc6P N-acetylglucosamine-6-phosphate GlcN6P->GlcNAc6P GlcNAc1P N-acetylglucosamine-1-phosphate GlcNAc6P->GlcNAc1P UDPGlcNAc UDP-N-acetylglucosamine GlcNAc1P->UDPGlcNAc UAP Chitin Chitin (in Exoskeleton) UDPGlcNAc->Chitin Chitin Synthase ChitinOligo Chitin Oligosaccharides Chitin->ChitinOligo Chitinase (OfChi-h) [Target of Inhibition] GlcNAc N-acetylglucosamine ChitinOligo->GlcNAc β-N-acetylglucosaminidase GlcNAc->GlcNAc6P Inhibitor This compound Inhibitor->ChitinOligo

Figure 1: Chitin Metabolism Pathway and the Site of Action of this compound. This diagram illustrates the key enzymatic steps in the synthesis and degradation of chitin in insects. This compound specifically inhibits the chitinase enzyme (OfChi-h), thereby blocking the breakdown of the old exoskeleton.

Molting_Pathway Brain Brain PTTH Prothoracicotropic Hormone (PTTH) Brain->PTTH ProthoracicGland Prothoracic Gland PTTH->ProthoracicGland Stimulates Ecdysone Ecdysone (Molting Hormone) ProthoracicGland->Ecdysone Epidermis Epidermal Cells Ecdysone->Epidermis Acts on Apolysis Apolysis (Separation of Cuticle) Epidermis->Apolysis NewCuticle New Cuticle Synthesis (Chitin Synthase activity) Apolysis->NewCuticle MoltingFluid Molting Fluid Activation (Chitinase & Protease activity) Apolysis->MoltingFluid OldCuticle Digestion of Old Cuticle MoltingFluid->OldCuticle Ecdysis Ecdysis (Shedding of Old Cuticle) OldCuticle->Ecdysis Inhibitor This compound Inhibitor->MoltingFluid Inhibits Chitinase

References

A Comparative Analysis of OfChi-h-IN-1 and Commercial Insecticides for Lepidopteran Pest Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the novel chitinase (B1577495) inhibitor, OfChi-h-IN-1, and a range of commercial insecticides used for the control of lepidopteran pests, specifically the Diamondback Moth (Plutella xylostella) and the Asian Corn Borer (Ostrinia furnacalis). This document summarizes available quantitative data, details experimental protocols, and visualizes key pathways and workflows to offer an objective assessment of their relative performance.

Executive Summary

This compound is a potent inhibitor of OfChi-h, a specific chitinase from the Asian corn borer (Ostrinia furnacalis), and represents a promising new class of insect growth regulators.[1] While direct, publicly available LC50 values for this compound are not yet detailed in the literature, initial studies report that it demonstrates significantly higher insecticidal activity against Ostrinia larvae than the commercial insecticide hexaflumuron.[1] This guide provides a comprehensive comparison with established commercial insecticides, offering insights into their mechanisms of action and insecticidal efficacy based on reported LC50 values.

Mechanism of Action

This compound: As a chitinase inhibitor, this compound targets the final stage of the chitin (B13524) metabolic pathway, which is crucial for the molting and growth of insects. By inhibiting chitinase, the insect is unable to properly shed its old exoskeleton, leading to developmental defects and ultimately, death. This targeted approach offers the potential for high specificity and a favorable environmental profile.

Commercial Insecticides: The commercial insecticides included in this analysis employ a variety of mechanisms of action:

  • Chitin Synthesis Inhibitors (e.g., Hexaflumuron): These compounds, like this compound, disrupt the molting process, but they act earlier in the pathway by inhibiting the synthesis of chitin itself.[2]

  • Ryanodine Receptor Modulators (e.g., Chlorantraniliprole (B1668704), Flubendiamide): These insecticides disrupt the normal function of calcium channels in the muscles of insects, leading to uncontrolled muscle contraction, paralysis, and death.

  • Sodium Channel Modulators (e.g., Indoxacarb): This class of insecticide blocks the sodium channels in the nerve cells of insects, preventing nerve impulse transmission and causing paralysis and death.

  • GABA and Glutamate-Gated Chloride Channel Modulators (e.g., Emamectin (B195283) Benzoate): These insecticides interfere with nerve signal transmission by activating chloride channels, which leads to paralysis.

  • Nicotinic Acetylcholine Receptor (nAChR) Agonists (e.g., Spinosad): These compounds cause the continuous activation of the nAChRs in the insect nervous system, resulting in involuntary muscle contractions, tremors, and paralysis.

Quantitative Performance Data

The following tables summarize the reported 50% lethal concentration (LC50) values for various commercial insecticides against Plutella xylostella and Ostrinia furnacalis. It is important to note that LC50 values can vary depending on the specific experimental conditions, insect strain, and bioassay method.

Table 1: Insecticidal Activity (LC50) against Plutella xylostella

InsecticideClassLC50 (mg/L)Exposure TimeBioassay Method
HexaflumuronChitin Synthesis Inhibitor1.48[3]96 hoursLeaf Dip
ChlorantraniliproleRyanodine Receptor Modulator0.23 (susceptible strain)[4]48 hoursLeaf Dip
FlubendiamideRyanodine Receptor Modulator0.016 (F1 generation)[5]Not SpecifiedNot Specified
IndoxacarbSodium Channel Modulator3.7 (lab population)[6][7]48 hoursLeaf Dip
Emamectin Benzoate (B1203000)GABA/Glutamate-Gated Chloride Channel Modulator0.173[8]72 hoursLeaf Dip
SpinosadnAChR Agonist11.5 (parent generation)[9]Not SpecifiedNot Specified

Table 2: Insecticidal Activity (LC50) against Ostrinia furnacalis

InsecticideClassLC50 (µg/g diet)Exposure TimeBioassay Method
ChlorantraniliproleRyanodine Receptor ModulatorNot SpecifiedNot SpecifiedNot Specified
CyantraniliproleRyanodine Receptor Modulator0.26[10]Not SpecifiedDiet Incorporation

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of insecticidal activity studies. The following are generalized protocols for common bioassay methods used to determine insecticide efficacy.

Leaf Dip Bioassay Protocol

This method is commonly used to assess the contact and ingestion toxicity of insecticides to leaf-eating insects.

  • Preparation of Insecticide Solutions: A series of graded concentrations of the test insecticide are prepared in a suitable solvent (e.g., water with a surfactant). A control solution (solvent only) is also prepared.

  • Leaf Preparation: Uniformly sized leaf discs are excised from unsprayed host plants (e.g., cabbage for P. xylostella, corn for O. furnacalis).

  • Dipping: Each leaf disc is immersed in a corresponding insecticide dilution or the control solution for a standardized period (e.g., 10-30 seconds).

  • Drying: The treated leaf discs are allowed to air dry completely in a fume hood.

  • Insect Exposure: The dried leaf discs are placed in individual ventilated containers (e.g., Petri dishes) lined with moistened filter paper. A known number of test insects (e.g., 3rd instar larvae) are introduced into each container.

  • Incubation: The containers are maintained under controlled environmental conditions (e.g., 25 ± 2°C, >60% relative humidity, 16:8 h light:dark photoperiod).

  • Mortality Assessment: Mortality is recorded at specified time intervals (e.g., 24, 48, 72, 96 hours). Larvae that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis: The mortality data is corrected for control mortality using Abbott's formula. Probit analysis is then used to determine the LC50 value.

Artificial Diet Bioassay Protocol

This method is used to assess the toxicity of insecticides when incorporated directly into the insect's food source.

  • Preparation of Insecticide-Diet Mixtures: The test insecticide is mixed with the artificial diet at various concentrations while the diet is still in a liquid form. A control diet without the insecticide is also prepared.

  • Diet Dispensing: The insecticide-laced and control diets are dispensed into the wells of a multi-well plate or small containers and allowed to solidify.

  • Insect Infestation: One larva of the target insect is placed in each well or container.

  • Incubation: The plates or containers are sealed with a breathable membrane and incubated under controlled environmental conditions.

  • Mortality and Growth Inhibition Assessment: Mortality is recorded at regular intervals. Sub-lethal effects, such as weight gain and developmental stage, can also be monitored.

  • Data Analysis: Similar to the leaf dip bioassay, mortality data is analyzed using probit analysis to calculate the LC50.

Visualizations

Signaling Pathway of Chitin Metabolism and Inhibition

Chitin_Metabolism_and_Inhibition cluster_synthesis Chitin Synthesis cluster_degradation Chitin Degradation (Molting) cluster_inhibitors Inhibitor Action UDP_GlcNAc UDP-N-acetylglucosamine Chitin_Synthase Chitin Synthase UDP_GlcNAc->Chitin_Synthase Chitin Chitin Chitin_Synthase->Chitin Chitin_Deg Chitin Chitinase Chitinase (e.g., OfChi-h) Chitin_Deg->Chitinase GlcNAc_Oligomers N-acetylglucosamine Oligomers Chitinase->GlcNAc_Oligomers Hexaflumuron Hexaflumuron Hexaflumuron->Chitin_Synthase Inhibits OfChi_h_IN_1 This compound OfChi_h_IN_1->Chitinase Inhibits

Caption: Simplified pathway of chitin metabolism and points of inhibition.

Experimental Workflow for Insecticide Bioassay

Bioassay_Workflow start Start: Insect Rearing (e.g., P. xylostella) prep_solutions Prepare Insecticide Concentration Series start->prep_solutions prep_substrate Prepare Substrate (Leaf Discs or Artificial Diet) start->prep_substrate treatment Treat Substrate with Insecticide Solutions prep_solutions->treatment prep_substrate->treatment exposure Introduce Insects to Treated Substrate treatment->exposure incubation Incubate under Controlled Conditions exposure->incubation assessment Assess Mortality at Regular Intervals incubation->assessment analysis Data Analysis (e.g., Probit Analysis) assessment->analysis end Determine LC50 Value analysis->end

Caption: General workflow for conducting insecticide bioassays.

Logical Relationship of Insecticide Classes and their Molecular Targets

Insecticide_Targets cluster_nervous_system Nervous System Targets cluster_muscle_growth Muscle & Growth Targets cluster_insecticides Insecticide Classes Na_Channel Voltage-gated Sodium Channels nAChR Nicotinic Acetylcholine Receptors GABA_GluCl GABA and Glutamate-gated Chloride Channels RyR Ryanodine Receptors (Muscle Contraction) Chitin_Pathway Chitin Metabolic Pathway (Molting) Indoxacarb Indoxacarb Indoxacarb->Na_Channel Spinosad Spinosad Spinosad->nAChR Emamectin Emamectin Benzoate Emamectin->GABA_GluCl Diamides Diamides (Chlorantraniliprole, Flubendiamide) Diamides->RyR Chitin_Inhibitors Chitinase/Synthesis Inhibitors (this compound, Hexaflumuron) Chitin_Inhibitors->Chitin_Pathway

References

Unraveling the Molecular Embrace: A Comparative Guide to OfChi-h Inhibitor Binding Modes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise binding mode of an inhibitor to its target is paramount for rational drug design and optimization. This guide provides a comparative analysis of the binding mode of the potent inhibitor, OfChi-h-IN-1, to the chitinase (B1577495) OfChi-h, a promising target for novel insecticides. We delve into the molecular interactions predicted by computational studies and contrast them with an experimentally-supported binding mode of an alternative inhibitor, offering valuable insights for the development of next-generation pest control agents.

Chitinase h (OfChi-h) from the Asian corn borer, Ostrinia furnacalis, is a critical enzyme in the insect's molting process, making it an attractive target for the development of selective and effective insecticides.[1] A novel and potent inhibitor, this compound (also referred to as TQ19), a triazolo-quinazolinone derivative, has been identified through a structure-based virtual screening approach, exhibiting a Ki value of 0.33 μM.[2][3] While a co-crystal structure of OfChi-h with this compound is not yet available, molecular docking studies have provided a putative binding mode, which we will explore in comparison to other known inhibitors.

Comparative Analysis of Inhibitor Binding Modes

To provide a clear comparison, we will examine the binding mode of this compound alongside a conformationally constrained tetracyclic inhibitor, compound 6a, whose binding has been elucidated through a combination of co-crystallization with a homologous protein and molecular docking with OfChi-h.[4][5]

FeatureThis compound (Predicted)Compound 6a (Experimentally-Supported)
Binding Site Subsites Predicted to occupy subsites -3, -2, and -1 of the OfChi-h active site.Binds to subsites -3, -2, and -1 of OfChi-h, confirmed by co-crystal structure with SmChiA and docking.[4][5]
Key Interactions The triazolo-quinazolinone scaffold is expected to form crucial interactions within the binding pocket. Specific hydrogen bonds and hydrophobic interactions with key residues are predicted to stabilize the complex.The tetracyclic scaffold establishes a network of interactions. The 3-pyridine group inserts into a binding cleft formed by Tyr156, Phe184, and Met381. A hydrogen bond is formed with the catalytic residue Glu308.[4]
Binding Confirmation Based on structure-based virtual screening and molecular docking against the known crystal structure of OfChi-h.[3]Binding mode confirmed by a 1.8 Å resolution co-crystal structure with the bacterial homologue SmChiA, and supported by molecular docking with OfChi-h.[4][5]
Inhibitory Potency (Ki) 0.33 μM[2][3]58 nM[4][5]

Visualizing the Binding Interactions

To illustrate the proposed binding mechanism and the experimental workflow, the following diagrams are provided.

experimental_workflow cluster_screening Virtual Screening cluster_binding_prediction Binding Mode Prediction cluster_validation Experimental Validation Virtual_Screening Structure-Based Virtual Screening Hit_Identification Hit Identification (Triazolo-quinazolinone scaffold) Virtual_Screening->Hit_Identification Compound_Library Compound Library Compound_Library->Virtual_Screening OfChi_h_Structure OfChi-h Crystal Structure OfChi_h_Structure->Virtual_Screening Molecular_Docking Molecular Docking OfChi_h_Structure->Molecular_Docking Hit_Identification->Molecular_Docking Predicted_Binding_Mode Predicted Binding Mode of this compound Molecular_Docking->Predicted_Binding_Mode Enzyme_Inhibition_Assay Enzyme Inhibition Assay (Ki determination) Predicted_Binding_Mode->Enzyme_Inhibition_Assay ITC Isothermal Titration Calorimetry Predicted_Binding_Mode->ITC X_ray X-ray Crystallography Predicted_Binding_Mode->X_ray

Caption: Workflow for identification and binding mode prediction of this compound.

binding_modes cluster_inhibitor1 This compound (Predicted) cluster_inhibitor2 Compound 6a (Experimentally-Supported) OfChi_h OfChi-h Active Site -5 to +2 subsites Inhibitor1 This compound Triazolo-quinazolinone Inhibitor1->OfChi_h -3, -2, -1 subsites Interaction1 Predicted H-bonds & hydrophobic interactions Interaction1->Inhibitor1 Inhibitor2 Compound 6a Tetracyclic scaffold Inhibitor2->OfChi_h -3, -2, -1 subsites Interaction2 H-bond with Glu308 & stacking with Tyr156, Phe184, Met381 Interaction2->Inhibitor2

Caption: Comparative binding modes of OfChi-h inhibitors in the active site.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the characterization of chitinase inhibitors.

Chitinase Inhibition Assay

This assay is used to determine the inhibitory activity of a compound against OfChi-h.

  • Reagents and Materials:

    • Purified OfChi-h enzyme.

    • Fluorogenic substrate: 4-methylumbelliferyl-N,N'-diacetyl-β-D-chitobioside (4-MU-(GlcNAc)₂).

    • Inhibitor compound (e.g., this compound) dissolved in DMSO.

    • Assay buffer: 20 mM sodium phosphate, pH 6.0.

    • 96-well microplate.

    • Fluorescence microplate reader.

  • Procedure:

    • The reaction mixture (100 µL final volume) contains 10 nM OfChi-h, 4 µM 4-MU-(GlcNAc)₂, the inhibitor at various concentrations, and 2% DMSO in the assay buffer.[5]

    • A control reaction is run in the absence of the inhibitor.

    • The reaction is initiated by the addition of the enzyme.

    • The plate is incubated at a specified temperature (e.g., 37°C) for a set time (e.g., 30 minutes).[6]

    • The reaction is stopped by adding a basic solution (e.g., 0.5 M glycine-NaOH, pH 10.5).

    • The fluorescence of the released 4-methylumbelliferone (B1674119) (4-MU) is measured with an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm.

    • The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of inhibition versus the inhibitor concentration.

    • The inhibition constant (Ki) is determined using the Cheng-Prusoff equation.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for the thermodynamic characterization of binding interactions.[7][8][9]

  • Instrumentation and Sample Preparation:

    • Isothermal titration calorimeter.

    • Purified OfChi-h protein dialyzed extensively against the ITC buffer (e.g., 20 mM sodium phosphate, pH 7.0, 150 mM NaCl).

    • Inhibitor compound dissolved in the final dialysis buffer. The final DMSO concentration should be matched in both the protein and inhibitor solutions and kept low (e.g., <5%).

  • Procedure:

    • The sample cell is filled with the OfChi-h solution (e.g., 10-50 µM).

    • The injection syringe is filled with the inhibitor solution (e.g., 100-500 µM).

    • A series of small injections (e.g., 2-10 µL) of the inhibitor solution are made into the sample cell at a constant temperature (e.g., 25°C).

    • The heat released or absorbed upon each injection is measured.

    • The data are integrated to generate a binding isotherm, which plots the heat change per mole of injectant against the molar ratio of inhibitor to protein.

    • The binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy of binding (ΔS) can then be calculated.

X-ray Crystallography of Protein-Inhibitor Complex

This technique provides a high-resolution, three-dimensional structure of the protein-inhibitor complex.[10][11]

  • Crystallization:

    • Highly pure and concentrated OfChi-h protein is required.

    • Crystals of OfChi-h are grown using techniques such as vapor diffusion (hanging or sitting drop).

    • Crystallization conditions (precipitant, pH, temperature) are screened to obtain diffraction-quality crystals.

  • Soaking or Co-crystallization:

    • Soaking: Pre-grown OfChi-h crystals are transferred to a solution containing the inhibitor at a concentration several-fold higher than its Kd.[12] The soaking time can vary from minutes to hours.

    • Co-crystallization: The inhibitor is mixed with the OfChi-h protein solution prior to setting up the crystallization trials.

  • Data Collection and Structure Determination:

    • A cryoprotectant is added to the crystal before it is flash-cooled in liquid nitrogen.

    • The crystal is mounted on a goniometer and exposed to a high-intensity X-ray beam (often at a synchrotron source).

    • Diffraction data are collected as the crystal is rotated.

    • The diffraction pattern is processed to determine the electron density map.

    • A model of the protein-inhibitor complex is built into the electron density map and refined to obtain the final structure.

    • The final structure reveals the precise atomic interactions between the inhibitor and the protein.[13]

Conclusion

The confirmation of the binding mode of this compound to OfChi-h through experimental methods like X-ray crystallography would be a significant step forward in validating the predictions from virtual screening and docking. The comparative analysis with experimentally-supported inhibitors like compound 6a provides a valuable framework for understanding the key structural features required for potent OfChi-h inhibition. The detailed experimental protocols provided herein serve as a guide for researchers aiming to characterize novel chitinase inhibitors and contribute to the development of more effective and environmentally friendly pesticides.

References

Independent Verification of OfChi-h-IN-1 Ki Value: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the inhibitory potency of OfChi-h-IN-1 against the insect chitinase (B1577495) OfChi-h, alongside other notable inhibitors. The data presented is supported by peer-reviewed experimental findings to aid researchers, scientists, and drug development professionals in their evaluation of chitinase inhibitors.

Comparative Analysis of OfChi-h Inhibitor Potency

The inhibitory constant (Ki) is a critical measure of an inhibitor's potency, with a lower Ki value indicating a stronger binding affinity to the target enzyme. This compound has been independently verified as a potent inhibitor of OfChi-h. The following table summarizes the Ki values for this compound and a selection of alternative inhibitors, providing a clear comparison of their relative potencies.

Inhibitor NameChemical ClassKi Value (μM)Reference
This compound (TQ19) Triazolo-quinazolinone 0.33 [1]
Compound 10aAzo-aminopyrimidine0.0194[2]
Compound 9bAzo-aminopyrimidine0.0232[2]
Compound 8uIndole-derived N-methylcarbamoylguanidinyl0.025[3]
Compound 10gAzo-aminopyrimidine0.0432[2]
Compound 6aTetracyclic0.058[4]
Compound 8fAzo-aminopyrimidine0.0647[2]
Berberine Derivative 19eBerberine Ester0.093[5]
BerberineNatural Alkaloid16.1[5]

Experimental Protocol for Ki Value Determination

The determination of the Ki value for a competitive inhibitor of OfChi-h typically involves a series of enzyme kinetic assays. The following protocol outlines the key steps for obtaining this critical parameter.

1. Materials and Reagents:

  • Purified OfChi-h enzyme
  • Chromogenic substrate (e.g., p-Nitrophenyl β-D-N,N'-diacetylchitobiose)
  • Assay buffer (e.g., sodium phosphate (B84403) buffer, pH 6.0)
  • Test inhibitor (e.g., this compound)
  • 96-well microplate
  • Microplate reader

2. Determination of Michaelis-Menten Constant (Km):

  • Prepare a series of substrate dilutions in the assay buffer.
  • Add a fixed concentration of OfChi-h enzyme to each well of the microplate.
  • Initiate the reaction by adding the different concentrations of the substrate.
  • Measure the rate of product formation (e.g., absorbance at 405 nm for p-nitrophenol) over time.
  • Plot the initial reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km value.

3. IC50 Determination:

  • Prepare a serial dilution of the inhibitor.
  • In a 96-well plate, add the OfChi-h enzyme, a fixed concentration of the substrate (typically at or near the Km value), and the various concentrations of the inhibitor.
  • Incubate the reaction for a fixed period.
  • Measure the enzyme activity.
  • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
  • The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

4. Calculation of Ki from IC50:

  • For a competitive inhibitor, the Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation:
  • Ki = IC50 / (1 + ([S] / Km))
  • Where:
  • [S] is the concentration of the substrate used in the IC50 determination.
  • Km is the Michaelis-Menten constant of the substrate.

Visualizing the Experimental Workflow

The following diagram illustrates the workflow for determining the Ki value of an OfChi-h inhibitor.

G cluster_0 Km Determination cluster_1 IC50 Determination cluster_2 Ki Calculation A Prepare Substrate Dilutions B Enzyme Reaction with Varied [S] A->B C Measure Initial Velocities B->C D Plot Velocity vs. [S] C->D G Enzyme Reaction with Fixed [S] and Varied [I] E Calculate Km D->E K Cheng-Prusoff Equation Ki = IC50 / (1 + [S]/Km) E->K Km value F Prepare Inhibitor Dilutions F->G H Measure % Inhibition G->H I Plot % Inhibition vs. log[I] H->I J Determine IC50 I->J J->K IC50 value

References

Safety Operating Guide

Proper Disposal of OfChi-h-IN-1: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling and disposal of the novel chitinase (B1577495) inhibitor, OfChi-h-IN-1, to ensure personnel safety and environmental compliance.

This compound is a potent insect growth regulator that functions as a chitinase (OfChi-h) inhibitor with a Ki value of 0.33 μM.[1] Due to its biological activity and novelty, all waste containing this compound must be treated as hazardous. This guide provides a comprehensive framework for its proper disposal, adhering to standard laboratory safety protocols.

Step 1: Waste Identification and Segregation

Proper disposal begins with meticulous identification and segregation of waste streams at the point of generation.[2] Never mix incompatible waste types.[3][4] All personnel handling this compound must be trained on these procedures and wear appropriate Personal Protective Equipment (PPE), including lab coats, safety goggles, and chemical-resistant gloves.[5]

Table 1: Waste Stream Segregation for this compound

Waste StreamDescriptionDisposal Container
Solid Waste Unused or expired pure this compound powder, contaminated lab supplies (e.g., weigh boats, contaminated gloves, bench paper).Labeled, sealed, and chemically compatible container marked "Hazardous Waste."[3][6]
Liquid Waste (Non-Aqueous) Solutions of this compound in organic solvents (e.g., DMSO, ethanol).Labeled, sealed, and chemically compatible container for flammable/organic waste.[4]
Liquid Waste (Aqueous) Aqueous buffers or media from experiments containing this compound.Labeled, sealed, and chemically compatible container for aqueous hazardous waste.
Sharps Waste Contaminated needles, syringes, pipette tips, or glass vials used to handle this compound.Puncture-resistant, labeled sharps container.
Empty Containers The original this compound container.Must be triple-rinsed with a suitable solvent; the rinsate collected as hazardous liquid waste. Once decontaminated, the label should be defaced before disposal in regular trash.[3][6]
Step 2: Container Management and Labeling

All hazardous waste containers must be in good condition, leak-proof, and kept closed except when adding waste.[3] Labeling is critical for safety and regulatory compliance.

All waste containers must be clearly labeled with:

  • The words "Hazardous Waste"[3]

  • The full chemical name: "this compound"

  • All other constituents in the container, with estimated percentages (e.g., "Dimethyl Sulfoxide, ~99%; this compound, ~1%")

  • The date when waste was first added to the container (accumulation start date)

Step 3: Storage and Pickup

Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[7] This area should be under the control of laboratory personnel, at or near the point of waste generation. Once a container is full or the accumulation time limit set by your institution is reached, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[5][8]

Hypothetical Experimental Protocol: In Vitro Enzyme Inhibition Assay

This protocol illustrates the generation of various this compound waste streams.

Objective: To determine the IC50 of this compound against recombinant Ostrinia nubilalis chitinase (OfChi-h).

Methodology:

  • Stock Solution Preparation: Dissolve 10 mg of solid this compound in 1 mL of DMSO to create a 10 mg/mL stock solution.

    • Waste Generated: Solid waste (contaminated weigh paper, pipette tip), liquid organic waste (unused stock solution).

  • Serial Dilutions: Perform a serial dilution of the stock solution in a 96-well plate using assay buffer (50 mM Tris-HCl, pH 7.5).

    • Waste Generated: Sharps waste (pipette tips), aqueous liquid waste (remaining dilutions in the plate).

  • Enzyme Reaction: Add recombinant OfChi-h enzyme to each well, followed by the fluorogenic substrate 4-Methylumbelliferyl β-D-N,N′,N′′-triacetylchitotrioside.

    • Waste Generated: Aqueous liquid waste.

  • Incubation and Reading: Incubate the plate at 37°C for 30 minutes. Read the fluorescence on a plate reader.

    • Waste Generated: The entire 96-well plate is now considered aqueous hazardous waste.

  • Data Analysis: Calculate the percent inhibition and determine the IC50 value.

  • Cleanup: Decontaminate the work area. Dispose of all contaminated materials in the appropriate hazardous waste containers.

    • Waste Generated: Solid waste (contaminated gloves, bench paper).

Visualizing the Disposal Workflow

The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound.

cluster_generation Step 1: Waste Generation & Identification cluster_segregation Step 2: Segregation & Containment cluster_storage Step 3: Storage & Disposal A Experiment Generates This compound Waste B Identify Waste Type A->B C Solid Waste (e.g., contaminated gloves) B->C Solid D Liquid Waste (e.g., DMSO solution) B->D Liquid E Sharps Waste (e.g., pipette tips) B->E Sharps F Select Correct Waste Container C->F D->F E->F G Label Container Correctly 'Hazardous Waste' 'this compound' + components Date F->G H Store in Designated Satellite Accumulation Area G->H I Container Full or Time Limit Reached? H->I J Contact EHS for Waste Pickup I->J Yes K Continue Accumulation I->K No K->H

Caption: Waste Disposal Workflow for this compound.

A Is a Safety Data Sheet (SDS) available for this compound? B Follow specific disposal instructions in Section 13 of the SDS. A->B Yes C Treat as Hazardous Waste. Assume highest level of toxicity. A->C No D Characterize Waste: Solid, Liquid (Aqueous/Organic), Sharps C->D E Segregate into compatible, labeled containers. D->E F Consult Institutional EHS for guidance and pickup. E->F

Caption: Decision Pathway for Novel Chemical Disposal.

References

Essential Safety and Operational Guide for Handling OfChi-h-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety protocols and logistical information for the handling and disposal of OfChi-h-IN-1, a potent insect growth regulator. The following procedural guidance is designed to ensure the safety of laboratory personnel and the integrity of research outcomes.

I. Compound Overview and Hazard Assessment

Summary of Potential Hazards:

Hazard CategoryPotential RiskRecommended Precautions
Acute Toxicity (Oral, Dermal, Inhalation) Unknown. Assume harmful if swallowed, in contact with skin, or if inhaled.Avoid ingestion, skin contact, and inhalation. Use appropriate personal protective equipment (PPE).
Skin Corrosion/Irritation Possible irritant.Wear protective gloves and clothing. Avoid contact with skin.
Eye Damage/Irritation Possible irritant.Wear safety glasses with side shields or goggles.
Respiratory Sensitization Unknown.Handle in a well-ventilated area, preferably in a chemical fume hood.
Carcinogenicity/Mutagenicity Not established.Handle as a potential carcinogen/mutagen.

II. Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory when handling this compound to minimize exposure risk.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or neoprene gloves (double-gloving recommended).Prevents dermal absorption. Double-gloving provides additional protection in case of a breach in the outer glove.
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects eyes from splashes and aerosols.
Body Protection A fully buttoned laboratory coat.Prevents contamination of personal clothing.
Respiratory Protection Not generally required if handled in a certified chemical fume hood. If handled outside a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is recommended.Minimizes inhalation of airborne particles or aerosols.

III. Handling and Storage Procedures

Workflow for Safe Handling:

A Preparation: - Don appropriate PPE. - Prepare work area in a chemical fume hood. B Weighing and Aliquoting: - Use an analytical balance within the fume hood. - Handle with care to avoid generating dust. A->B C Dissolution: - Add solvent slowly to the solid. - Cap vials securely. B->C D Experimentation: - Conduct all manipulations within the fume hood. - Avoid splashes and aerosols. C->D E Post-Experiment: - Decontaminate work surfaces. - Segregate waste. D->E F Storage: - Store in a tightly sealed container. - Keep in a cool, dry, well-ventilated area. E->F

Caption: A step-by-step workflow for the safe handling of this compound in a laboratory setting.

Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The storage container should be clearly labeled with the compound name and any known hazards.

IV. Spill and Exposure Procedures

SituationProcedure
Skin Contact Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Minor Spill Absorb the spill with an inert material (e.g., vermiculite, sand). Collect the absorbed material into a sealed, labeled container for hazardous waste disposal. Decontaminate the spill area with a suitable cleaning agent.
Major Spill Evacuate the area and prevent entry. Contact your institution's environmental health and safety (EHS) department immediately.

V. Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

Waste Segregation and Disposal Workflow:

Caption: A clear workflow for the proper segregation and disposal of this compound waste.

VI. Mechanism of Action

This compound acts by inhibiting the enzyme OfChi-h, a chitinase (B1577495) crucial for the molting process in lepidopteran insects.

Signaling Pathway Inhibition:

A Insect Larva Development B Molting Process A->B C Chitin Synthesis and Degradation B->C D OfChi-h (Chitinase) C->D E This compound E->D Inhibition

Caption: The inhibitory effect of this compound on the insect molting pathway.

By adhering to these safety and handling protocols, researchers can minimize risks and ensure a safe laboratory environment when working with this compound. Always consult your institution's specific safety guidelines and EHS department for any additional requirements.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.